molecular formula C45H69N11O12S B549339 Carbetocin CAS No. 37025-55-1

Carbetocin

Número de catálogo: B549339
Número CAS: 37025-55-1
Peso molecular: 988.2 g/mol
Clave InChI: NSTRIRCPWQHTIA-DTRKZRJBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Carbetocin is oxytocin in which the hydrogen on the phenolic hydroxy group is substituted by methyl, the amino group on the cysteine residue is substituted by hydrogen, and the sulfur of the cysteine residue is replaced by a methylene group. A synthetic carba-analogue of oxytocin, it is used to control bleeding after giving birth. Like oxytocin, it causes contraction of the uterus. It has a role as an oxytocic.
This compound is a drug used to control postpartum hemorrhage, bleeding after giving birth. It is an analogue of oxytocin, and its action is similar to that of oxytocin -- it causes contraction of the uterus.
This compound is a long-acting synthetic agonist analogue of human oxytocin, with antihemorrhagic and uterotonic activities. Upon administration, this compound targets, binds to and activates peripheral oxytocin receptors that are present on the smooth musculature of the uterus. This causes uterus contractions and prevents excessive bleeding after childbirth, particularly following Cesarean section, and may be used to decrease blood loss during hysteroscopic myomectomy.
This compound is a Protein drug with a maximum clinical trial phase of IV (across all indications) and has 3 investigational indications.

Propiedades

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-[(2S)-butan-2-yl]-15-[(4-methoxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H69N11O12S/c1-6-25(4)38-44(66)51-28(15-16-34(46)57)40(62)52-31(21-35(47)58)41(63)54-32(23-69-18-8-10-37(60)50-30(42(64)55-38)20-26-11-13-27(68-5)14-12-26)45(67)56-17-7-9-33(56)43(65)53-29(19-24(2)3)39(61)49-22-36(48)59/h11-14,24-25,28-33,38H,6-10,15-23H2,1-5H3,(H2,46,57)(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,66)(H,52,62)(H,53,65)(H,54,63)(H,55,64)/t25-,28-,29-,30-,31-,32-,33-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTRIRCPWQHTIA-DTRKZRJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H69N11O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90897527
Record name Carbetocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90897527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

988.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Carbetocin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015402
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.65e-02 g/L
Record name Carbetocin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015402
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

37025-55-1
Record name Carbetocin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037025551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbetocin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01282
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Carbetocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90897527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbetocin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.450
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBETOCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88TWF8015Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Carbetocin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015402
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Carbetocin: A Deep Dive into Structure-Activity Relationships and Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbetocin, a long-acting synthetic analogue of the neuropeptide hormone oxytocin, is a critical therapeutic agent primarily used for the prevention of postpartum hemorrhage.[1][2][3] Its enhanced stability and prolonged duration of action compared to endogenous oxytocin stem from key structural modifications.[1][4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, its receptor binding profile, and the downstream signaling pathways it modulates. The information is tailored for researchers, scientists, and professionals involved in drug development and related fields.

Structural Modifications and Pharmacokinetic Profile

This compound's enhanced pharmacokinetic profile is a direct result of specific chemical alterations to the oxytocin structure. These modifications include deamination of the N-terminus and the replacement of the disulfide bridge between cysteine residues at positions 1 and 6 with a more stable carba-1 (CH2-S) bridge.[4] An additional modification is the O-methylation of the tyrosine residue at position 2. These changes confer resistance to degradation by aminopeptidases and disulfidases, significantly extending its half-life to approximately 40-100 minutes, compared to the 3-4 minutes of oxytocin.[4][5]

Receptor Binding Profile and Structure-Activity Relationship

This compound primarily exerts its effects through agonism at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[1][2][6] The binding affinity of this compound for the OTR is comparable to that of oxytocin.[6][7] However, its interaction with the receptor and subsequent signaling are nuanced, exhibiting characteristics of a biased agonist.[4][6]

Quantitative Receptor Binding Data

The following table summarizes the binding affinities (Ki) and potency (EC50) of this compound and its metabolites at the oxytocin and vasopressin receptors.

CompoundReceptorSpeciesKi (nM)EC50 (nM)Reference
This compound Oxytocin Receptor (OTR)Human7.148.8 ± 16.09[4][8][9]
Oxytocin Receptor (OTR)Rat1.9648.0 ± 8.20[4][10]
Vasopressin V1a Receptor (V1aR)Rat7.24-[4][10]
Vasopressin V2 Receptor (V2R)Rat61.3-[4][10]
Metabolite I (desGlyNH2-carbetocin) Oxytocin Receptor (OTR)RatSimilar to Oxytocin-[10]
Vasopressin V1a Receptor (V1aR)Rat9.89 ± 2.80-[10]
Metabolite II (desLeuGlyNH2-carbetocin) Oxytocin Receptor (OTR)RatSimilar to Oxytocin-[10]
Vasopressin V1a Receptor (V1aR)Rat33.7 ± 7.34-[10]
Oxytocin Oxytocin Receptor (OTR)Human0.719.7 ± 4.43[4]
Oxytocin Receptor (OTR)Rat-5.62 ± 1.22[10]

Note: Ki values represent the inhibition constant, indicating the affinity of a ligand for a receptor. A lower Ki value signifies higher affinity. EC50 values represent the concentration of a drug that gives half-maximal response.

Signaling Pathways

Upon binding to the OTR, this compound preferentially activates the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are crucial for the contraction of uterine smooth muscle.[1][6]

Interestingly, this compound displays functional selectivity, or biased agonism, as it does not efficiently recruit β-arrestins to the OTR.[4] This is in contrast to oxytocin, which promotes the recruitment of both β-arrestin 1 and 2. This lack of β-arrestin recruitment may contribute to the prolonged duration of action of this compound, as β-arrestin-mediated receptor desensitization and internalization are reduced.[4]

Signaling Pathway Diagram

Carbetocin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound OTR Oxytocin Receptor (OTR) This compound->OTR Binds Gq Gq/11 OTR->Gq Activates Arrestin β-Arrestin OTR->Arrestin Does not recruit PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Contraction Uterine Contraction Ca->Contraction Induces

Caption: this compound signaling pathway at the oxytocin receptor.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a typical competitive radioligand binding assay to determine the affinity of this compound for the oxytocin receptor.

Materials:

  • Membrane preparations from cells expressing the human oxytocin receptor.

  • Radiolabeled ligand (e.g., [³H]-Oxytocin).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of unlabeled this compound in assay buffer.

  • In a 96-well plate, add a constant concentration of radiolabeled ligand to each well.

  • Add the serially diluted unlabeled this compound to the wells. For total binding, add assay buffer instead of unlabeled ligand. For non-specific binding, add a high concentration of unlabeled oxytocin.

  • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC50 value of this compound, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Experimental Workflow Diagram

Binding_Assay_Workflow start Start prep Prepare Serial Dilutions of Unlabeled this compound start->prep add_radioligand Add [³H]-Oxytocin to 96-well Plate prep->add_radioligand add_competitor Add Unlabeled this compound (or buffer/excess oxytocin) add_radioligand->add_competitor add_membrane Add Receptor Membrane Preparation add_competitor->add_membrane incubate Incubate to Reach Equilibrium add_membrane->incubate filter Rapid Filtration and Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 and Ki determination) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The structural modifications of this compound confer a superior pharmacokinetic profile compared to oxytocin, making it a valuable therapeutic for preventing postpartum hemorrhage. Its high affinity for the oxytocin receptor, coupled with its biased agonism that favors the Gq/11 pathway and avoids significant β-arrestin recruitment, results in a potent and sustained uterotonic effect. Understanding the intricate details of its structure-activity relationship, receptor binding kinetics, and signaling mechanisms is paramount for the development of novel and improved oxytocic agents. The experimental protocols and data presented in this guide serve as a foundational resource for researchers in this field.

References

Carbetocin's Role in Social Behavior and Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbetocin, a synthetic analogue of the neuropeptide oxytocin, is emerging as a significant tool in neuroscience research, particularly in the investigation of social behavior. Possessing a longer half-life and greater receptor selectivity compared to its endogenous counterpart, this compound offers a unique pharmacological profile for dissecting the neural circuits and signaling pathways that underpin social cognition and behavior. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on social processing in preclinical models, and its potential therapeutic applications for social deficits in neurodevelopmental disorders. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate further research in this promising area.

Introduction

The neuropeptide oxytocin plays a crucial role in a wide array of social behaviors, including social recognition, trust, empathy, and pair bonding.[1] However, the therapeutic and research applications of oxytocin are often limited by its short half-life and non-specific binding to other receptors, such as vasopressin receptors. This compound, a structural analogue of oxytocin, was developed to overcome these limitations.[2] It exhibits a significantly longer duration of action and a more selective affinity for the oxytocin receptor (OTR).[2] These properties make this compound a valuable pharmacological tool for studying the sustained activation of the oxytocinergic system and its impact on complex social behaviors. This guide will delve into the molecular pharmacology of this compound, summarize the quantitative findings from key behavioral studies, and provide detailed experimental methodologies for researchers.

Molecular Pharmacology of this compound

Mechanism of Action

This compound, like oxytocin, exerts its effects by binding to and activating the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[3] Notably, research indicates that this compound acts as a biased agonist, selectively activating the Gq signaling pathway.[4][5] This is in contrast to oxytocin, which can couple to multiple G-protein subtypes, including Gi and Go.[3] The selective activation of the Gq pathway by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6] This signaling cascade is believed to be a key mechanism through which this compound influences neuronal activity and, consequently, social behavior.

Pharmacokinetics and Receptor Binding

This compound's enhanced stability and prolonged action are key features that distinguish it from oxytocin. Its structural modifications protect it from enzymatic degradation, resulting in a longer plasma half-life.

Parameter This compound Oxytocin Reference
Half-life (human, intravenous) ~40 minutes~3-5 minutes[2]
Bioavailability (human, intramuscular) ~80%Not applicable (typically administered IV/IN)[2]
Oxytocin Receptor Binding Affinity (Ki) Comparable to OxytocinComparable to this compound[7][8]

Role in Social Behavior: Preclinical Evidence

A growing body of preclinical research has investigated the effects of this compound on various domains of social behavior in rodent models. These studies highlight both similarities and differences between the behavioral profiles of this compound and oxytocin.

Pro-social and Anxiolytic-like Effects

Studies using the open-field test in rats have shown that this compound can increase exploratory behavior, which is often interpreted as an anxiolytic-like effect.[9] In contrast to oxytocin, which can sometimes reduce locomotion, this compound appears to promote exploration without inducing the grooming behavior often seen with oxytocin administration.[9]

Social Recognition and Interaction

This compound has been shown to influence social memory and interaction. While specific quantitative data on social recognition tasks with this compound is still emerging, its activation of the oxytocinergic system suggests a role in enhancing the encoding and retrieval of social cues.

Summary of Quantitative Behavioral Data
Behavioral Test Animal Model This compound Dose & Route Key Quantitative Finding Reference
Open-Field Test Male Wistar Rats0.1-3.0 mg/kg, i.p.Increased horizontal activity (locomotion) compared to saline control.[3][9]
Elevated Plus Maze Male Sprague-Dawley RatsIntracerebroventricularProduced pronounced anxiolytic-like behavioral changes, comparable to diazepam.[6]
Ethanol-Induced Behavioral Sensitization Male and Female Swiss Mice0.64 mg/kg, i.p.Effectively prevented the expression of ethanol-induced behavioral sensitization.[4]

Neuroscience Research Applications

This compound's unique pharmacological properties make it a powerful tool for neuroscience research. Its sustained action allows for the investigation of the long-term effects of oxytocinergic system activation on neural plasticity and circuit function. Furthermore, its selectivity for the Gq pathway provides a means to dissect the specific signaling cascades involved in different aspects of social behavior.

Clinical Research and Therapeutic Potential

The pro-social and anxiolytic-like effects of this compound observed in preclinical studies have prompted investigations into its therapeutic potential for neurodevelopmental disorders characterized by social deficits, such as Prader-Willi Syndrome (PWS) and Autism Spectrum Disorder (ASD).

A significant area of clinical research has been the use of intranasal this compound for the treatment of hyperphagia and other behavioral symptoms in individuals with PWS. The CARE-PWS Phase 3 clinical trial (NCT03649477) investigated the efficacy and safety of two different doses of intranasal this compound.

Experimental Protocols

Open-Field Test

Objective: To assess spontaneous locomotor activity and exploratory behavior in rodents as an indirect measure of anxiety.

Materials:

  • Open-field arena (e.g., 100 cm x 100 cm x 40 cm for rats), made of a non-porous material for easy cleaning.

  • Video recording system mounted above the arena.

  • Automated tracking software (e.g., Any-maze, EthoVision).

  • This compound solution and vehicle (e.g., saline).

  • Syringes and needles for administration.

Procedure:

  • Habituate the animals to the testing room for at least 60 minutes prior to the experiment.

  • Administer this compound or vehicle intraperitoneally (i.p.) at the desired dose (e.g., 0.1-3.0 mg/kg for rats).[9]

  • After a 60-minute post-injection period, gently place the animal in the center of the open-field arena.[9]

  • Record the animal's behavior for a specified duration (e.g., 5-15 minutes).

  • Analyze the recorded video using tracking software to quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Thoroughly clean the arena with a 70% ethanol solution between each trial to eliminate olfactory cues.

Elevated Plus-Maze (EPM) Test

Objective: To assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.

Materials:

  • Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor).

  • Video recording system.

  • Automated tracking software.

  • This compound solution and vehicle.

  • Administration supplies.

Procedure:

  • Habituate the animals to the testing room as described for the open-field test.

  • Administer this compound or vehicle. Central (intracerebroventricular) administration has been shown to be effective.[6]

  • Place the animal in the center of the maze, facing one of the closed arms.

  • Record the animal's behavior for a 5-minute period.

  • Analyze the time spent in the open arms versus the closed arms, and the number of entries into each arm type. An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.

  • Clean the maze thoroughly between animals.

Social Interaction Test

Objective: To assess direct social engagement between two unfamiliar rodents.

Materials:

  • Neutral testing cage, similar to the home cage.

  • Video recording system.

  • This compound solution and vehicle.

  • Novel, weight- and age-matched stimulus animal.

Procedure:

  • Habituate both the test and stimulus animals to the testing room.

  • Administer this compound or vehicle to the test animal.

  • Place the test animal and the novel stimulus animal in the testing cage.

  • Record their interaction for a defined period (e.g., 10 minutes).

  • Manually or automatically score social behaviors such as sniffing (nose-to-nose, anogenital), following, and allogrooming.

  • The total duration of active social interaction is the primary measure.

Visualizations

Signaling Pathway

Carbetocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound OTR Oxytocin Receptor (OTR) This compound->OTR Binds to Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Activity Modulation of Neuronal Activity & Social Behavior Ca_release->Neuronal_Activity Leads to PKC->Neuronal_Activity Leads to

Caption: this compound selectively activates the Gq signaling pathway.

Experimental Workflow: Rodent Behavioral Testing

Behavioral_Testing_Workflow cluster_setup Preparation cluster_procedure Procedure cluster_analysis Data Analysis Habituation Animal Habituation (60 min) Administration Drug Administration (e.g., i.p.) Habituation->Administration Drug_Prep Drug Preparation (this compound/Vehicle) Drug_Prep->Administration Post_Injection_Wait Post-Injection Period (e.g., 60 min) Administration->Post_Injection_Wait Behavioral_Test Behavioral Assay (e.g., Open-Field, EPM) Post_Injection_Wait->Behavioral_Test Video_Recording Video Recording Behavioral_Test->Video_Recording Tracking Automated Tracking & Scoring Video_Recording->Tracking Stats Statistical Analysis Tracking->Stats

Caption: General workflow for rodent behavioral testing with this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the pharmacological toolkit for neuroscience research. Its favorable pharmacokinetic profile and selective mechanism of action provide a more controlled and sustained method for probing the oxytocinergic system's role in social behavior. Future research should focus on further elucidating the specific neural circuits and downstream signaling targets of this compound-mediated Gq activation in the context of social cognition. Additionally, continued clinical investigation is warranted to fully understand the therapeutic potential of this compound for individuals with social deficits. This in-depth technical guide serves as a foundational resource for researchers and drug development professionals poised to contribute to this exciting and rapidly evolving field.

References

The Molecular Pharmacology of Carbetocin: A Technical Guide to Its Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbetocin is a long-acting synthetic analogue of the neuropeptide hormone oxytocin.[1][2] Primarily utilized in obstetric settings to prevent postpartum hemorrhage following cesarean section, its molecular interactions and downstream signaling cascades exhibit distinct and complex characteristics compared to endogenous oxytocin.[3][4][5][6] This technical guide provides an in-depth examination of the molecular pharmacology of this compound, with a focus on its receptor binding profile, functional selectivity, and the specific signaling pathways it modulates. The guide also furnishes detailed methodologies for key experiments central to characterizing its pharmacodynamic properties.

Molecular Pharmacology and Receptor Selectivity

This compound exerts its effects primarily by acting as an agonist at oxytocin receptors (OXTR), which are G-protein coupled receptors (GPCRs).[3][5][7] A critical aspect of its pharmacology is its selectivity profile across related receptors, particularly the vasopressin V1a (V1aR) and V1b (V1bR) receptors, to which oxytocin also binds.

Studies have demonstrated that this compound is highly selective for the human OXTR.[1][2] Unlike oxytocin, which can activate both V1a and V1b receptors, this compound does not cause any significant activation of these vasopressin receptor subtypes.[1][2] In fact, it can act as a competitive antagonist at these receptors, a feature that significantly distinguishes its pharmacological profile from that of oxytocin.[1][2][4]

Quantitative Receptor Binding and Functional Potency

The binding affinity (Ki) and functional potency (EC50) of this compound have been quantified in various studies. It displays a high affinity for the OXTR, although this is approximately 10-fold lower than that of oxytocin.[1] This lower affinity is congruent with its higher EC50 value for Gq activation.[1] this compound is considered a partial agonist for the OXTR/Gq coupling, achieving a maximal activation that is approximately 45-50% of that induced by oxytocin.[1][8]

Parameter This compound Oxytocin Receptor Type Reference
Binding Affinity (Ki) 7.0 nM0.71 nMHuman OXTR[1]
Binding Affinity (Ki) 1.96 nM-Rat OXTR[1]
Binding Affinity (Ki) 7.24 nM-Rat V1aR[1]
Binding Affinity (Ki) 61.3 nM-Rat V2R[8]
Functional Potency (EC50) 48.8 ± 16.09 nM9.7 ± 4.43 nMHuman OXTR (Gq activation)[1]
Maximal Efficacy (BRETmax) ~45-50% of Oxytocin100%Human OXTR (Gq activation)[1][8]

Signaling Pathways: Functional Selectivity and Biased Agonism

This compound is a prime example of a functionally selective or "biased" agonist. While oxytocin activates multiple signaling pathways through coupling to various G-proteins (Gq, Gi, Go) and β-arrestins, this compound exhibits strong preferential activation of the Gq pathway.[1][2][4]

Gq-Protein Coupled Signaling

The canonical signaling pathway for this compound at the OXTR is through the Gαq subunit of the heterotrimeric G-protein complex.

  • Activation: Binding of this compound to the OXTR induces a conformational change, leading to the activation of Gαq.

  • PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[9]

  • PKC Activation: DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates various downstream targets to elicit a cellular response, such as smooth muscle contraction.[9]

Gq_Signaling_Pathway This compound This compound OXTR Oxytocin Receptor (OXTR) This compound->OXTR Binds G_protein Gq Protein OXTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ Release ER->Ca2 Triggers Ca2->PKC Activates Response Cellular Response (e.g., Contraction) PKC->Response Phosphorylates targets Receptor_Internalization_Pathway cluster_OXT Oxytocin Pathway cluster_CBT This compound Pathway OXT Oxytocin OXTR1 OXTR OXT->OXTR1 Binds Arrestin1 β-Arrestin OXTR1->Arrestin1 Recruits Internalization1 Internalization Arrestin1->Internalization1 Mediates Recycling1 Recycling to Membrane Internalization1->Recycling1 Promotes CBT This compound OXTR2 OXTR CBT->OXTR2 Binds NoArrestin No β-Arrestin Recruitment OXTR2->NoArrestin Internalization2 Internalization (β-Arrestin Independent) OXTR2->Internalization2 Induces NoRecycling No Receptor Recycling Internalization2->NoRecycling Leads to Binding_Assay_Workflow A Prepare OXTR-expressing cell membranes B Incubate membranes with Radioligand + this compound (varying concentrations) A->B C Separate bound/free ligand via rapid filtration B->C D Wash filters to remove non-specific binding C->D E Quantify radioactivity (Scintillation Counting) D->E F Calculate IC50 and Ki (Cheng-Prusoff) E->F

References

Carbetocin Pharmacokinetics and Metabolism in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbetocin, a long-acting synthetic analogue of oxytocin, is a critical therapeutic agent in veterinary and human medicine, primarily utilized for the prevention of postpartum hemorrhage. Its enhanced stability and prolonged duration of action compared to endogenous oxytocin offer significant clinical advantages. A thorough understanding of its pharmacokinetic profile and metabolic fate in relevant animal models is paramount for optimizing dosage regimens, ensuring safety, and facilitating the development of new therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of this compound in various animal species, presenting quantitative data, detailed experimental methodologies, and visual representations of experimental workflows.

Pharmacokinetics of this compound in Animal Models

The pharmacokinetic properties of this compound have been investigated in several animal models, including cows, gilts (young female pigs), and horses. These studies reveal species-specific differences in absorption, distribution, and elimination.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound observed in different animal species following intravenous (IV) and intramuscular (IM) administration.

Table 1: Pharmacokinetic Parameters of this compound in Cows

ParameterIV Administration (350 µ g/animal )IM Administration (350 µ g/animal )Reference
Tmax (h) -0.33 ± 0.13[1]
Cmax (ng/mL) 13.5 ± 2.86.1 ± 1.5[1]
t1/2λz (h) 0.53 ± 0.110.85 ± 0.23[1]
MRT (h) 0.45 ± 0.091.0 ± 0.2[1]
Bioavailability (F) ->80%[1]

Table 2: Pharmacokinetic Parameters of this compound in Gilts

ParameterIV AdministrationIM AdministrationReference
Tmax (h) -0.38 ± 0.15[1]
Cmax (ng/mL) 10.8 ± 3.24.9 ± 1.1[1]
t1/2λz (h) 0.62 ± 0.170.45 ± 0.09[1]
MRT (h) 0.58 ± 0.140.67 ± 0.11[1]
Bioavailability (F) -35%[1]

Table 3: Pharmacokinetic Parameters of this compound in Horses

ParameterIV Administration (0.175 mg/animal)Reference
t1/2 (min) 17.22 ± 3.79[2][3][4]
Volume of Distribution (Vd) (L/kg) 6.52 ± 1.64[4]
Clearance (CL) (mL/kg/min) 265.7 ± 64.1[4]

Experimental Protocols

A detailed understanding of the methodologies employed in pharmacokinetic and metabolism studies is crucial for the interpretation and replication of findings.

Pharmacokinetic Studies

Experimental Workflow for Pharmacokinetic Analysis of this compound in Animal Models

experimental_workflow_pk cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis A Animal Selection (e.g., Cows, Gilts, Horses) B This compound Administration (IV or IM) A->B C Serial Blood Sampling B->C D Plasma Separation (Centrifugation) C->D E Radioimmunoassay (RIA) for this compound Quantification D->E F Pharmacokinetic Modeling (Non-compartmental analysis) E->F G Calculation of PK Parameters (t1/2, Cmax, Tmax, AUC, etc.) F->G

Pharmacokinetic study workflow.
  • Cows and Gilts: Studies have utilized healthy, non-lactating adult animals. This compound was administered as a single intravenous (IV) or intramuscular (IM) injection.[1]

  • Horses: Healthy adult mares and one gelding were used. This compound was administered as a single IV dose of 0.175 mg.[2][3][5]

Serial blood samples were collected at various time points post-administration to characterize the concentration-time profile of this compound in plasma.[1][2]

The concentration of this compound in plasma samples was quantified using a competitive radioimmunoassay.[1][2] This technique relies on the competition between unlabeled this compound in the sample and a fixed amount of radiolabeled this compound for a limited number of antibody binding sites. The specificity of the antibody for this compound is a critical factor, and cross-reactivity with endogenous oxytocin should be considered.[6][7] While specific details of the RIA kits used in the cited animal studies are not extensively described, a general RIA protocol involves:

  • Preparation of Standards and Samples: Creation of a standard curve with known concentrations of this compound and preparation of plasma samples.

  • Incubation: Incubation of standards/samples with a specific antibody and a radiolabeled this compound tracer.

  • Separation: Separation of the antibody-bound fraction from the free fraction.

  • Counting: Measurement of the radioactivity in the bound fraction using a gamma counter.

  • Quantification: Determination of the this compound concentration in the samples by comparing their radioactivity with the standard curve.

Metabolism of this compound in Animal Models

The metabolic fate of this compound is a key aspect of its overall disposition. In vivo, this compound is significantly more resistant to degradation by peptidases compared to oxytocin, which contributes to its longer duration of action.[8]

Metabolite Identification in Rats

A study utilizing rat kidney homogenate identified two primary metabolites of this compound:[9]

  • desGlyNH2-carbetocin (Metabolite I)

  • desLeuGlyNH2-carbetocin (Metabolite II)

These metabolites are formed through the enzymatic cleavage of the terminal glycinamide and leucyl-glycinamide residues, respectively.

Experimental Workflow for this compound Metabolism Study in Rat Kidney Homogenate

experimental_workflow_metabolism cluster_incubation In Vitro Incubation cluster_separation_identification Separation and Identification cluster_pharmacodynamic_testing Pharmacodynamic Evaluation A Preparation of Rat Kidney Homogenate B Incubation of this compound with Kidney Homogenate A->B C Isolation of Metabolites B->C D Structural Characterization (e.g., Mass Spectrometry) C->D E Receptor Binding Assays (Oxytocin & Vasopressin Receptors) C->E F Uterotonic Activity Assessment (Isolated Myometrial Strips) C->F

Metabolism study workflow.

While the specific protocol for the cited study is not detailed, a general procedure for preparing kidney homogenate for metabolism studies involves:[10][11]

  • Euthanasia and Tissue Collection: Humane euthanasia of the animal and rapid excision of the kidneys.

  • Homogenization: Homogenization of the kidney tissue in a suitable buffer (e.g., phosphate buffer) on ice to maintain enzyme activity.

  • Centrifugation: Centrifugation of the homogenate to remove cellular debris, with the supernatant (containing the metabolic enzymes) being used for the incubation.

The identified metabolites, desGlyNH2-carbetocin and desLeuGlyNH2-carbetocin, were found to be pure antagonists at the oxytocin receptor, in contrast to the partial agonist/antagonist activity of the parent compound, this compound.[9] This indicates that the metabolic process significantly alters the pharmacological activity of the drug.

Signaling Pathways

This compound exerts its primary pharmacological effect through binding to oxytocin receptors, which are G-protein coupled receptors. The signaling cascade initiated by this binding leads to the activation of phospholipase C, subsequent production of inositol trisphosphate (IP3), and an increase in intracellular calcium concentrations, ultimately resulting in myometrial contraction. The identified metabolites, being antagonists, would block this signaling pathway.

Simplified Signaling Pathway of this compound at the Oxytocin Receptor

signaling_pathway This compound This compound OTR Oxytocin Receptor (Gq-coupled) This compound->OTR Binds to PLC Phospholipase C OTR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Forms Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Induces Contraction Myometrial Contraction Ca2->Contraction Causes Metabolites desGlyNH2-carbetocin desLeuGlyNH2-carbetocin Metabolites->OTR Antagonizes

This compound signaling pathway.

Conclusion

This technical guide has synthesized the available data on the pharmacokinetics and metabolism of this compound in key animal models. The provided quantitative data, detailed experimental workflows, and signaling pathway diagrams offer a valuable resource for researchers and professionals in the field of drug development. The observed species-specific differences in pharmacokinetic parameters underscore the importance of conducting thorough preclinical evaluations in relevant animal models. Further research is warranted to fully elucidate the complete metabolic profile of this compound in various species and to further refine our understanding of the structure-activity relationships of its metabolites. Such knowledge will be instrumental in optimizing the therapeutic use of this important drug and in the development of next-generation oxytocic agents.

References

A Technical Guide to the Development and Properties of Heat-Stable Carbetocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Postpartum hemorrhage (PPH) remains a leading cause of maternal mortality worldwide, largely due to the logistical challenges of maintaining the cold chain required for the standard-of-care uterotonic, oxytocin. To address this critical gap in maternal healthcare, a heat-stable formulation of carbetocin, a long-acting oxytocin analogue, has been developed. This document provides an in-depth technical overview of the formulation development, physicochemical properties, stability profile, and clinical efficacy of this vital innovation. By eliminating the need for refrigeration, heat-stable this compound represents a significant advancement in the prevention of PPH, particularly in resource-limited settings with hot climates.

Formulation Development and Composition

The primary goal in developing a heat-stable this compound formulation was to create a product that could withstand storage and distribution in ICH climate zone IV (30°C/75% relative humidity) without loss of potency.[1][2] This was achieved by optimizing the excipients and pH to minimize degradation pathways inherent to peptide drugs.

The final optimized formulation consists of this compound in a buffered aqueous solution containing a tonicity agent and an antioxidant.[3][4] The composition is detailed in Table 1.

Table 1: Composition of Heat-Stable this compound Formulation [3][4][5]

ComponentConcentrationFunction
This compound0.1 mg/mLActive Pharmaceutical Ingredient (API)
Succinic Acid10 mMBuffer Agent
D-Mannitol47 mg/mLIsotonicity Agent
L-Methionine1 mg/mLAntioxidant
Sodium Hydroxideq.s. to pH 5.25-5.65pH Adjustment
Water for Injectionq.s. to 1 mLSolvent

The optimal pH was determined to be approximately 5.45, a level significantly higher than that used for oxytocin formulations (pH 3.5-4.0).[3][4] This higher pH is possible because this compound's molecular structure lacks the disulfide bridge and N-terminal amino group that make oxytocin susceptible to dimerization at higher pH levels.[4] The inclusion of L-methionine as an antioxidant effectively prevents oxidative degradation.[3][4]

Manufacturing Process

The manufacturing of the heat-stable this compound injection is a standard aseptic process designed to ensure sterility and stability.[5][6] The process is conducted under controlled aseptic conditions and involves compounding the solution, sterile filtration, and filling into glass ampoules or vials.

G cluster_prep Solution Preparation cluster_fill Aseptic Processing A Dissolution of Excipients (Mannitol, L-Methionine, Succinic Acid) in Water for Injection B Addition and Dissolution of this compound API A->B C pH Adjustment (with Sodium Hydroxide) B->C D Pre-filtration C->D E Sterile Filtration (0.22 µm filter) D->E F Aseptic Filling into Ampoules/Vials E->F G Sealing F->G H Final Product G->H Terminal Inspection & Quality Control

Caption: Manufacturing Workflow for Heat-Stable this compound.

Physicochemical Properties and Stability

The heat-stable formulation of this compound demonstrates exceptional stability across a range of challenging environmental conditions, a stark contrast to conventional oxytocin preparations.[2][3] Extensive stability studies were conducted in accordance with International Council for Harmonisation (ICH) guidelines.[4]

Thermal Stability

The formulation maintains its purity and potency for extended periods at elevated temperatures. This thermal robustness is the cornerstone of its utility in regions lacking a consistent cold chain. Quantitative stability data are summarized in Table 2.

Table 2: Stability of Heat-Stable this compound vs. Oxytocin [1][3]

ConditionDurationHeat-Stable this compound (% Purity Remaining)Oxytocin (% Potency Remaining)
30°C / 75% RH3 years≥95%Data not available (requires refrigeration)
40°C / 75% RH6 months≥95%Data not available
50°C3 months≥95%Drops below 90% after ~17 days
60°C1 month≥95%Drops below 90% after ~4 days
Other Stability Aspects

In addition to thermal stability, the formulation was evaluated for sensitivity to other environmental stressors.

  • Photostability: The formulation is not sensitive to light when stored in its primary container.[2][3]

  • Freeze-Thaw Stability: The product is not adversely affected by freezing and thawing cycles.[1][3]

Experimental Protocols

Stability and Purity Analysis: RP-HPLC Method

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for determining the purity and concentration of this compound and detecting any degradation products.[7][8]

  • Objective: To quantify this compound and separate it from potential impurities and degradation products.

  • Chromatographic System:

    • Column: C18, 125 mm x 4 mm, 5 µm particle size.[7]

    • Mobile Phase: A gradient or isocratic mixture of a phosphate or succinate buffer and acetonitrile is typically used.[3][7] One established method uses a phosphate buffer-acetonitrile (76:24) mixture.[7]

    • Flow Rate: Approximately 1.0-1.2 mL/min.[7]

    • Column Temperature: Elevated temperature, such as 60°C, is often used to improve peak shape and resolution.[7]

    • Detection: UV detection at 220 nm.[7]

  • Procedure:

    • Prepare standard solutions of this compound and samples from the stability study.

    • Inject the solutions into the HPLC system.

    • Analyze the resulting chromatograms to determine the retention time of this compound and the area of the corresponding peak.

    • Quantify impurities by comparing their peak areas to the this compound peak area, using relative response factors where necessary.

Forced Degradation Studies

To establish the stability-indicating nature of the analytical methods and to understand potential degradation pathways, forced degradation studies are performed.[4][9] This involves subjecting the this compound formulation to stress conditions more severe than those in accelerated stability testing.

  • Objective: Intentionally degrade the sample (typically 5-20%) to ensure that degradation products can be resolved from the parent peak and to identify potential degradation pathways.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Exposure to dilute HCl and NaOH solutions.

    • Oxidation: Exposure to hydrogen peroxide (H₂O₂).

    • Thermal Stress: High-temperature incubation (e.g., 60°C or higher).[3]

    • Photolytic Stress: Exposure to UV and visible light as per ICH Q1B guidelines.

G cluster_dev Formulation & Method Development cluster_stress Forced Degradation cluster_stability ICH Stability Testing A Define Target Product Profile (Heat-Stable, Liquid) B Excipient Screening & pH Optimization A->B C Develop Stability-Indicating RP-HPLC Method B->C D Acid/Base Hydrolysis C->D E Oxidation (H₂O₂) C->E F Thermal & Photolytic Stress C->F G Analyze via HPLC (Confirm Method Specificity) D->G E->G F->G H Long-Term (30°C/75% RH) G->H I Accelerated (40°C/75% RH) G->I J Extreme Heat (50°C, 60°C) G->J K Analyze samples at time points H->K I->K J->K L Establish Shelf-Life & Properties K->L

Caption: Experimental Workflow for Formulation and Stability Testing.

Mechanism of Action and Signaling Pathway

This compound is a synthetic analogue of oxytocin and functions as a selective agonist at oxytocin receptors.[10][11] These receptors are G protein-coupled receptors (GPCRs) predominantly located on the smooth muscle of the uterus (myometrium).[10][11]

Upon binding, this compound preferentially activates the Gαq subunit of the G protein complex.[1] This initiates a downstream signaling cascade, leading to uterine contractions. Unlike oxytocin, this compound shows strong functional selectivity for the Gq pathway and does not significantly activate other pathways (e.g., Gi/o) or vasopressin receptors.[1][12]

The signaling pathway is as follows:

  • Receptor Binding: this compound binds to the oxytocin receptor (OTR) on myometrial cells.

  • Gq Protein Activation: The receptor-agonist complex activates the associated Gq protein.

  • PLC Activation: Activated Gq stimulates the enzyme Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ binds to receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.

  • Muscle Contraction: The elevated cytosolic Ca²⁺ levels bind to calmodulin, which in turn activates myosin light-chain kinase. This leads to the phosphorylation of myosin and subsequent contraction of the uterine muscle fibers.[13]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol CBT This compound OTR Oxytocin Receptor (GPCR) CBT->OTR Binds Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor Ca Ca²⁺ Release SR->Ca Releases Ca²⁺ Contraction Uterine Contraction Ca->Contraction Initiates

Caption: this compound Gq Signaling Pathway in Myometrial Cells.

Clinical Efficacy and Safety

The largest clinical trial evaluating heat-stable this compound was the CHAMPION (this compound Haemorrhage Prevention) trial, a double-blind, randomized, non-inferiority study involving nearly 30,000 women across ten countries.[14][15] The trial compared the efficacy and safety of a single 100 µg intramuscular injection of heat-stable this compound with a single 10 IU intramuscular injection of oxytocin for the prevention of PPH after vaginal birth.[16]

The results demonstrated that heat-stable this compound is non-inferior to oxytocin for the primary outcome of blood loss ≥500 mL or the use of additional uterotonics.[14][16]

Table 3: Key Efficacy Outcomes from the CHAMPION Trial [14][15][16]

OutcomeHeat-Stable this compound GroupOxytocin GroupRelative Risk (95% CI)Result
Blood Loss ≥500 mL or use of additional uterotonics14.5%14.4%1.01 (0.95 to 1.06)Non-inferiority met
Blood Loss ≥1000 mL1.51%1.45%1.04 (0.87 to 1.25)Non-inferiority not met (trial underpowered for this outcome)

The trial concluded that heat-stable this compound is as effective as oxytocin for preventing PPH and has a comparable safety profile.[17] This provides strong evidence for its use as a reliable alternative, especially in settings where the quality of oxytocin cannot be guaranteed due to challenges with refrigeration.[17]

References

A Technical Guide to Carbetocin and Oxytocin: Molecular and Functional Distinctions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core molecular and functional differences between carbetocin and oxytocin, two critical uterotonic agents. By providing a detailed comparison, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their distinct pharmacological profiles.

Molecular Differences: Structure, Receptor Binding, and Selectivity

This compound is a synthetic analogue of oxytocin, designed to have a longer duration of action.[1] This is achieved through specific structural modifications that confer increased resistance to enzymatic degradation.

Receptor Binding and Affinity

Both this compound and oxytocin exert their effects by binding to the oxytocin receptor (OTR), a G protein-coupled receptor.[2] Studies have shown that the binding profiles for both agonists are similar, with important binding domains located at the extracellular N-terminus and the extracellular loops E2 and E3 of the OTR.[3] While both molecules show a similar affinity for the oxytocin receptor, this compound is considered a biased agonist.[2][4]

Selectivity Profile

This compound and its metabolites also exhibit some affinity for vasopressin receptors, albeit much lower than for the oxytocin receptor. Specifically, this compound and its metabolite I bind to the myometrial vasopressin V1a receptor, and only this compound shows very low affinity for the renal vasopressin V2 receptor.[4]

LigandReceptorBinding Affinity (nM)
This compound Oxytocin Receptor (myometrial)Similar to Oxytocin[4]
Vasopressin V1a Receptor (myometrial)7.24 ± 0.29[4]
Vasopressin V2 Receptor (renal)61.3 ± 14.6[4]
This compound Metabolite I Oxytocin Receptor (myometrial)Similar to Oxytocin[4]
Vasopressin V1a Receptor (myometrial)9.89 ± 2.80[4]
This compound Metabolite II Oxytocin Receptor (myometrial)Similar to Oxytocin[4]
Vasopressin V1a Receptor (myometrial)33.7 ± 7.34[4]

Functional Differences: In Vitro and In Vivo Effects

The structural modifications of this compound lead to significant functional differences compared to oxytocin, most notably its prolonged half-life and duration of action.

In Vitro Uterotonic Activity

In isolated myometrial strips, this compound demonstrates agonistic properties by generating inositol phosphates, similar to oxytocin.[4] However, the maximal contractile effect of this compound is approximately 50% lower than that of oxytocin.[4] Furthermore, the EC50 for this compound is about ten times higher than for oxytocin, indicating lower potency in vitro.[4] In vitro studies on human myometrium have shown that contractions produced by oxytocin are superior to those induced by this compound, both with and without oxytocin pretreatment.[5]

ParameterOxytocinThis compound
Maximal Contractile Effect (g) 5.22 ± 0.262.70 ± 0.12[4]
EC50 (nM) 5.62 ± 1.2248.0 ± 8.20[4]
In Vivo Pharmacokinetics and Pharmacodynamics

The most significant functional difference in vivo is the extended half-life of this compound, which is 4 to 10 times longer than that of oxytocin.[6][7] This results in a much longer lasting uterotonic effect from a single dose of this compound.[2]

ParameterOxytocinThis compound
Half-life ~1-6 minutes40 minutes[6][8]
Duration of Action (IM) Shorter2 hours[6]

Clinical Implications: Efficacy and Side Effects

The distinct molecular and functional profiles of this compound and oxytocin translate to different clinical applications and side-effect profiles.

Clinical Efficacy in Postpartum Hemorrhage (PPH)

Numerous studies have compared the efficacy of this compound and oxytocin in preventing postpartum hemorrhage (PPH). A meta-analysis of five randomized controlled trials involving over 30,000 women found no significant difference between the two drugs for preventing PPH in vaginal deliveries.[6] However, in the context of cesarean sections, some meta-analyses suggest that this compound is more effective than oxytocin in reducing the need for additional uterotonic agents and uterine massage.[9][10] this compound has been shown to be a viable alternative for preventing PPH after cesarean delivery.[9]

Side Effect Profile and Hemodynamic Effects

Both drugs are generally considered safe with similar side effect profiles.[10][11] Common side effects for both include nausea, vomiting, and flushing.[12] Some studies have reported a higher incidence of flushing with this compound and more nausea with oxytocin, though these differences were not always statistically significant.[11] In terms of hemodynamic effects, both medications can cause hypotension.[12] However, one study found that blood pressure and heart rate variability are significantly higher after oxytocin administration compared to this compound in women delivering by cesarean section, suggesting this compound may offer better hemodynamic stability.[7]

Experimental Protocols

Radioligand Binding Assay for Oxytocin Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the oxytocin receptor.

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing OTR incubation Incubate membranes, radioligand, and test compound prep_membranes->incubation prep_radioligand Prepare radioligand (e.g., [3H]Oxytocin) prep_radioligand->incubation prep_compound Prepare serial dilutions of test compound prep_compound->incubation filtration Separate bound from free radioligand via filtration incubation->filtration counting Quantify bound radioactivity using scintillation counting filtration->counting analysis Determine Ki values using competition binding analysis counting->analysis

Fig 1. Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the oxytocin receptor in a suitable buffer and centrifuge to isolate the membrane fraction.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]oxytocin), and varying concentrations of the unlabeled test compound (this compound or oxytocin).

  • Incubation: Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand. Calculate the IC50 (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) to determine the affinity of the test compound for the receptor.[13][14]

In Vitro Myometrial Contraction Assay

This protocol assesses the functional potency and efficacy of uterotonic agents on isolated uterine muscle tissue.

myometrial_assay_workflow cluster_dosing Dose-Response tissue_prep Isolate myometrial strips from uterine tissue mounting Mount strips in organ baths with physiological solution tissue_prep->mounting equilibration Equilibrate tissue under controlled tension and temperature mounting->equilibration dosing Administer cumulative doses of this compound or oxytocin equilibration->dosing recording Record isometric contractions using a force transducer dosing->recording analysis Analyze contraction amplitude, frequency, and area under the curve recording->analysis

Fig 2. Myometrial Contraction Assay Workflow.

Methodology:

  • Tissue Preparation: Obtain fresh uterine tissue (e.g., from biopsies during cesarean section) and dissect longitudinal strips of myometrium.

  • Mounting: Mount the tissue strips in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Equilibration: Allow the tissues to equilibrate for a set period under a specific resting tension.

  • Dose-Response Curve Generation: Add cumulative concentrations of this compound or oxytocin to the organ baths.

  • Data Recording: Record the isometric contractions using a force-displacement transducer connected to a data acquisition system.

  • Data Analysis: Analyze the recorded data to determine the concentration-response relationship, including the maximal effect (Emax) and the concentration that produces 50% of the maximal effect (EC50).[4][5]

G Protein Activation Assay (Bioluminescence Resonance Energy Transfer - BRET)

This assay measures the activation of specific G protein subtypes upon ligand binding to the oxytocin receptor.

bret_assay_workflow transfection Co-transfect cells with OTR-Rluc and Gα-YFP fusion proteins cell_culture Culture transfected cells to allow protein expression transfection->cell_culture stimulation Stimulate cells with This compound or oxytocin cell_culture->stimulation measurement Measure BRET signal using a luminometer stimulation->measurement analysis Calculate net BRET ratio to determine G protein activation measurement->analysis

Fig 3. BRET Assay Workflow for G Protein Activation.

Methodology:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293 cells) with plasmids encoding for the oxytocin receptor fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a specific G protein alpha subunit fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Cell Culture: Culture the transfected cells to allow for the expression of the fusion proteins.

  • Assay Performance: Plate the cells and stimulate them with varying concentrations of the agonist (this compound or oxytocin).

  • Signal Detection: Add the luciferase substrate (e.g., coelenterazine) and measure the light emission at wavelengths corresponding to both the donor and acceptor using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase or decrease in the BRET ratio upon agonist stimulation indicates a conformational change in the G protein, signifying its activation.[14]

Signaling Pathways

Upon binding to the oxytocin receptor, both this compound and oxytocin trigger a cascade of intracellular signaling events. The OTR primarily couples to Gq/11 G proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This increase in intracellular calcium is a key driver of myometrial contraction.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand This compound or Oxytocin OTR Oxytocin Receptor (OTR) Ligand->OTR Binding G_protein Gq/11 OTR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activation Contraction Myometrial Contraction Ca_release->Contraction PKC->Contraction

Fig 4. Oxytocin Receptor Signaling Pathway.

References

potential therapeutic applications of carbetocin in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Carbetocin, a long-acting synthetic analogue of the neuropeptide oxytocin, is emerging as a molecule of significant interest in preclinical research. While its primary clinical application is in the prevention of postpartum hemorrhage, a growing body of evidence from animal studies suggests a broader therapeutic potential, particularly in the realms of neuropsychiatric and behavioral disorders. This technical guide provides a comprehensive overview of the core preclinical findings, detailing experimental methodologies, summarizing quantitative data, and visualizing key biological and experimental pathways.

Core Preclinical Findings: A Tabular Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the therapeutic applications of this compound.

Table 1: Effects of this compound on Anxiety-Related Behaviors
Animal ModelBehavioral AssayTreatment GroupDoseRoute of AdministrationKey FindingsReference
Male Wistar RatsOpen Field TestThis compound0.1-3.0 mg/kgIntraperitoneal (i.p.)Increased horizontal activity, suggesting anxiolytic-like effects.[1]
Male Wistar RatsOpen Field TestThis compound0.3 mg/kgIntraperitoneal (i.p.)Prevented long-term post-stress behavioral changes.[2]
Table 2: Effects of this compound on Substance-Related Behaviors
Animal ModelBehavioral ParadigmTreatment GroupDoseRoute of AdministrationKey FindingsReference
Male & Female Swiss MiceEthanol-Induced Behavioral SensitizationThis compound0.64 mg/kgIntraperitoneal (i.p.)Prevented the expression of ethanol-induced behavioral sensitization in both sexes.[3][4]
Male C57BL/6J MiceMorphine AbstinenceThis compound6.4 mg/kgIntraperitoneal (i.p.)Attenuated negative emotional consequences of opioid withdrawal and prevented stress-induced reinstatement of morphine-seeking.
Table 3: Effects of this compound on Social Behavior in Animal Models of Autism Spectrum Disorder (ASD)

No direct preclinical studies with positive quantitative data on the effects of this compound on social behavior in established ASD mouse models were identified in the literature search. One study reported a lack of efficacy.

Animal ModelBehavioral AssayTreatment GroupDoseRoute of AdministrationKey FindingsReference
BALB/cByJ MiceThree-Chamber Social Approach TestThis compound6, 10, or 20 mg/kgNot specifiedFailed to have significant effects on social approach.

Note: The majority of preclinical research in ASD models has focused on oxytocin, which has shown some pro-social effects in models like the Cntnap2 knockout mouse[5][6]. The lack of robust preclinical data for this compound in this area represents a significant research gap.

Table 4: Preclinical Data on this compound in Animal Models of Prader-Willi Syndrome (PWS)

No preclinical studies investigating the effects of this compound in animal models of PWS (e.g., Magel2-null mice) were identified in the literature search. Research in this area has primarily focused on oxytocin and clinical trials with this compound.

Note: Oxytocin has been shown to rescue some deficits in Magel2-deficient mice, a model for PWS[7]. The absence of preclinical this compound data in PWS animal models is a notable gap in the current research landscape.

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

Elevated Plus Maze for Anxiety-Related Behavior
  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure: Rodents are placed at the center of the maze and allowed to explore for a set period (typically 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.

  • Principle: Anxiolytic compounds are expected to increase the proportion of time spent in and entries into the open arms, as rodents with lower anxiety levels are more willing to explore the open, more "threatening" spaces[8].

Three-Chamber Social Approach Test for Sociability
  • Apparatus: A rectangular, three-chambered box. The outer chambers contain a small wire cage.

  • Procedure: The test consists of three phases:

    • Habituation: The test mouse is allowed to freely explore all three empty chambers.

    • Sociability: A novel mouse ("stranger 1") is placed in the wire cage in one of the side chambers. The amount of time the test mouse spends in the chamber with the stranger mouse versus the empty chamber is measured.

    • Social Novelty: A second novel mouse ("stranger 2") is placed in the previously empty cage. The time the test mouse spends with the now-familiar stranger 1 versus the novel stranger 2 is measured.

  • Principle: A preference for the chamber containing a mouse over an empty one indicates sociability. A preference for the novel mouse over the familiar one indicates social memory and novelty preference[9].

Repetitive Behavior Quantification (Self-Grooming)
  • Apparatus: A standard mouse cage.

  • Procedure: Mice are individually housed and videotaped for a defined period. The cumulative time spent engaged in self-grooming behaviors (e.g., face washing, body licking) is scored by a trained observer blind to the experimental conditions.

  • Principle: Increased self-grooming is considered a form of repetitive, stereotyped behavior in some mouse models of neurodevelopmental disorders, such as the BTBR T+ Itpr3tf/J (BTBR) and Shank3 knockout mice[7][10][11].

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway

This compound exerts its effects by acting as an agonist at oxytocin receptors (OTR), which are G-protein coupled receptors. The activation of OTRs initiates a cascade of intracellular signaling events.

OTR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound OTR Oxytocin Receptor (OTR) This compound->OTR Binds to Gq_protein Gq/11 OTR->Gq_protein Activates PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability, Social Behavior Modulation) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: this compound binding to the oxytocin receptor activates Gq/11, leading to downstream signaling.

Experimental Workflow for Preclinical Behavioral Testing

The following diagram illustrates a typical workflow for a preclinical study investigating the effects of this compound on behavior in a mouse model.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Behavioral Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., C57BL/6J, BTBR, Magel2-null) Acclimation Acclimation Period (Habituation to housing and handling) Animal_Model->Acclimation Baseline Baseline Behavioral Testing (Optional, for within-subject design) Acclimation->Baseline Randomization Randomization to Treatment Groups (Vehicle vs. This compound) Baseline->Randomization Administration This compound Administration (Define dose, route, and frequency) Randomization->Administration Behavioral_Assays Perform Behavioral Assays (e.g., Social Interaction, Anxiety Tests, Repetitive Behavior) Administration->Behavioral_Assays Data_Collection Data Collection and Scoring (Automated tracking or manual scoring) Behavioral_Assays->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: A generalized workflow for preclinical evaluation of this compound's behavioral effects.

Discussion and Future Directions

The preclinical data on this compound, while still in its early stages, points towards a promising therapeutic potential beyond its current obstetric applications. The findings in models of anxiety and substance use disorders are encouraging and warrant further investigation into the underlying neural circuits.

However, the current body of research is marked by a significant lack of data in preclinical models of neurodevelopmental disorders such as Autism Spectrum Disorder and Prader-Willi Syndrome. While clinical trials have moved forward for PWS, the foundational preclinical work in relevant animal models appears to be lagging. The single report of this compound's inefficacy in a mouse model of autism highlights the need for broader screening across different genetic and behavioral models of the disorder.

For researchers, scientists, and drug development professionals, the following are key areas for future preclinical investigation:

  • Systematic Screening in ASD Models: Evaluating the efficacy of this compound in a panel of validated mouse models of ASD, such as the Cntnap2, Shank3, and BTBR mice, is crucial to determine its potential for improving core social and repetitive behavior deficits.

  • Preclinical Investigation in PWS Models: Studies in Magel2-null mice and other relevant models are needed to understand the preclinical efficacy of this compound on hyperphagia, social behavior, and anxiety-like traits characteristic of PWS.

  • Dose-Response and Pharmacokinetic/Pharmacodynamic Studies: Establishing optimal dosing, routes of administration, and the relationship between drug exposure and behavioral outcomes is essential for translating preclinical findings to clinical settings.

  • Elucidation of Neural Mechanisms: Utilizing techniques such as in vivo electrophysiology, optogenetics, and advanced neuroimaging will help to uncover the specific neural circuits and cellular mechanisms through which this compound modulates behavior.

References

Methodological & Application

Application Notes and Protocols for Carbetocin Administration in Mouse Behavioral Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbetocin, a long-acting synthetic analog of oxytocin, is increasingly being investigated for its potential therapeutic effects on a range of neuropsychiatric and behavioral conditions.[1][2][3] As an agonist for the oxytocin receptor, this compound influences social behavior, anxiety, and reward pathways.[1][2][4] These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in mouse behavioral experiments, designed to assist researchers in achieving consistent and reproducible results.

Data Presentation

The following tables summarize quantitative data from key studies on the administration of this compound and its effects on various behavioral paradigms in mice.

Table 1: this compound Dosage and Administration Route in Mouse Behavioral Studies

Study FocusMouse StrainThis compound DosageRoute of AdministrationKey FindingsReference
Opioid Withdrawal-Induced Emotional ImpairmentC57BL/6J6.4 mg/kgIntraperitoneal (i.p.)Attenuated anxiety-like and depressive-like behaviors, and impaired sociability.[1][5]
Stress-Induced Reinstatement of Opioid-SeekingC57BL/6J6.4 mg/kgIntraperitoneal (i.p.)Prevented stress-induced reinstatement of morphine-seeking behavior.[1][5]
Ethanol-Induced Behavioral SensitizationSwiss0.64 mg/kg and 6.4 mg/kgIntraperitoneal (i.p.)Prevented the expression of ethanol-induced behavioral sensitization.[3][6][7]
Ethanol ConsumptionC57BL/66.4 mg/kgIntraperitoneal (i.p.)Reduced ethanol consumption.[6]

Experimental Protocols

Protocol 1: Evaluation of this compound on Anxiety-Like Behavior Following Morphine Withdrawal

This protocol is adapted from studies investigating the effects of this compound on the negative emotional consequences of opioid withdrawal.[1][8]

1. Animals:

  • Male C57BL/6J mice.

2. Materials:

  • This compound (dissolved in 0.9% saline)

  • Morphine hydrochloride (dissolved in 0.9% saline)

  • 0.9% saline (vehicle control)

  • Elevated Plus Maze (EPM) apparatus

3. Experimental Procedure:

  • Morphine Administration: Administer an escalating dose of morphine (20-100 mg/kg, i.p.) daily for a predetermined period to induce dependence.

  • Withdrawal Period: Induce spontaneous withdrawal by ceasing morphine administration for 7 days.

  • This compound Administration: 15 minutes prior to the behavioral test, administer a single dose of this compound (6.4 mg/kg, i.p.) or vehicle (saline).

  • Elevated Plus Maze Test:

    • Place the mouse in the center of the EPM, facing one of the open arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the number of entries into the open and closed arms.

  • Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of anxiolytic-like effects.

Protocol 2: Assessment of this compound on Ethanol-Induced Behavioral Sensitization

This protocol is based on research examining the role of this compound in modulating the behavioral response to repeated ethanol exposure.[6][7]

1. Animals:

  • Male and female Swiss mice.

2. Materials:

  • This compound (dissolved in 0.9% saline)

  • Ethanol (20% v/v in 0.9% saline)

  • 0.9% saline (vehicle control)

  • Open field apparatus

3. Experimental Procedure:

  • Sensitization Phase (Days 1-15): Administer either ethanol (1.8 g/kg, i.p.) or saline daily for 15 consecutive days.

  • Treatment Phase (Days 16-21): During this withdrawal period, administer either this compound (0.64 mg/kg or 6.4 mg/kg, i.p.) or saline daily for 6 days.

  • Challenge Day (Day 22): Administer a challenge dose of ethanol (1.8 g/kg, i.p.) to all groups.

  • Locomotor Activity Test:

    • Immediately after the challenge injection, place the mouse in the center of the open field arena.

    • Record locomotor activity (distance traveled) for a specified period (e.g., 30 minutes).

  • Data Analysis: A prevention of the exaggerated locomotor response to the ethanol challenge in the this compound-treated group compared to the ethanol-sensitized saline group indicates an inhibitory effect of this compound on behavioral sensitization.

Mandatory Visualizations

Signaling Pathway of this compound

This compound primarily acts as an agonist at oxytocin receptors (OXTR), which are G-protein coupled receptors.[9][10] Activation of OXTR by this compound initiates the Gq signaling cascade.

Carbetocin_Signaling_Pathway This compound This compound OXTR Oxytocin Receptor (OXTR) (Gq-coupled) This compound->OXTR Gq Gq protein OXTR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 releases Cellular_Response Cellular Response (e.g., Neuronal excitability, Behavioral effects) Ca2->Cellular_Response PKC->Cellular_Response

Caption: this compound signaling through the Gq pathway.

Experimental Workflow for Behavioral Sensitization Study

The following diagram illustrates the logical flow of the experimental protocol for assessing the effect of this compound on ethanol-induced behavioral sensitization.

Experimental_Workflow Start Start: Acclimation of Mice Phase1 Sensitization Phase (Days 1-15) Daily i.p. Injections Start->Phase1 GroupA Group A: Saline Phase1->GroupA GroupB Group B: Ethanol (1.8 g/kg) Phase1->GroupB Phase2 Treatment Phase (Days 16-21) Daily i.p. Injections GroupA->Phase2 GroupB->Phase2 SubgroupA1 Group A1: Saline + Saline Phase2->SubgroupA1 SubgroupA2 Group A2: Saline + this compound Phase2->SubgroupA2 SubgroupB1 Group B1: Ethanol + Saline Phase2->SubgroupB1 SubgroupB2 Group B2: Ethanol + this compound Phase2->SubgroupB2 Challenge Challenge Day (Day 22) Ethanol (1.8 g/kg, i.p.) to all groups SubgroupA1->Challenge SubgroupA2->Challenge SubgroupB1->Challenge SubgroupB2->Challenge Behavioral_Test Behavioral Test: Open Field Locomotor Activity Challenge->Behavioral_Test Data_Analysis Data Analysis and Comparison Behavioral_Test->Data_Analysis

References

Application Notes and Protocols for Evaluating Carbetocin Efficacy Using Cell Culture-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbetocin is a long-acting synthetic analogue of the neuropeptide hormone oxytocin. It is primarily used for the prevention of postpartum hemorrhage by promoting uterine contractions.[1][2] this compound exerts its effects by acting as an agonist at oxytocin receptors (OXTR), which are G-protein coupled receptors (GPCRs).[3] Understanding the efficacy and potency of this compound at the cellular level is crucial for drug development and pharmacological research. This document provides detailed protocols for three common cell culture-based assays to evaluate the efficacy of this compound: the Calcium Flux Assay, the Inositol Phosphate Accumulation Assay, and a Reporter Gene Assay.

This compound is a biased agonist of the oxytocin receptor, selectively activating the Gq protein signaling pathway.[4][5] Upon binding to the OXTR, this compound induces a conformational change that activates the Gαq subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[7][8] This increase in intracellular calcium is a key event in smooth muscle contraction and other cellular responses.

Signaling Pathway of this compound at the Oxytocin Receptor

Carbetocin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound OXTR Oxytocin Receptor (OXTR) This compound->OXTR Binds to Gq Gq Protein OXTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers Cellular_Response Cellular Response (e.g., Contraction) Ca2_release->Cellular_Response Leads to

Caption: this compound signaling pathway at the oxytocin receptor.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound and oxytocin efficacy obtained from in vitro assays. This data is essential for comparing the potency of this compound to the endogenous ligand, oxytocin.

CompoundAssay TypeCell Line/TissueParameterValue (mean ± SEM)Reference
This compoundGq Protein Activation (BRET)HEK293EC5048.8 ± 16.09 nM[9]
OxytocinGq Protein Activation (BRET)HEK293EC509.7 ± 4.43 nM[9]
This compoundMyometrial Contraction/IP Gen.Isolated Myometrial StripsEC5048.0 ± 8.20 nM[2]
OxytocinMyometrial Contraction/IP Gen.Isolated Myometrial StripsEC505.62 ± 1.22 nM[2]

Experimental Protocols

Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration upon stimulation of the oxytocin receptor by this compound. A fluorescent calcium indicator, such as Fluo-4 AM, is used to detect changes in calcium levels.

Experimental Workflow:

Calcium_Flux_Workflow A Seed CHO-K1/OXTR cells in 96-well plate B Incubate overnight A->B C Load cells with Fluo-4 AM dye B->C D Incubate for 1 hour at 37°C C->D E Add this compound at varying concentrations D->E F Measure fluorescence (Ex/Em = 490/525 nm) E->F G Analyze data to determine EC50 F->G

Caption: Workflow for the Calcium Flux Assay.

Methodology:

  • Cell Line: CHO-K1 cells stably expressing the human oxytocin receptor (CHO-K1/OXTR).[3][10][11]

  • Materials:

    • CHO-K1/OXTR cells

    • Ham's F12 culture medium with 10% FBS and 400 µg/ml G418[3]

    • 96-well black, clear-bottom assay plates

    • Fluo-4 AM calcium indicator dye[12]

    • Pluronic F-127 (optional, to aid dye loading)

    • Probenecid (optional, to prevent dye extrusion)

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES[13]

    • This compound and Oxytocin (for positive control)

    • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Plating:

    • The day before the assay, seed CHO-K1/OXTR cells into a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[13][14]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS. The final concentration of Fluo-4 AM is typically between 1-5 µM. Pluronic F-127 (0.02-0.04%) and Probenecid (1-2.5 mM) can be included to improve dye loading and retention.[12]

    • Aspirate the culture medium from the wells and wash once with 100 µL of HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[13][14]

  • Assay Performance:

    • Prepare serial dilutions of this compound and oxytocin in HBSS at 2X the final desired concentrations.

    • Place the plate in a fluorescence plate reader set to measure fluorescence at an excitation of ~490 nm and an emission of ~525 nm.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add 100 µL of the 2X compound dilutions to the respective wells.

    • Immediately begin kinetic measurement of fluorescence for 1-3 minutes.

  • Data Analysis:

    • The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Plot the ΔRFU against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Inositol Phosphate Accumulation Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, following OXTR activation. The HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay is a common method for this measurement.

Experimental Workflow:

IP1_Assay_Workflow A Seed HEK293/OXTR cells in 384-well plate B Incubate overnight A->B C Stimulate cells with this compound in the presence of LiCl B->C D Incubate for 1 hour at 37°C C->D E Lyse cells and add IP1-d2 and anti-IP1-cryptate D->E F Incubate for 1 hour at RT E->F G Read HTRF signal (Ex: 320 nm, Em: 620/665 nm) F->G H Calculate IP1 concentration and determine EC50 G->H

Caption: Workflow for the Inositol Phosphate (IP1) Accumulation Assay.

Methodology:

  • Cell Line: HEK293 cells stably or transiently expressing the human oxytocin receptor (HEK293/OXTR).[15]

  • Materials:

    • HEK293/OXTR cells

    • DMEM with 10% FBS

    • 384-well white assay plates

    • IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1 cryptate, and lysis buffer)[4]

    • Stimulation buffer containing Lithium Chloride (LiCl)[4][16]

    • This compound and Oxytocin

    • HTRF-compatible plate reader

Protocol:

  • Cell Plating:

    • Seed HEK293/OXTR cells in a 384-well white plate at a density of 10,000 to 20,000 cells per well in 20 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Cell Stimulation:

    • Prepare serial dilutions of this compound and oxytocin in the stimulation buffer containing LiCl. LiCl inhibits the degradation of IP1, allowing it to accumulate.[4]

    • Aspirate the culture medium and add 10 µL of the compound dilutions to the wells.

    • Incubate the plate for 1 hour at 37°C.

  • IP1 Detection:

    • Prepare the HTRF detection reagents according to the kit manufacturer's instructions by diluting the IP1-d2 conjugate and the anti-IP1 cryptate antibody in the provided lysis buffer.

    • Add 5 µL of the IP1-d2 solution and 5 µL of the anti-IP1 cryptate solution to each well.[17]

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Analysis:

    • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor) with excitation at ~320 nm.[18]

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • The amount of IP1 produced is inversely proportional to the HTRF signal.

    • Generate a standard curve using the IP1 calibrator provided in the kit.

    • Convert the HTRF ratios of the samples to IP1 concentrations using the standard curve.

    • Plot the IP1 concentration against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.

Reporter Gene Assay

This assay measures the transcriptional activation of a reporter gene (e.g., luciferase) downstream of the Gq signaling pathway. For Gq-coupled receptors like OXTR, a common approach is to use a reporter construct containing a response element that is activated by downstream signaling events, such as the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells) or through pathways leading to the activation of CRE (cAMP Response Element), although the latter is more directly associated with Gs signaling, Gq pathways can also modulate it.[8][19]

Experimental Workflow:

Reporter_Gene_Workflow A Co-transfect HEK293 cells with OXTR and CRE-Luciferase plasmids B Incubate for 24-48 hours A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 4-6 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F G Analyze data and determine EC50 F->G

Caption: Workflow for the Reporter Gene Assay.

Methodology:

  • Cell Line: HEK293 cells.[19][20]

  • Materials:

    • HEK293 cells

    • DMEM with 10% FBS

    • Expression plasmid for human OXTR

    • Reporter plasmid containing a luciferase gene downstream of a response element (e.g., CRE or NFAT)

    • Transfection reagent

    • 96-well white, clear-bottom assay plates

    • This compound and Oxytocin

    • Luciferase assay reagent (e.g., ONE-Glo™)[19]

    • Luminometer

Protocol:

  • Transfection:

    • The day before transfection, seed HEK293 cells in a 96-well plate.

    • On the day of transfection, co-transfect the cells with the OXTR expression plasmid and the reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A control plasmid (e.g., expressing β-galactosidase) can be co-transfected for normalization of transfection efficiency.

    • Incubate for 24-48 hours to allow for receptor and reporter expression.

  • Cell Treatment:

    • Prepare serial dilutions of this compound and oxytocin in serum-free medium.

    • Aspirate the medium from the cells and replace it with the compound dilutions.

    • Incubate for 4-6 hours at 37°C. This incubation time should be optimized for the specific reporter construct.[19]

  • Luciferase Assay:

    • Remove the medium and lyse the cells.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent contains the substrate for luciferase.

    • Incubate for a short period (e.g., 10 minutes) at room temperature to allow the luminescent signal to stabilize.

  • Data Analysis:

    • Measure the luminescence using a luminometer.

    • If a control plasmid was used, normalize the luciferase activity to the control reporter activity.

    • Plot the normalized luminescence against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

The described cell-based assays provide robust and quantitative methods for evaluating the efficacy of this compound at the oxytocin receptor. The choice of assay will depend on the specific research question and available instrumentation. The calcium flux assay offers a direct and rapid measure of a key downstream event. The inositol phosphate accumulation assay provides a more integrated measure of Gq pathway activation. The reporter gene assay, while more indirect, allows for the assessment of downstream transcriptional events. By employing these detailed protocols, researchers can obtain reliable and reproducible data to characterize the pharmacological properties of this compound and other oxytocin receptor modulators.

References

Application Notes and Protocols for Measuring Uterine Contractility Following Carbetocin Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established techniques for measuring uterine contractility in response to carbetocin, a long-acting oxytocin analogue. The included protocols are designed to guide researchers in obtaining robust and reproducible data for preclinical and clinical studies.

Introduction

This compound is a synthetic analogue of oxytocin used for the prevention of postpartum hemorrhage (PPH) by stimulating uterine contractions.[1] Accurate measurement of its effect on uterine contractility is crucial for understanding its pharmacodynamics, optimizing dosage, and developing new uterotonic agents. This document outlines both in vivo and in vitro methodologies for assessing the uterotonic effects of this compound.

This compound exerts its effect by binding to oxytocin receptors on the myometrial smooth muscle cells.[2] This interaction initiates a signaling cascade involving phospholipase C and inositol triphosphate, which ultimately leads to an increase in intracellular calcium levels and subsequent muscle contraction.[3]

Signaling Pathway of this compound Action

The mechanism of action for this compound mirrors that of endogenous oxytocin, targeting the oxytocin receptor to induce myometrial contraction.

Carbetocin_Signaling_Pathway cluster_cell Myometrial Cell This compound This compound OTR Oxytocin Receptor This compound->OTR Binds to G_protein Gq/11 OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca_release SR->Ca_release Ca_ion ↑ Intracellular Ca²⁺ Ca_release->Ca_ion Leads to Contraction Uterine Contraction Ca_ion->Contraction InVitro_Workflow cluster_protocol In Vitro Organ Bath Protocol A Myometrial Tissue Biopsy B Dissect into Muscle Strips A->B C Mount in Organ Bath B->C D Equilibration Period C->D E Add this compound (Dose-Response) D->E F Record Contractile Activity E->F G Data Analysis F->G H Quantitative Results G->H

References

Application Notes and Protocols for Carbetocin Use in Non-Human Primate Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbetocin, a long-acting synthetic analogue of oxytocin, presents a compelling compound for investigation in non-human primate (NHP) models of social behavior and other physiological processes. Its distinct pharmacological profile, characterized by selective agonism at the oxytocin receptor (OTR) and a prolonged half-life compared to oxytocin, suggests potential for novel therapeutic applications. These application notes provide a comprehensive overview of this compound's mechanism of action, protocols for its use in NHP research, and a summary of relevant quantitative data derived from analogous oxytocin studies in these models.

While direct studies of this compound's effects on social behavior in non-human primates are limited, the extensive research on oxytocin in species such as rhesus macaques (Macaca mulatta) and common marmosets (Callithrix jacchus) provides a robust framework for designing and implementing this compound-based experiments. The protocols outlined below are adapted from established methodologies for oxytocin administration and behavioral analysis in these species.

Molecular Profile and Mechanism of Action

This compound is a selective agonist for the oxytocin receptor, a G-protein coupled receptor (GPCR). Unlike the endogenous ligand oxytocin, which can activate multiple signaling pathways, this compound displays strong functional selectivity for the Gq pathway.[1][2] This specificity is a key differentiator and a critical consideration in experimental design.

Key Pharmacological Features:

  • Receptor Selectivity: Activates the oxytocin receptor (OTR) but not the vasopressin V1a and V1b receptors, where it may act as an antagonist.[1][2]

  • Signaling Pathway: Selectively activates the OTR/Gq signaling cascade.[1][2]

  • Receptor Internalization: Promotes OTR internalization through a β-arrestin-independent pathway.[1][2]

  • Receptor Recycling: Does not induce OTR recycling back to the plasma membrane, which may contribute to its long-acting effects.[1][2]

Signaling Pathway of this compound at the Oxytocin Receptor

The binding of this compound to the OTR initiates a specific intracellular signaling cascade. The diagram below illustrates this Gq-mediated pathway.

Carbetocin_Signaling_Pathway This compound This compound OTR Oxytocin Receptor (OTR) This compound->OTR Binds to Gq Gαq OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Neuronal Modulation) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

This compound's selective activation of the OTR/Gq signaling pathway.

Application in Non-Human Primate Research

Given its prosocial effects in humans and its molecular similarity to oxytocin, this compound is a candidate for investigating a range of social behaviors in NHPs, including:

  • Affiliative Behaviors: Allogrooming, huddling, and proximity.

  • Prosocial Behaviors: Food sharing and helping behaviors.

  • Social Cognition: Attention to social cues, social memory, and theory of mind.

  • Parental Care: Infant carrying, protection, and provisioning.

  • Anxiety and Stress: Modulation of stress responses in social contexts.

Experimental Protocols

The following protocols are adapted from published studies on oxytocin administration in macaques and marmosets and can serve as a starting point for this compound research. It is crucial to conduct dose-response studies to determine the optimal dosage of this compound for the specific species and behavioral paradigm.

Intranasal Administration Protocol (Marmoset & Macaque)

Intranasal administration is a non-invasive method that is thought to facilitate direct access of peptides to the central nervous system.

Intranasal_Protocol Start Start: Animal Acclimatization Restraint Brief Manual Restraint (~3 min) Start->Restraint Administration Administer Drop-wise to Each Nostril (e.g., 50 µL per nostril) Restraint->Administration Preparation Prepare this compound Solution (e.g., in saline) Preparation->Administration Wait Wait for CNS Penetration (30-60 min) Administration->Wait Behavioral_Assay Initiate Behavioral Assay Wait->Behavioral_Assay End End: Data Collection Behavioral_Assay->End

Workflow for intranasal administration of this compound.

Methodology:

  • Acclimatization: Ensure the animal is habituated to the experimental room and handling procedures to minimize stress.

  • Preparation: Prepare a fresh solution of this compound in sterile saline at the desired concentration.

  • Restraint: Gently restrain the animal in a supine or upright position. For marmosets, this can often be done by a handler the animal is familiar with.

  • Administration: Using a micropipette or a nasal spray atomizer, deliver the this compound solution drop-wise into each nostril. Alternate between nostrils to allow for absorption.

  • Post-Administration Period: Allow for a 30-60 minute uptake period before commencing behavioral testing. This timing is based on studies showing peak central nervous system and plasma levels of oxytocin after intranasal administration.

  • Behavioral Testing: Introduce the social partner or stimulus and begin the behavioral paradigm.

Nebulizer (Aerosol) Administration Protocol (Macaque)

Nebulization allows for the administration of larger volumes and may be suitable for certain experimental designs.

Methodology:

  • Acclimatization: The animal should be accustomed to the nebulizer mask and the sound of the apparatus.

  • Preparation: Load the this compound solution into the nebulizer chamber.

  • Administration: Place the nebulizer mask over the animal's nose and mouth and administer the aerosolized solution for a predetermined duration (e.g., 5-10 minutes). This can be done while the animal is in a restraint chair or held by a trained handler.

  • Post-Administration Period: A waiting period of 60-120 minutes is recommended based on studies with nebulized oxytocin in macaques before behavioral or physiological measurements are taken.[3]

  • Behavioral Testing: Proceed with the planned behavioral observations or tasks.

Quantitative Data from Oxytocin/Analogue Studies in Non-Human Primates

The following tables summarize quantitative data from studies using oxytocin or its analogues in marmosets and macaques. These data can inform the design of this compound studies.

Table 1: Intranasal Administration of Oxytocin Analogues in Marmosets
Study ReferenceSpeciesCompoundDosageKey Findings
Mustoe et al., 2015Callithrix penicillataPro⁸-OT91-142 µg/kgReduced prosocial food-sharing towards strangers compared to saline.[4]
Cavanaugh et al., 2014Callithrix jacchusPro⁸-OT~150 µg/kgReduced time spent in proximity to an opposite-sex stranger.[5]
French et al., 2016Callithrix jacchusPro⁸-OT150 µg/kgDecreased latency to respond to infant stimuli in males.[6]
Table 2: Nebulized/Aerosolized Oxytocin Administration in Macaques
Study ReferenceSpeciesCompoundDosageKey Findings
Simpson et al., 2014Macaca mulatta (infants)OxytocinNot specified in µg/kgIncreased production of affiliative facial gestures; decreased salivary cortisol.[3][7]
Parr et al., 2013 (cited in Parr, 2014)Macaca mulattaOxytocin48 IU (aerosol)Reduced attention towards negative facial expressions.[8]
Chang et al., 2012 (cited in Parr, 2014)Macaca mulattaOxytocin25 IU/ml (nebulizer)Enhanced vicarious social reward (choosing to reward another monkey).[8]

Key Experimental Paradigms

Prosocial Choice Task (Food Sharing)

This task assesses a subject's willingness to provide a food reward to a conspecific.

Prosocial_Choice_Task Setup Subject and Recipient in Adjacent Chambers Choice Subject Presented with Choice: Pull Tray A or Tray B Setup->Choice Tray_A Tray A: Reward for Recipient Only (Prosocial Choice) Choice->Tray_A Option 1 Tray_B Tray B: No Reward (Neutral Choice) Choice->Tray_B Option 2 Measurement Measure Frequency of Prosocial vs. Neutral Choices Tray_A->Measurement Tray_B->Measurement

Logical flow of a prosocial choice task.

Protocol:

  • The subject animal and a recipient animal (e.g., a pair-mate or a stranger) are placed in adjacent enclosures where they can see each other.

  • The subject has access to a mechanism (e.g., pulling a tray or pressing a lever) that delivers a food reward.

  • The subject is presented with a choice: one option delivers a food reward only to the recipient (prosocial choice), while the other option results in no food reward for either animal (neutral choice).

  • The frequency of prosocial choices is recorded across multiple trials.

Partner Preference Test

This paradigm measures social motivation and preference for a familiar partner versus a stranger.

Protocol:

  • The subject animal is placed in a central chamber with access to two side chambers.

  • One side chamber contains a familiar pair-mate, and the other contains a novel animal of the opposite sex (stranger).

  • The amount of time the subject spends in proximity to the pair-mate versus the stranger is recorded over a set period.

  • Affiliative and sociosexual behaviors directed towards each animal are also scored.

Conclusion

This compound's unique pharmacological properties make it a valuable tool for advancing our understanding of the oxytocinergic system's role in regulating social behavior in non-human primates. While direct research is still emerging, the extensive literature on oxytocin in macaques and marmosets provides a solid foundation for developing robust and informative experimental protocols. By adapting these established methods, researchers can begin to elucidate the specific effects of this long-acting, Gq-biased OTR agonist on the complex social repertoires of our closest animal relatives. Careful dose-response studies and detailed behavioral analyses will be critical for translating findings from NHP models to potential therapeutic applications in humans.

References

Application Notes and Protocols for Intranasal Carbetocin Administration in Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbetocin, a long-acting synthetic analogue of oxytocin, has garnered significant interest for its potential to modulate social and emotional behaviors. Its improved pharmacokinetic profile and receptor selectivity compared to oxytocin make it a compelling candidate for therapeutic interventions in neuropsychiatric disorders characterized by social deficits. Intranasal administration offers a non-invasive method to deliver this compound to the central nervous system, bypassing the blood-brain barrier. These application notes provide a comprehensive overview of protocols for intranasal this compound administration in both human clinical trials and preclinical animal models for behavioral research.

Human Studies: Prader-Willi Syndrome Clinical Trials

Intranasal this compound has been extensively studied for the treatment of hyperphagia and behavioral problems in individuals with Prader-Willi Syndrome (PWS). The following tables summarize the administration protocols and behavioral outcomes from key clinical trials.

Table 1: Intranasal this compound Administration Protocols in Human PWS Clinical Trials
Parameter Phase 2 Clinical Trial Phase 3 Clinical Trial (CARE-PWS)
Dosage 9.6 mg per dose3.2 mg or 9.6 mg per dose
Frequency Three times dailyThree times daily
Timing Prior to mealsPrior to meals
Administration 3 spray-pump actuations per nostril (50 µl per spray)[1]Nasal spray[2][3]
Duration 14 days[1][4]8-week placebo-controlled period, followed by a 56-week long-term follow-up[5][6][7]
Table 2: Behavioral Outcome Measures in Human PWS Clinical Trials
Behavioral Domain Assessment Tool Key Findings
Hyperphagia Hyperphagia Questionnaire for Clinical Trials (HQ-CT)[2][5]Significant reduction in hyperphagia scores with the 3.2 mg dose in the Phase 3 trial.[2][5] A Phase 2 study also showed significant reductions.[1][4]
Obsessive-Compulsive Behaviors Children's Yale-Brown Obsessive-Compulsive Scale (CY-BOCS)[5]Numeric trends toward improvement were observed, but did not consistently reach statistical significance.[2][5]
Anxiety and Distress PWS Anxiety and Distress Questionnaire (PADQ)[5][8]The 3.2 mg dose was associated with clinically meaningful improvements in anxiousness and distress behaviors.[5]
Overall Clinical Improvement Clinical Global Impression of Change (CGI-C)[5]The 3.2 mg arm showed significant improvements.[2][5]

Preclinical Animal Studies

While published literature on intranasal this compound administration in animal behavioral studies is limited, protocols for intranasal oxytocin are well-established and can be adapted for this compound, considering its analogous nature. The following tables provide a synthesis of these protocols.

Table 3: Intranasal Oxytocin/Carbetocin Administration Protocols in Rodent Behavioral Studies
Parameter Mice Rats
Dosage 0.15 - 0.8 IU/kg[9][10][11]0.25 IU; 5 - 20 µg per animal[12][13]
Vehicle 0.9% Saline[9]Saline or water[12][13]
Volume ~5 µl total (2.5 µl per nostril)[9]20 µl total (10 µl per nostril)[12][13]
Administration Method Micropipette with gentle drop application to each nostril, allowing for reflex inhalation.[9] A cannula needle may also be used.[11]Micropipette under light anesthesia (e.g., isoflurane or ether) to ensure proper administration.[12][13]
Timing Before Behavioral Testing 5 - 45 minutes[9][11]30 minutes[13]
Table 4: Behavioral Paradigms in Rodent Studies Following Intranasal Oxytocin/Carbetocin
Behavioral Domain Test Species Observed Effects of Oxytocin/Carbetocin
Social Behavior Social Interaction TestMiceIncreased social interaction at optimal doses.[9]
Anxiety Elevated Plus MazeRatsAnxiolytic-like effects.[2]
Anxiety/Neophobia Novelty-Suppressed Feeding TestMiceNormalization of anxiety levels.[9]
Maternal Behavior Pup Separation and ReunionMiceIncreased maternal communication and care.[10]
Stress Response Chronic Mild/Complicated StressRatsAttenuation of stress responses.[12][13]

Experimental Protocols

Protocol 1: Intranasal Administration in Mice
  • Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., to deliver 0.3 IU in a total volume of 5 µl).

  • Animal Handling: Gently restrain the mouse.

  • Administration: Using a P10 micropipette, carefully deliver 2.5 µl of the this compound solution to the opening of each nostril.

  • Post-Administration: Hold the mouse for approximately 30 seconds to allow for inhalation of the solution.[9]

  • Behavioral Testing: Commence behavioral testing at the designated time point post-administration (e.g., 5-45 minutes).[9][11]

Protocol 2: Intranasal Administration in Rats
  • Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., to deliver 10 µg in a total volume of 20 µl).

  • Anesthesia: Briefly anesthetize the rat using light isoflurane or ether to prevent movement and ensure accurate administration.

  • Administration: Using a micropipette, deliver 10 µl of the this compound solution into each nostril.[13]

  • Recovery: Allow the rat to recover from anesthesia in its home cage.

  • Behavioral Testing: Begin behavioral testing approximately 30 minutes after administration.[13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for behavioral studies.

G cluster_0 Intranasal this compound Administration cluster_1 Cellular Mechanism cluster_2 Behavioral Outcomes IN_this compound Intranasal this compound BBB_Bypass Bypass Blood-Brain Barrier IN_this compound->BBB_Bypass CNS_Delivery Direct CNS Delivery BBB_Bypass->CNS_Delivery OXTR Oxytocin Receptor (OXTR) CNS_Delivery->OXTR Binds to Gq_Protein Gq Protein Activation OXTR->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Signaling_Cascade Downstream Signaling Cascades Ca_Release->Signaling_Cascade Social_Behavior Modulation of Social Behavior Signaling_Cascade->Social_Behavior Anxiety_Reduction Reduction of Anxiety Signaling_Cascade->Anxiety_Reduction Stress_Response Attenuation of Stress Response Signaling_Cascade->Stress_Response

Caption: Proposed signaling pathway of intranasally administered this compound.

G cluster_workflow Experimental Workflow Animal_Habituation Animal Habituation to Handling and Environment Baseline_Testing Baseline Behavioral Testing (Optional) Animal_Habituation->Baseline_Testing Randomization Randomization into Treatment Groups (this compound vs. Vehicle) Baseline_Testing->Randomization IN_Administration Intranasal Administration of this compound or Vehicle Randomization->IN_Administration Post_Admin_Interval Post-Administration Interval (e.g., 5-45 min) IN_Administration->Post_Admin_Interval Behavioral_Assay Behavioral Assay (e.g., Social Interaction, Elevated Plus Maze) Post_Admin_Interval->Behavioral_Assay Data_Collection Data Collection and Analysis Behavioral_Assay->Data_Collection Results Interpretation of Results Data_Collection->Results

Caption: A typical experimental workflow for behavioral studies.

Conclusion

Intranasal this compound holds considerable promise for the treatment of behavioral disturbances in clinical populations and as a tool for investigating the neurobiology of social behavior in preclinical models. The protocols outlined in these application notes provide a foundation for researchers to design and execute rigorous studies in this area. Careful consideration of dosage, timing, and appropriate behavioral assays is crucial for obtaining reliable and translatable results.

References

Troubleshooting & Optimization

troubleshooting inconsistent results in carbetocin experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for carbetocin experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro and in vivo studies involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during your experiments with this compound.

1. Receptor Binding Assays

  • Question: My radioligand binding assay with this compound shows high non-specific binding. What are the possible causes and solutions?

    • Answer: High non-specific binding can obscure your results. Consider the following:

      • Inadequate Blocking: Ensure that your assay buffer contains an appropriate blocking agent, such as bovine serum albumin (BSA), to prevent the ligand from binding to non-receptor components.

      • Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding. It is recommended to use a concentration at or below the dissociation constant (Kd) for the receptor.[1]

      • Filter Washing: Insufficient washing of the filters after incubation can leave unbound radioligand behind. Ensure you are using an adequate volume of ice-cold wash buffer and a sufficient number of wash steps.[2]

      • Lipophilicity of this compound: this compound, like other peptides, can be "sticky." Pre-treating your filter plates with a solution like 0.3% polyethyleneimine (PEI) can help reduce non-specific binding to the filter itself.[2]

  • Question: The competition binding curve for this compound is shallow or has a Hill slope significantly different from 1. What does this indicate?

    • Answer: A shallow dose-response curve can suggest several possibilities:

      • Complex Binding Kinetics: The interaction between this compound and the oxytocin receptor (OXTR) may not follow a simple one-to-one binding model. This could be due to factors like receptor dimerization or allosteric modulation.

      • Ligand Degradation: this compound, although more stable than oxytocin, can still degrade under certain conditions.[3] Ensure fresh solutions are used and consider the stability in your assay buffer over the incubation period.

      • Presence of Multiple Binding Sites: The cell line or tissue preparation you are using might express different receptor subtypes or states with varying affinities for this compound.

2. Cell-Based Signaling Assays

  • Question: I am not observing a robust calcium flux signal in my cells upon this compound stimulation. Why might this be?

    • Answer: A weak or absent calcium signal can be due to several factors:

      • Cell Line Choice: Ensure your chosen cell line endogenously expresses the oxytocin receptor or has been successfully transfected. The receptor density can significantly impact the magnitude of the response.

      • G-Protein Coupling: this compound is known to be a Gq-selective agonist.[4] Assays measuring downstream signals of other G-protein pathways, such as cAMP (regulated by Gs and Gi), may not show a significant response.

      • Calcium Dye Loading: Inadequate loading of calcium-sensitive dyes (e.g., Fluo-4 AM) can lead to a poor signal. Optimize the dye concentration and incubation time for your specific cell line.

      • Receptor Desensitization: Prolonged exposure to even low concentrations of agonists can lead to receptor desensitization. Ensure that cells are not pre-exposed to this compound or other OXTR agonists before the experiment.

  • Question: My β-arrestin recruitment assay shows no signal with this compound, even though I see a response in my G-protein activation assay. Is this expected?

    • Answer: Yes, this is a known characteristic of this compound. Studies have shown that this compound promotes oxytocin receptor internalization through a β-arrestin-independent pathway.[4] Therefore, traditional β-arrestin recruitment assays may not be suitable for measuring this compound's activity at the OXTR.

3. In Vitro Uterine Contractility Assays

  • Question: The contractile response of my isolated uterine tissue to this compound is variable between experiments. What could be causing this inconsistency?

    • Answer: Variability in isolated organ bath experiments is common. Here are some factors to consider:

      • Tissue Viability: The health of the tissue is critical. Ensure the dissection is done carefully to avoid damaging the muscle fibers and that the tissue is immediately placed in ice-cold, oxygenated physiological salt solution.

      • Equilibration Period: Allow the tissue to equilibrate in the organ bath for a sufficient period (e.g., 30-60 minutes) to reach a stable baseline before adding any drugs.[5]

      • Oxygenation and pH: Continuous gassing of the physiological salt solution with carbogen (95% O2, 5% CO2) is essential to maintain oxygenation and a stable pH.[5]

      • Spontaneous Contractions: The baseline level of spontaneous contractions can vary. It is important to have a stable baseline before adding this compound to accurately measure the drug-induced response.

  • Question: The maximum contractile response to this compound is lower than that of oxytocin in my uterine tissue strips. Is this a typical finding?

    • Answer: Yes, some studies have reported that this compound acts as a partial agonist compared to oxytocin in certain in vitro preparations, meaning it may not elicit the same maximal response.[2] The prolonged duration of action of this compound is its key clinical feature, which may not be fully captured in short-term in vitro contractility experiments.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies. Note that values can vary depending on the experimental system and conditions.

Table 1: Receptor Binding Affinities (Ki)

LigandReceptorCell/Tissue TypeKi (nM)Reference
This compoundOxytocin Receptor (OXTR)Recombinant7.1[6]
This compoundOxytocin Receptor (OXTR)Rat Myometrium1.96
This compoundVasopressin V1a ReceptorRat Kidney7.24
This compoundVasopressin V2 ReceptorRat Kidney61.3

Table 2: Functional Potency (EC50) and Efficacy

AssayLigandCell/Tissue TypeEC50 (nM)Efficacy (% of Oxytocin)Reference
Gq Activation (BRET)This compoundHEK29348.8 ± 16.09~50%
Uterine ContractionThis compoundRat Myometrial Strips48.0 ± 8.20~50%[2]
Uterine ContractionOxytocinRat Myometrial Strips5.62 ± 1.22100%[2]

Experimental Protocols

1. Radioligand Receptor Binding Assay (Competition)

This protocol is a general guideline and should be optimized for your specific experimental setup.

  • Membrane Preparation: Homogenize cells or tissues expressing the oxytocin receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in a suitable assay buffer. Determine the protein concentration.[2]

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • A range of concentrations of unlabeled this compound.

    • A fixed concentration of a suitable radiolabeled oxytocin receptor antagonist (e.g., [³H]-vasopressin).

    • Membrane preparation.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[2]

  • Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

2. Calcium Flux Assay

This protocol is a general guideline for measuring this compound-induced calcium mobilization.

  • Cell Culture: Plate cells expressing the oxytocin receptor in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Wash the cells with a physiological salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Baseline Measurement: Place the plate in a fluorescence plate reader equipped with an injection system. Measure the baseline fluorescence for a short period before adding the agonist.

  • Agonist Addition: Inject a range of concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The peak fluorescence response is typically plotted against the log concentration of this compound to generate a dose-response curve and determine the EC50.

3. Isolated Uterine Tissue Contractility Assay (Organ Bath)

This protocol provides a general framework for assessing the contractile effects of this compound on uterine tissue.

  • Tissue Preparation: Obtain uterine tissue from a suitable animal model and place it immediately in ice-cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). Dissect the tissue into strips of appropriate size.[5]

  • Mounting: Mount the tissue strips in an organ bath containing physiological salt solution maintained at 37°C and continuously gassed with carbogen (95% O2, 5% CO2). Attach one end of the tissue to a fixed point and the other to an isometric force transducer.[5]

  • Equilibration: Allow the tissue to equilibrate under a slight resting tension for at least 60 minutes, with regular changes of the bath solution.[5]

  • Drug Addition: Once a stable baseline is achieved, add cumulative concentrations of this compound to the organ bath at set time intervals.

  • Data Recording: Continuously record the isometric tension generated by the tissue strips.

  • Data Analysis: Measure the change in tension from baseline at each this compound concentration. Plot the contractile response against the log concentration of this compound to construct a dose-response curve and determine the EC50 and maximum effect.

Visualizations

This compound Signaling Pathway

Carbetocin_Signaling_Pathway This compound This compound OXTR Oxytocin Receptor (GPCR) This compound->OXTR Gq Gq Protein OXTR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC->Contraction

Caption: this compound Gq-mediated signaling pathway.

Experimental Workflow for a Receptor Binding Assay

Receptor_Binding_Workflow start Start prep Prepare Cell Membranes Expressing OXTR start->prep setup Set up 96-well Plate: - Buffer - Unlabeled this compound - Radioligand - Membranes prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter and Wash to Separate Bound and Free Ligand incubate->filter detect Detect Radioactivity filter->detect analyze Analyze Data: - Calculate IC50 - Determine Ki detect->analyze end End analyze->end

Caption: Workflow for a this compound receptor binding assay.

References

Technical Support Center: Optimizing Carbetocin Dosage in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbetocin in rat models. The aim is to help optimize dosage to achieve desired therapeutic effects while minimizing potential side effects.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound in rats.

Issue 1: Unexpected Behavioral Side Effects

Problem: Rats exhibit unusual behaviors such as excessive grooming, sedation, or hyperactivity after this compound administration.

Possible Causes and Solutions:

  • Dosage is too high: High doses of this compound can lead to sedative effects. Review the dose-response data and consider reducing the dosage.

  • Stress-induced response: The experimental procedure itself might be causing stress, which can interact with the effects of this compound. Ensure proper handling and acclimatization of the animals.

  • Off-target effects: While this compound is selective for the oxytocin receptor, very high doses might lead to unforeseen off-target effects.

Troubleshooting Steps:

  • Verify Dosage Calculation: Double-check all calculations for drug concentration and injection volume.

  • Review Literature: Compare your dosage with those reported in similar studies (see Table 1).

  • Dose-Response Pilot Study: Conduct a pilot study with a range of lower doses to determine the optimal dose for your desired effect with minimal behavioral disturbance.

  • Control for Stress: Implement proper animal handling techniques and allow for an adequate acclimatization period before the experiment. Monitor control animals (receiving vehicle) for similar behaviors.

Issue 2: Inconsistent or Lack of Uterine Response

Problem: No significant uterine contractions are observed after this compound administration.

Possible Causes and Solutions:

  • Incorrect Administration: Improper injection technique may lead to the drug not reaching the systemic circulation effectively.

  • Hormonal State of the Animal: The expression of oxytocin receptors in the uterus is highly dependent on the hormonal state of the rat (e.g., stage of the estrous cycle, pregnancy).

  • Drug Stability: Improper storage or handling of the this compound solution may lead to degradation.

Troubleshooting Steps:

  • Refine Injection Technique: Ensure proper intraperitoneal injection technique as detailed in the Experimental Protocols section.

  • Standardize Animal Model: Use rats in a specific and consistent hormonal state (e.g., estrus, late pregnancy) for your experiments to ensure consistent oxytocin receptor expression.

  • Check Drug Integrity: Verify the expiration date and storage conditions of your this compound stock. Prepare fresh solutions as needed.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for behavioral studies in rats?

A1: Based on published studies, intraperitoneal (i.p.) doses ranging from 0.05 mg/kg to 3.0 mg/kg have been used in rats for behavioral research.[1][2] A lower dose, such as 0.05 mg/kg or 0.3 mg/kg, is often a good starting point to assess anxiolytic-like and pro-social effects, while higher doses (1.0 mg/kg and above) may lead to sedative effects.[1][3] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental question.

Q2: What are the potential cardiovascular side effects of this compound in rats?

A2: While most cardiovascular data for this compound comes from human studies, transient hypotension and tachycardia have been reported.[4] In non-pregnant women, intramuscular doses of 0.4 mg and 0.8 mg were associated with a significant increase in heart rate, and the 0.8 mg dose also caused a significant decrease in diastolic blood pressure.[1] Researchers should carefully monitor cardiovascular parameters, especially when using higher doses.

Q3: How can I minimize the side effects of this compound?

A3: To minimize side effects, it is recommended to:

  • Start with the lowest effective dose.

  • Administer the drug slowly if using intravenous injection.

  • Carefully monitor the animals for any adverse reactions.

  • Ensure the animals are not stressed during the experimental procedures.

Q4: What is the mechanism of action of this compound?

A4: this compound is a synthetic analogue of oxytocin and acts as an agonist at oxytocin receptors (OXTR). These receptors are G protein-coupled receptors that, upon activation, primarily couple to the Gq protein. This initiates a signaling cascade that leads to an increase in intracellular calcium levels, resulting in smooth muscle contraction.[5]

Data Presentation

Table 1: Dose-Dependent Behavioral Effects of Intraperitoneal this compound in Rats

Dosage (mg/kg, i.p.)Observed Behavioral Effects in Open-Field TestsReference(s)
0.05Increased locomotion, suggesting anxiolytic-like effects.[1]
0.1No significant change or a slight increase in horizontal activity.[1]
0.3Increased locomotion and rearing; restored stress-induced deficits in these behaviors. No effect on grooming.[3]
1.0Increased locomotion in non-stressed rats. Restored stress-induced deficits in locomotion and rearing. No effect on grooming.[1][3]
3.0No significant change in locomotor activity.[1]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of this compound in Rats

This protocol provides a standardized method for the intraperitoneal administration of this compound to rats.

Materials:

  • This compound solution of the desired concentration in sterile saline.

  • Sterile syringes (1 mL or 3 mL).

  • Sterile needles (25-27 gauge).

  • 70% ethanol for disinfection.

  • Appropriate personal protective equipment (gloves, lab coat).

Procedure:

  • Animal Restraint: Gently restrain the rat, ensuring it is calm and secure. One common method is to hold the rat with its head tilted slightly downwards, causing the abdominal organs to shift forward.

  • Injection Site Identification: The preferred injection site is the lower right abdominal quadrant to avoid the cecum and urinary bladder.[6][7]

  • Site Preparation: Swab the injection site with 70% ethanol.

  • Needle Insertion: Insert the needle at a 15-20 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back the plunger to ensure no fluid (e.g., urine, blood, intestinal contents) is aspirated. If fluid is drawn, discard the syringe and prepare a new one.[7][8]

  • Injection: If aspiration is clear, inject the this compound solution smoothly.

  • Needle Withdrawal: Withdraw the needle and return the rat to its cage.

  • Monitoring: Observe the animal for any immediate adverse reactions.

Mandatory Visualization

Signaling Pathway of this compound

Carbetocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound OXTR Oxytocin Receptor (OXTR) This compound->OXTR Binds to G_protein Gq Protein OXTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Contraction Smooth Muscle Contraction Ca2->Contraction Leads to PKC->Contraction Leads to

Caption: this compound activates the OXTR/Gq signaling pathway.

Experimental Workflow for Dose Optimization

Dose_Optimization_Workflow start Start: Define Therapeutic Goal lit_review Literature Review: Identify dose range from published rat studies start->lit_review pilot_study Pilot Dose-Response Study: Administer range of doses (i.p.) to small groups of rats lit_review->pilot_study assess_efficacy Assess Therapeutic Efficacy: (e.g., behavioral tests, uterine contraction) pilot_study->assess_efficacy monitor_side_effects Monitor for Side Effects: (e.g., behavioral changes, cardiovascular monitoring) pilot_study->monitor_side_effects data_analysis Data Analysis: Determine dose-response curves for efficacy and side effects assess_efficacy->data_analysis monitor_side_effects->data_analysis optimal_dose Select Optimal Dose: Maximizes efficacy, minimizes side effects data_analysis->optimal_dose validation_study Validation Study: Confirm findings in a larger cohort optimal_dose->validation_study end End: Optimized Protocol validation_study->end

Caption: Workflow for optimizing this compound dosage in rats.

References

Carbetocin Stability and Degradation in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability and degradation of carbetocin in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for this compound stability in aqueous solutions?

The optimal pH for this compound stability in an aqueous solution is approximately 5.45. A heat-stable formulation of this compound has been developed in a sodium succinate buffer with a pH range of 5.25–5.65.[1][2] This is significantly higher than the typical pH range for oxytocin formulations (pH 3.5–4.0), a difference attributed to the structural variations between the two molecules.[1][2]

2. What are the primary degradation pathways for this compound in solution?

The main degradation routes for this compound in solution are deamidation, oxidation, and racemization.[2][3]

  • Deamidation: This occurs at the amide side-chains of asparagine and glutamine, as well as the amidated glycine C-terminus. Deamidation is favored at low pH (acid-catalyzed hydrolysis) and to a lesser extent at high pH (direct base hydrolysis).[2][3]

  • Oxidation: The thioether linkage in this compound is susceptible to oxidation, a process that is accelerated with increasing pH.[3]

  • Racemization: The asparagine residue can undergo racemization from the L-form to the D-form, which is a significant degradation pathway at a pH above approximately 6.[3] Another potential racemization can occur at the L-proline residue under acidic conditions and at the L-serine residue under alkaline conditions.[4]

3. How do temperature and light affect the stability of this compound solutions?

A heat-stable formulation of this compound has demonstrated high thermal stability. It can maintain ≥95% purity for a minimum of 3 years at 30°C, 6 months at 40°C, 3 months at 50°C, and 1 month at 60°C.[1][2][5] This formulation has also been shown to be insensitive to light when stored in its primary container.[1][2]

4. Are there any excipients that can enhance the stability of this compound in solution?

Yes, a heat-stable formulation has been developed consisting of 0.1 mg/mL this compound in a sodium succinate buffer, with the addition of mannitol and methionine.[1][2][5] In this formulation, methionine acts as an antioxidant, which makes degradation by oxidation negligible across various pH values.[1][3]

5. What happens to this compound stability upon freezing and thawing?

The heat-stable formulation of this compound has been found to be not sensitive to freezing.[1][2] Freeze-thaw stability studies are a standard part of evaluating peptide formulations.[2]

Data Presentation: Stability of Heat-Stable this compound Formulation

The following tables summarize the quantitative data on the stability of the heat-stable this compound formulation under various conditions.

Table 1: Long-Term and Accelerated Stability of Heat-Stable this compound

Storage ConditionDurationPotency Maintained
30°C / 75% RH3 years≥95%
40°C / 75% RH6 months≥95%

Data sourced from Malm et al. (2018).[1][2]

Table 2: Stability of Heat-Stable this compound at Extreme Temperatures

Storage TemperatureDurationPotency Maintained
50°C3 months≥95%
60°C1 month≥95%

Data sourced from Malm et al. (2018).[1][2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Column: C18 bonded silica gel column (e.g., Waters XBridge C18, 150 x 3.0 mm, 3.5 µm).

  • Mobile Phase A: 0.3 g of ammonium acetate in 1000 mL of water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient program should be developed to ensure the separation of all impurities. A starting point could be a linear gradient from a low to a high percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 60°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

This protocol is a composite based on information from multiple sources and may require optimization for specific applications.

Protocol 2: Forced Degradation Study for this compound

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods. The goal is to achieve 5-20% degradation of the drug substance.

a) Acid Hydrolysis:

  • Prepare a solution of this compound in 0.1 M hydrochloric acid.

  • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

  • Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.

  • Analyze the sample by the stability-indicating HPLC method.

b) Base Hydrolysis:

  • Prepare a solution of this compound in 0.1 M sodium hydroxide.

  • Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 8-24 hours).

  • Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.

  • Analyze the sample by the stability-indicating HPLC method.

c) Oxidative Degradation:

  • Prepare a solution of this compound in a solution of 3% hydrogen peroxide.

  • Incubate the solution at room temperature for a defined period (e.g., 24 hours).

  • Analyze the sample by the stability-indicating HPLC method.

d) Thermal Degradation:

  • Store a solid sample of this compound at a high temperature (e.g., 80°C) for an extended period (e.g., 7 days).

  • Dissolve the sample in a suitable solvent.

  • Analyze the sample by the stability-indicating HPLC method.

e) Photostability:

  • Expose a solution of this compound to a light source with a specified output (e.g., according to ICH Q1B guidelines).

  • Keep a control sample protected from light at the same temperature.

  • Analyze both the exposed and control samples by the stability-indicating HPLC method.

Visualizations

Carbetocin_Degradation_Pathways cluster_acid Acidic Conditions (Low pH) cluster_base Alkaline Conditions (High pH) cluster_oxidation Oxidative Stress This compound This compound Deamidation_Acid Deamidation Products (Asp, Gln, Gly-terminus) This compound->Deamidation_Acid H+ Racemization_Pro L-Proline Racemization This compound->Racemization_Pro H+ Deamidation_Base Deamidation Products This compound->Deamidation_Base OH- Racemization_Asn L-Asparagine Racemization This compound->Racemization_Asn OH- Racemization_Ser L-Serine Racemization This compound->Racemization_Ser OH- Oxidation Oxidation Products (Thioether Linkage) This compound->Oxidation [O]

Caption: Major degradation pathways of this compound under different stress conditions.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome Formulation Prepare this compound Solution Acid Acid Hydrolysis Formulation->Acid Base Base Hydrolysis Formulation->Base Oxidation Oxidation Formulation->Oxidation Thermal Thermal Stress Formulation->Thermal Photo Photostability Formulation->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Characterization of Degradation Products (e.g., LC-MS) HPLC->Characterization Stability Determine Stability Profile & Degradation Pathways Characterization->Stability

Caption: General experimental workflow for assessing this compound stability.

References

mitigating off-target effects of carbetocin in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for mitigating off-target effects of carbetocin in cellular assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the accuracy and specificity of your experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during cellular assays with this compound and provides step-by-step solutions to mitigate off-target effects.

Issue 1: High background signal or non-specific binding in a receptor binding assay.

  • Question: I am performing a competitive binding assay with this compound on cells expressing the oxytocin receptor, but I'm observing a high background signal, suggesting non-specific binding. How can I reduce this?

  • Answer: High background in binding assays can obscure the specific binding of this compound to the oxytocin receptor. Here are several strategies to mitigate this:

    • Optimize Blocking Buffers: Ensure your blocking buffer is effective. While Bovine Serum Albumin (BSA) is commonly used, other proteins like casein or non-fat dry milk can sometimes be more effective at preventing non-specific binding to the cell membrane or assay plate.[1][2]

    • Increase Wash Steps: Increasing the number and duration of wash steps after incubation with the radiolabeled ligand and this compound can help remove loosely bound, non-specific interactions.[2]

    • Adjust Buffer Composition: The ionic strength and pH of your assay buffer can influence non-specific binding. Try increasing the salt concentration (e.g., NaCl) to reduce electrostatic interactions.

    • Include a Non-specific Binding Control: Always include a control with a high concentration of a non-labeled ligand (e.g., unlabeled oxytocin) to determine the level of non-specific binding. This value can then be subtracted from your total binding to yield specific binding.

Issue 2: Unexpected cellular response inconsistent with oxytocin receptor activation.

  • Question: I'm seeing a cellular response (e.g., calcium mobilization) in my assay that doesn't seem to be mediated by the oxytocin receptor, as it's occurring in cells with low or no oxytocin receptor expression. What could be the cause?

  • Answer: This is a classic sign of off-target effects. This compound is known to have some affinity for vasopressin receptors, particularly the V1a subtype.[3][4]

    • Cell Line Verification: First, confirm the receptor expression profile of your cell line. Use qPCR or Western blotting to verify the presence of the oxytocin receptor and the absence (or low expression) of potential off-target receptors like the vasopressin V1a receptor.

    • Use of Selective Antagonists: To confirm if the observed effect is due to off-target receptor activation, pre-incubate your cells with a selective antagonist for the suspected off-target receptor. For instance, a selective V1a receptor antagonist should block the this compound-induced response if it is mediated by this receptor.

    • Dose-Response Curve Analysis: Generate a full dose-response curve for this compound. Off-target effects often occur at higher concentrations. A biphasic dose-response curve can sometimes indicate engagement of a lower-affinity off-target receptor at higher concentrations.

Issue 3: Difficulty in distinguishing between on-target and off-target signaling pathways.

  • Question: this compound is activating a signaling pathway (e.g., MAPK/ERK) in my cells, but I'm unsure if this is a downstream effect of oxytocin receptor activation or an off-target effect. How can I dissect these pathways?

  • Answer: Differentiating signaling pathways requires a multi-pronged approach:

    • Pathway-Specific Inhibitors: Use specific inhibitors for key signaling molecules in the suspected pathways. For example, to test for MAPK/ERK involvement, you could use a MEK inhibitor. If the this compound-induced effect is blocked, it confirms the involvement of that pathway.

    • Receptor Knockdown/Knockout: The most definitive way to confirm on-target effects is to use siRNA or CRISPR/Cas9 to knock down or knock out the oxytocin receptor. If the signaling response to this compound is abolished in these cells, it confirms that the effect is mediated by the oxytocin receptor.

    • β-Arrestin Recruitment Assay: Investigate if this compound induces β-arrestin recruitment to the oxytocin receptor. This is a key signaling event for many GPCRs and can help confirm on-target engagement.[3][5]

Frequently Asked Questions (FAQs)

Q1: What are the known off-target receptors for this compound?

A1: The most well-documented off-target receptors for this compound are the vasopressin receptors, specifically the V1a and V2 subtypes. Due to its structural similarity to vasopressin, this compound can bind to these receptors, albeit with lower affinity than to the oxytocin receptor.[3][4]

Q2: How does the binding affinity of this compound for off-target receptors compare to its on-target affinity?

A2: this compound binds to the oxytocin receptor with high affinity. Its affinity for vasopressin receptors is significantly lower. The table below summarizes the reported binding affinities.

ReceptorLigandKi (nM)
Oxytocin Receptor (rat myometrium)This compound1.96
Vasopressin V1a Receptor (rat myometrium)This compound7.24
Vasopressin V2 Receptor (rat kidney)This compound61.3
Data from Engstrøm et al. (1998)[3]

Q3: What are the potential downstream consequences of this compound binding to vasopressin V1a receptors?

A3: Activation of the vasopressin V1a receptor, a Gq/11-coupled receptor, typically leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to an increase in cytosolic calcium concentration.[6][7] This can, in turn, activate various calcium-dependent signaling pathways.

Q4: Can this compound act as an antagonist at its off-target receptors?

A4: Yes, studies have shown that this compound can act as a competitive antagonist at human vasopressin V1a and V1b receptors, meaning it can block the action of the endogenous ligand, vasopressin, at these receptors.[4]

Q5: What is a good experimental strategy to minimize the impact of off-target effects in my cellular assays?

A5: A multi-step strategy is recommended:

  • Characterize Your System: Thoroughly characterize the expression of oxytocin and potential off-target receptors (e.g., vasopressin receptors) in your chosen cell line.

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits a robust on-target response to minimize the engagement of lower-affinity off-target receptors.

  • Employ Selective Antagonists: Use selective antagonists for suspected off-target receptors as controls to confirm that the observed effect is indeed mediated by the receptor of interest.

  • Validate with Orthogonal Assays: Confirm your findings using multiple, independent assay formats that measure different aspects of receptor function (e.g., binding, second messenger signaling, downstream functional responses).

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Vasopressin V1a Receptor

This protocol is designed to determine the binding affinity of this compound for the vasopressin V1a receptor.

Materials:

  • HEK293 cells stably expressing the human vasopressin V1a receptor.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.

  • Radioligand: [3H]-Arginine Vasopressin.

  • Unlabeled Competitor: this compound.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-V1aR cells.

  • In a 96-well plate, add 50 µL of binding buffer to each well.

  • Add 25 µL of a serial dilution of this compound (or unlabeled vasopressin for the positive control) to the appropriate wells.

  • Add 25 µL of [3H]-Arginine Vasopressin to all wells at a final concentration close to its Kd.

  • Initiate the binding reaction by adding 100 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 of this compound, from which the Ki can be calculated using the Cheng-Prusoff equation.

Protocol 2: β-Arrestin Recruitment Assay

This protocol measures the recruitment of β-arrestin to the oxytocin receptor upon this compound stimulation, a hallmark of on-target GPCR activation. This example uses a commercially available enzyme fragment complementation (EFC) assay.

Materials:

  • Cells co-expressing the oxytocin receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound.

  • Control agonist (e.g., oxytocin).

  • Detection reagent containing the enzyme substrate.

  • White, opaque 96-well plates.

  • Luminometer.

Procedure:

  • Seed the cells in a white, opaque 96-well plate and incubate overnight.

  • Prepare a serial dilution of this compound and the control agonist in assay buffer.

  • Remove the culture medium from the cells and add the this compound/agonist dilutions.

  • Incubate the plate at 37°C for 60-90 minutes.

  • Add the detection reagent to each well.

  • Incubate at room temperature for 60 minutes in the dark.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50.

Protocol 3: Intracellular Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors, such as the vasopressin V1a receptor.

Materials:

  • Cells expressing the vasopressin V1a receptor (or the cell line being tested for off-target effects).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay Buffer: HBSS with 20 mM HEPES.

  • This compound.

  • Control agonist (e.g., vasopressin).

  • Fluorescence plate reader with an injection module.

  • Black, clear-bottom 96-well plates.

Procedure:

  • Seed the cells in a black, clear-bottom 96-well plate and incubate overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader.

  • Measure the baseline fluorescence for a short period.

  • Inject this compound or the control agonist into the wells and immediately begin measuring the fluorescence intensity over time (typically for 1-2 minutes).

  • The peak fluorescence intensity is proportional to the increase in intracellular calcium.

  • Analyze the data to generate dose-response curves and determine the EC50 of this compound for calcium mobilization.

Visualizations

Carbetocin_On_Target_Signaling cluster_membrane Cell Membrane OTR Oxytocin Receptor Gq_11 Gq/11 OTR->Gq_11 Activates This compound This compound This compound->OTR Binds PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream Carbetocin_Off_Target_Signaling cluster_membrane Cell Membrane V1aR Vasopressin V1a Receptor Gq_11 Gq/11 V1aR->Gq_11 Activates This compound This compound This compound->V1aR Binds (lower affinity) PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates Off_Target_Effects Off-Target Cellular Responses Ca_release->Off_Target_Effects PKC->Off_Target_Effects Experimental_Workflow start Start: Suspected Off-Target Effect receptor_profiling 1. Receptor Expression Profiling (qPCR/WB) start->receptor_profiling dose_response 2. Dose-Response Curve Generation receptor_profiling->dose_response antagonist_block 3. Selective Antagonist Blocking dose_response->antagonist_block pathway_inhibition 4. Signaling Pathway Inhibition antagonist_block->pathway_inhibition receptor_knockdown 5. Receptor Knockdown (siRNA/CRISPR) pathway_inhibition->receptor_knockdown conclusion Conclusion: Delineate On- vs. Off-Target Effects receptor_knockdown->conclusion

References

Technical Support Center: Refining Experimental Design for Carbetocin's Long-Acting Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments to investigate the long-acting effects of carbetocin.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.

Issue/Question Potential Cause(s) Recommended Solution(s)
High variability in uterine tissue response to this compound in in vitro contractility assays. 1. Tissue Viability: Poor tissue health due to prolonged time from collection to experiment, improper storage, or excessive handling. 2. Receptor Desensitization: Previous exposure to oxytocin or other agonists can lead to reduced receptor responsiveness.[1] 3. Experimental Conditions: Inconsistent temperature, pH, or oxygenation of the organ bath solution.[2][3] 4. Tissue Preparation: Variation in the size and orientation of uterine strips.1. Optimize Tissue Handling: Minimize the time between tissue collection and the start of the experiment. Store tissue in an appropriate physiological solution on ice. Handle the tissue gently to avoid damage. 2. Control for Desensitization: Ensure a sufficient washout period if the tissue has been exposed to agonists. Consider using naive tissue from animals not previously treated with oxytocics. For cultured cells, a rest period of at least 10 minutes after oxytocin exposure is recommended before re-stimulation.[4] 3. Standardize Conditions: Strictly maintain the organ bath at 37°C, with continuous carbogen (95% O2 + 5% CO2) supply to maintain pH and oxygenation.[2] 4. Uniform Tissue Strips: Prepare uterine strips of a consistent size (e.g., 0.5-cm-long rings) and mount them vertically in the organ bath.[2]
Unexpectedly low or absent uterine contractions in response to this compound in in vivo models. 1. Anesthesia Effects: Certain anesthetics, like isoflurane at high concentrations, can inhibit uterine contractility.[5] 2. Incorrect Catheter Placement: Improper positioning of the intrauterine pressure catheter (IUPC) can lead to inaccurate pressure readings.[6] 3. Animal Stress: Stress can influence hormonal levels and affect uterine responsiveness. 4. Low Oxytocin Receptor Expression: Receptor levels can vary depending on the stage of the estrous cycle or pregnancy.1. Anesthetic Choice and Dose: Use an anesthetic known to have minimal effects on uterine contractility, or use the lowest effective dose. For example, 1% isoflurane has been shown to have less inhibitory effect than 2%.[5] 2. Verify Catheter Position: Ensure the IUPC is correctly placed within the uterine horn to accurately measure pressure changes.[6] 3. Acclimatization: Allow animals to acclimate to the experimental environment to minimize stress. 4. Standardize Animal Models: Use animals at a consistent stage of pregnancy or the estrous cycle when oxytocin receptor expression is known to be high.
Difficulty in achieving a stable baseline in receptor binding assays. 1. Radioligand Degradation: The radiolabeled ligand may be unstable under the assay conditions. 2. Non-specific Binding: High non-specific binding can obscure the specific binding signal.[7] 3. Inadequate Washing: Insufficient washing of the filters can lead to high background noise.1. Assess Radioligand Stability: Check the stability of the radioligand under your experimental conditions. 2. Optimize Blocking Agents: Use appropriate blocking agents (e.g., bovine serum albumin) to reduce non-specific binding. Determine the optimal concentration of unlabeled ligand to define non-specific binding.[7] 3. Improve Washing Technique: Increase the number and volume of washes to effectively remove unbound radioligand.
Inconsistent results in calcium mobilization assays for receptor desensitization. 1. Cell Health: Poor cell viability or inconsistent cell density can affect the response. 2. Dye Loading Issues: Inconsistent loading of the calcium-sensitive dye can lead to variable fluorescence signals.[8] 3. Phototoxicity: Excessive exposure to excitation light can damage cells and bleach the dye.1. Standardize Cell Culture: Ensure consistent cell passage number, density, and growth conditions.[9] 2. Optimize Dye Loading: Follow a standardized protocol for dye loading, ensuring consistent incubation time and temperature.[8][9] 3. Minimize Light Exposure: Use the lowest possible excitation intensity and exposure time to minimize phototoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound's long-acting effects compared to oxytocin?

A1: this compound is a synthetic analogue of oxytocin with structural modifications that make it more resistant to enzymatic degradation. This increased stability leads to a longer half-life in the body, approximately 4-10 times longer than that of oxytocin, resulting in a prolonged duration of action on the uterine smooth muscle.[10]

Q2: How does oxytocin receptor desensitization occur, and how can it be measured?

A2: Prolonged exposure to oxytocin or its agonists can lead to a decrease in the responsiveness of the oxytocin receptor, a process known as desensitization. This can involve receptor internalization and downregulation of receptor mRNA.[11][12] Desensitization can be measured functionally by pre-treating cells or tissues with an agonist for a specific duration and then measuring the diminished response (e.g., intracellular calcium mobilization or muscle contraction) to a subsequent challenge with the agonist.[1][4]

Q3: What are the key differences in the signaling pathways activated by this compound versus oxytocin?

A3: Both this compound and oxytocin act as agonists at the oxytocin receptor, which is a G-protein coupled receptor (GPCR). Activation of the receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C, production of inositol trisphosphate (IP3), and a subsequent increase in intracellular calcium, which triggers muscle contraction.[13][14]

Q4: What are the most common animal models used to study the in vivo effects of this compound?

A4: Rodent models, particularly pregnant rats and mice, are commonly used to investigate the in vivo uterotonic effects of this compound.[2][15] These models allow for the direct measurement of intrauterine pressure changes in response to drug administration.[5][6]

Q5: What are the typical effective concentrations of this compound in in vitro and in vivo experiments?

A5: The effective concentration of this compound can vary depending on the experimental model and specific conditions. In in vitro studies with isolated myometrial strips, the EC50 for uterine contraction has been reported to be approximately 48.0 nM.[16] In clinical studies, intravenous doses of 8 to 30 micrograms have been shown to produce effective uterine contractions.[2]

Data Presentation

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of this compound
ParameterValueSpeciesAdministration RouteReference
Half-life ~40 minutesHumanIntravenous[10]
Time to Peak Contraction < 2 minutesHumanIntravenous/Intramuscular[2]
Duration of Tetanic Contraction ~6 minutesHumanIntravenous (8-30 µg)[2]
~11 minutesHumanIntramuscular (10-70 µg)[2]
Duration of Rhythmic Contractions ~60 minutesHumanIntravenous (8-30 µg)[2]
~119 minutesHumanIntramuscular (10-70 µg)[2]
Table 2: Receptor Binding and Functional Potency of this compound
ParameterValueAssayReference
Oxytocin Receptor Binding Affinity (Ki) Not explicitly found, but described as similar to oxytocinRadioligand Binding Assay[16]
EC50 for Gq protein coupling 48.8 ± 16.09 nMBRET Assay[17]
EC50 for uterine contraction 48.0 ± 8.20 nMIn vitro myometrial strip assay[16]

Experimental Protocols

In Vitro Uterine Contractility Assay

Objective: To measure the contractile response of isolated uterine tissue to this compound.

Methodology:

  • Tissue Preparation: Euthanize a pregnant rodent (e.g., Sprague-Dawley rat at 22 days of gestation) and dissect the uterus. Remove fetuses and slice the uterine horns into 0.5-cm-long rings.[2]

  • Mounting: Mount the uterine rings vertically in an organ bath containing a physiological salt solution (e.g., de Jong solution) maintained at 37°C and continuously aerated with carbogen (95% O2, 5% CO2).[2]

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a basal tension of approximately 1.5 g, with buffer changes every 15 minutes.[2]

  • Stimulation: Induce rhythmic contractions with a standardized stimulus, such as 25 mM KCl.[2]

  • Drug Application: Once stable contractions are achieved, add this compound in a cumulative concentration-response manner.

  • Data Acquisition: Record the isometric tension of the contractions using a force transducer connected to a data acquisition system.[3]

  • Analysis: Analyze the frequency, amplitude, and duration of contractions to determine the effect of this compound.

Oxytocin Receptor Desensitization Assay (Calcium Mobilization)

Objective: To quantify the desensitization of the oxytocin receptor in response to this compound.

Methodology:

  • Cell Culture: Culture human myometrial cells or a cell line expressing the human oxytocin receptor (e.g., CHO-K1/OXTR cells) in appropriate media.[4][9]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium Green-1) according to the manufacturer's protocol.[4][8]

  • Pre-treatment: Expose the cells to a specific concentration of this compound (or oxytocin as a control) for a defined period (e.g., 30 minutes to 6 hours).[1][4]

  • Challenge: After the pre-treatment period, challenge the cells with a higher, saturating concentration of this compound or oxytocin.[4]

  • Fluorescence Measurement: Measure the resulting increase in intracellular calcium using a fluorescence plate reader or microscope.[9]

  • Data Analysis: Compare the calcium response in pre-treated cells to that in naive (non-pre-treated) cells to determine the extent of desensitization.

Mandatory Visualization

Signaling_Pathway This compound This compound OTR Oxytocin Receptor (GPCR) This compound->OTR Binds to Gq_alpha Gαq OTR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Contraction Uterine Contraction Ca_release->Contraction Initiates

Caption: this compound Signaling Pathway in Myometrial Cells.

Experimental_Workflow cluster_invitro In Vitro Contractility Assay cluster_desensitization Receptor Desensitization Assay Tissue_Prep 1. Uterine Tissue Preparation Mounting 2. Mount Tissue in Organ Bath Tissue_Prep->Mounting Equilibration 3. Equilibration Mounting->Equilibration Stimulation 4. Induce Contractions (e.g., KCl) Equilibration->Stimulation Carbetocin_App 5. Apply this compound Stimulation->Carbetocin_App Data_Acq 6. Record Contractions Carbetocin_App->Data_Acq Cell_Culture 1. Culture Myometrial Cells Dye_Loading 2. Load with Calcium Dye Cell_Culture->Dye_Loading Pre_Treatment 3. Pre-treat with This compound Dye_Loading->Pre_Treatment Challenge 4. Challenge with Higher Dose Pre_Treatment->Challenge Fluorescence 5. Measure Calcium Response Challenge->Fluorescence

Caption: Experimental Workflows for this compound Assessment.

Caption: Troubleshooting Decision Tree for Inconsistent Results.

References

Technical Support Center: Tachyphylaxis to Repeated Carbetocin Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating tachyphylaxis to repeated carbetocin administration.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments designed to study this compound-induced tachyphylaxis.

1. Issue: Inconsistent or Absent Tachyphylaxis to this compound

Question: My cell culture/tissue preparation does not show a diminished response to repeated this compound administration. What are the possible reasons?

Answer:

Several factors can contribute to the lack of observable tachyphylaxis. Consider the following troubleshooting steps:

  • Cell Line/Tissue Viability: Ensure the health of your experimental model. Poor cell viability can mask subtle desensitization effects. Perform a viability assay (e.g., Trypan Blue exclusion, MTT assay) to confirm cell health.

  • This compound Concentration and Exposure Time: Tachyphylaxis is dependent on both the concentration of the agonist and the duration of exposure.

    • Concentration: You may need to use a higher concentration of this compound to induce robust receptor desensitization.

    • Exposure Duration: The onset of tachyphylaxis can vary. For oxytocin, half-inactivation of the receptor response in cultured human myocytes occurs at approximately 4.2 hours.[1][2] A similar timeframe may be required for this compound. Consider extending the pre-incubation time with this compound.

  • Receptor Expression Levels: The density of oxytocin receptors (OTR) on your cells or in your tissue preparation can influence the magnitude of the response and the development of tachyphylaxis. Low receptor expression may result in a weak initial response, making it difficult to detect a further decrease. Quantify OTR expression using techniques like qPCR or Western blotting.

  • Experimental Washout Procedure: Inadequate washout of this compound between administrations can lead to sustained receptor activation rather than a true tachyphylactic response. Ensure your washout protocol is sufficient to remove all unbound ligand.

  • Metabolism of this compound: this compound is metabolized into compounds that can act as antagonists at the oxytocin receptor.[3] The rate of metabolism in your experimental system could influence the observed effect.

2. Issue: High Variability in Experimental Replicates

Question: I am observing significant variability between my experimental replicates when studying this compound tachyphylaxis. How can I improve the consistency of my results?

Answer:

High variability can obscure meaningful results. The following points may help improve experimental consistency:

  • Standardize Cell Culture Conditions: Ensure all cell cultures are at a similar passage number and confluency. Variations in these parameters can affect receptor expression and signaling.

  • Precise Timing and Dosing: Use automated or semi-automated liquid handling to ensure precise and consistent timing and dosing of this compound and other reagents across all replicates.

  • Tissue Preparation Consistency: If using ex vivo tissue preparations, standardize the dissection and mounting procedures to ensure uniformity in tissue size and orientation.[4][5][6]

  • Control for Agonist-Independent Desensitization: Some level of receptor desensitization can occur spontaneously. Include appropriate vehicle controls to account for any agonist-independent effects.

  • Monitor Temperature and pH: Maintain stable temperature and pH throughout the experiment, as fluctuations can impact cellular responses and receptor kinetics.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the mechanisms and experimental investigation of this compound tachyphylaxis.

1. What is the underlying molecular mechanism of tachyphylaxis to this compound?

This compound is an agonist for the oxytocin receptor (OTR), which is a G-protein coupled receptor (GPCR). Tachyphylaxis to this compound is primarily due to the desensitization of the OTR. This process involves several key steps:

  • Receptor Phosphorylation: Upon prolonged stimulation with this compound, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the OTR.[7][8]

  • Arrestin Recruitment: Phosphorylation of the OTR promotes the binding of β-arrestin proteins.[1][2][9]

  • G-Protein Uncoupling: The binding of β-arrestin sterically hinders the coupling of the OTR to its cognate G-protein (Gq/11), thereby inhibiting downstream signaling cascades, such as the mobilization of intracellular calcium.[1]

  • Receptor Internalization: β-arrestin also acts as an adaptor protein, facilitating the internalization of the OTR from the cell surface into endosomes via a clathrin-mediated pathway.[1][7] This reduces the number of receptors available to bind to this compound.

  • Downregulation of Receptor Expression: Prolonged exposure to agonists can lead to a decrease in the transcription of the OTR gene, resulting in a lower overall number of receptors in the cell.[10]

2. How does the tachyphylaxis to this compound compare to that of oxytocin?

This compound is a synthetic analogue of oxytocin with a longer half-life.[11] While both induce tachyphylaxis through the same OTR desensitization mechanism, the kinetics and magnitude of this effect may differ. This compound has a slightly lower binding affinity for the OTR compared to oxytocin but a longer duration of action.[3][12] This prolonged receptor occupancy by this compound could potentially lead to a more sustained and profound desensitization compared to the shorter-acting oxytocin.

3. What are the key signaling pathways to monitor when studying this compound tachyphylaxis?

The primary signaling pathway activated by the OTR is the Gq/11 pathway, which leads to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores. Therefore, the key readout for OTR activation and desensitization is the measurement of intracellular calcium mobilization.[13][14]

4. What experimental models are suitable for studying this compound tachyphylaxis?

  • Cell Lines: Human embryonic kidney (HEK293) cells or other suitable cell lines stably or transiently expressing the human OTR are commonly used. These models offer high reproducibility and are amenable to genetic manipulation (e.g., siRNA knockdown of arrestins).[1]

  • Primary Myometrial Cells: Primary cultures of human uterine smooth muscle (myometrial) cells provide a more physiologically relevant model.[15]

  • Ex Vivo Uterine Tissue Strips: Strips of myometrial tissue from biopsies can be used in organ bath experiments to measure isometric contractions in response to this compound.[4][5][6] This allows for the study of the functional consequences of tachyphylaxis on muscle contractility.

  • Animal Models: While less common for direct tachyphylaxis studies of uterine contractility, rodent models have been used to investigate the central effects of repeated this compound administration on behavior.[16][17][18]

Data Presentation

Table 1: this compound and Oxytocin Receptor Binding and Activity

ParameterThis compoundOxytocinReference
Binding Affinity (Ki) 7.1 nM~1.6 nM (human myometrial)[12],[19]
Receptor Agonism Partial AgonistFull Agonist[3]
Maximal Contractile Effect ~50% lower than Oxytocin100%[3]
EC50 for Contraction ~48.0 nM~5.62 nM[3]
Half-life (in vivo) ~40 minutes1-6 minutes[11]

Experimental Protocols

1. Protocol for Inducing OTR Tachyphylaxis in Cultured Myometrial Cells

This protocol is adapted from studies on oxytocin-induced desensitization and can be applied to this compound.[1][2][20]

  • Cell Culture: Culture primary human myometrial cells or HEK293 cells expressing the OTR in appropriate media until they reach 70-80% confluency.

  • Pre-incubation with this compound: Expose the cells to a high concentration of this compound (e.g., 1 µM) for varying durations (e.g., 0, 1, 2, 4, 6 hours) to induce receptor desensitization. Include a vehicle-only control group.

  • Washout: Thoroughly wash the cells with pre-warmed, serum-free media to remove all unbound this compound. A minimum of three washes is recommended.

  • Resting Period: Allow the cells to rest in fresh, serum-free media for a short period (e.g., 10-15 minutes) to allow for immediate, reversible desensitization processes to stabilize.

  • Challenge with this compound: Stimulate the cells with a lower, signaling concentration of this compound (e.g., 100 nM) and measure the desired downstream response.

  • Response Measurement: Quantify the cellular response, typically by measuring intracellular calcium mobilization using a fluorescent calcium indicator like Fura-2 or Fluo-4.[13][21]

2. Protocol for Uterine Contractility Assay

This protocol is a standard method for assessing the functional effects of uterotonic agents.[4][6]

  • Tissue Preparation: Obtain fresh human myometrial tissue biopsies and dissect them into small strips (e.g., 2 x 2 x 10 mm).

  • Mounting: Mount the tissue strips in an organ bath containing physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2/5% CO2. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with periodic washing, until stable spontaneous contractions are observed.

  • Induction of Tachyphylaxis: To induce tachyphylaxis, incubate the tissue strips with a high concentration of this compound for a prolonged period (e.g., 1-2 hours).

  • Washout: Perform repeated washes to remove the this compound.

  • Challenge: Re-administer a standard dose of this compound and record the contractile response (force and frequency). Compare this response to the initial response before the desensitization protocol.

Mandatory Visualizations

G_protein_coupled_receptor_desensitization cluster_activation Activation cluster_desensitization Desensitization (Tachyphylaxis) This compound This compound OTR Oxytocin Receptor (OTR) This compound->OTR Binds G_protein Gq/11 Protein OTR->G_protein Activates GRK GRK OTR->GRK Activates OTR_P Phosphorylated OTR PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Triggers GRK->OTR Phosphorylates Arrestin β-Arrestin OTR_P->Arrestin Recruits Arrestin->G_protein Blocks Coupling Clathrin_pit Clathrin-coated Pit Arrestin->Clathrin_pit Promotes Internalization Endosome Endosome Clathrin_pit->Endosome

Caption: Oxytocin Receptor Signaling and Desensitization Pathway.

Experimental_Workflow_Tachyphylaxis cluster_setup Experimental Setup cluster_protocol Tachyphylaxis Induction Protocol cluster_analysis Data Analysis start Start model Prepare Experimental Model (Cell Culture / Tissue Strip) start->model pre_incubation Pre-incubate with high concentration of this compound model->pre_incubation washout Thorough Washout pre_incubation->washout challenge Challenge with standard concentration of this compound washout->challenge measure Measure Response (e.g., Ca²⁺ mobilization, Contraction) challenge->measure compare Compare pre- and post- incubation responses measure->compare end End compare->end

Caption: Experimental Workflow for Studying this compound Tachyphylaxis.

References

Validation & Comparative

Carbetocin vs. Oxytocin for the Prevention of Uterine Atony: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Postpartum hemorrhage (PPH) is a major cause of maternal mortality and morbidity worldwide, with uterine atony—the failure of the uterus to contract after delivery—being the leading cause.[1] Prophylactic administration of uterotonic agents during the third stage of labor is a critical intervention to prevent PPH.[2] For decades, oxytocin has been the standard of care. However, carbetocin, a long-acting synthetic analogue of oxytocin, has emerged as a viable alternative.[3] This guide provides an objective comparison of the efficacy of this compound and oxytocin in preventing uterine atony, supported by experimental data and detailed methodologies for a scientific audience.

Mechanism of Action

Both this compound and oxytocin exert their effects by binding to oxytocin receptors in the myometrium, the smooth muscle layer of the uterus.[4][5] These are G protein-coupled receptors that, upon activation, trigger a signaling cascade leading to uterine contractions.[4] this compound functions as an agonist at these receptors, similar to oxytocin, but with a prolonged duration of action.[4][6] The binding of either molecule initiates a pathway involving second messengers and the production of inositol phosphates, which ultimately increases intracellular calcium levels and stimulates muscle contraction.[4]

cluster_ligand Ligand cluster_receptor Cell Membrane cluster_cell Myometrial Cell This compound This compound OTR Oxytocin Receptor (Gq/11 protein-coupled) This compound->OTR Binds Oxytocin Oxytocin Oxytocin->OTR Binds PLC Phospholipase C (PLC) OTR->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Ca ↑ Intracellular Ca²⁺ IP3->Ca Stimulates Release Contraction Uterine Contraction Ca->Contraction Induces

Caption: Signaling pathway of this compound and Oxytocin.

Pharmacokinetic Properties

A key differentiator between this compound and oxytocin is their pharmacokinetic profile. This compound has a significantly longer half-life, which allows for a single administration to achieve a sustained uterotonic effect, whereas oxytocin often requires a continuous infusion to maintain uterine tone due to its short half-life.[6][7][8]

ParameterThis compoundOxytocin
Half-life 85–100 minutes[4]~3.5 minutes[4]
Onset of Action < 2 minutes (IV)[6][7]Rapid
Duration of Action ~1 hour[6]Short, requiring continuous infusion
Administration Single IV or IM injection[4]IV bolus followed by infusion or repeated IM injections[6]

Clinical Efficacy in Cesarean Delivery

Numerous studies, including systematic reviews and meta-analyses, have demonstrated that this compound is often more effective than oxytocin in preventing PPH and related complications following cesarean delivery.

Key Efficacy Outcomes (Cesarean Delivery)
OutcomeThis compoundOxytocinNotes
Need for Additional Uterotonic Agents Lower Incidence[9][10][11]Higher Incidence[9][10][11]Meta-analyses consistently show a significant reduction in the need for further uterotonic intervention with this compound.[9][10]
Incidence of PPH (>500ml or >1000ml) Lower Incidence[10][12][13]Higher Incidence[10][12][13]This compound was associated with a lower risk of severe PPH (blood loss ≥ 1000 ml).[12]
Postpartum Blood Loss Significantly Lower[3][14]Significantly Higher[3][14]A meta-analysis of six RCTs showed a significant difference in postpartum blood loss volume in favor of this compound.[3]
Need for Blood Transfusion Lower Incidence[9][11][13]Higher Incidence[9][11][13]Multiple meta-analyses found a reduced need for blood transfusions with this compound use.[9][10][11]
Change in Hemoglobin Less of a drop[9]Greater drop[9]One meta-analysis noted a smaller postoperative drop in hemoglobin levels with this compound.[9]

Clinical Efficacy in Vaginal Delivery

The evidence comparing this compound and oxytocin in the context of vaginal delivery is less conclusive than for cesarean sections. Some studies suggest comparable efficacy, while others indicate potential benefits for this compound.

Key Efficacy Outcomes (Vaginal Delivery)
OutcomeThis compoundOxytocinNotes
Incidence of PPH (>500ml) Lower or No Significant Difference[2][15]Higher or No Significant Difference[2][15]One meta-analysis of 5 RCTs found no significant difference in blood loss ≥500 ml between the two drugs.[2] Another reported this compound was superior in reducing PPH.[15]
Need for Additional Uterotonic Agents Lower or No Significant Difference[2][15]Higher or No Significant Difference[2][15]Results are mixed across studies. One meta-analysis showed this compound was superior,[15] while another found no significant difference.[2]
Postpartum Blood Loss Significantly Lower[15]Significantly Higher[15]A 2022 meta-analysis found that this compound was associated with reduced blood loss after vaginal delivery.[15]

Experimental Protocols

The majority of comparative studies employ a randomized controlled trial (RCT) design to ensure high-quality evidence. Methodologies are generally consistent, focusing on key primary and secondary outcomes to measure efficacy and safety.

Example Experimental Protocol: RCT in Elective Cesarean Section
  • Study Design: A multicenter, double-blind, randomized clinical trial is frequently used.[16]

  • Patient Population: Patients undergoing elective cesarean section, often with specified inclusion criteria (e.g., low risk for PPH) and exclusion criteria.[9][16]

  • Intervention:

    • This compound Group: A single intravenous bolus of 100 mcg this compound administered after delivery of the infant.[14][16]

    • Oxytocin Group: An intravenous bolus of oxytocin (e.g., 5 IU) followed by a continuous infusion (e.g., 20-40 IU in 1000 ml saline over several hours).[14][16]

  • Primary Outcome: The primary endpoint is often the need for additional uterotonic intervention due to uterine atony.[16]

  • Secondary Outcomes: These typically include estimated blood loss, incidence of PPH (defined as >500ml or >1000ml), need for blood transfusion, and change in pre- and post-delivery hemoglobin levels.[3][9][14] Safety profiles, including the incidence of adverse effects like nausea, vomiting, and headache, are also monitored.[15]

cluster_workflow Typical RCT Workflow Start Patient Recruitment (e.g., Elective CS) Randomization Randomization Start->Randomization Group_C Intervention: Single 100mcg IV this compound Randomization->Group_C Group 1 Group_O Control: IV Oxytocin Bolus + Infusion Randomization->Group_O Group 2 FollowUp Post-Delivery Monitoring (24 hours) Group_C->FollowUp Group_O->FollowUp Outcomes Outcome Assessment: - Need for additional uterotonics - Blood loss (EBL) - PPH Incidence - Hemoglobin drop - Adverse events FollowUp->Outcomes Analysis Data Analysis Outcomes->Analysis

Caption: Generalized experimental workflow for an RCT.

Conclusion

The available evidence strongly suggests that for the prevention of uterine atony following cesarean delivery, a single dose of this compound is more effective than a standard oxytocin infusion.[1][16] this compound is associated with a reduced need for additional uterotonic agents, lower rates of postpartum hemorrhage, and a decreased requirement for blood transfusions.[9][10] For vaginal deliveries, while some studies show benefits, the superiority of this compound over oxytocin is not as definitively established.[2] Both drugs have comparable safety profiles.[15][16] The choice between this compound and oxytocin may also depend on locoregional cost-effectiveness analyses, as this compound is generally more expensive.[10] Ongoing research continues to evaluate the role of this compound in high-risk populations.[8]

References

comparative analysis of carbetocin and other uterotonic agents

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparative Analysis of Carbetocin and Other Uterotonic Agents for Drug Development Professionals

This guide provides a comprehensive comparison of this compound with other commonly used uterotonic agents—oxytocin, misoprostol, and ergometrine—to inform researchers, scientists, and drug development professionals. The analysis is based on experimental data from clinical trials and scholarly articles, focusing on efficacy, safety, and mechanisms of action.

Executive Summary

Postpartum hemorrhage (PPH) remains a leading cause of maternal mortality worldwide, with uterine atony being a primary cause.[1][2][3] Uterotonic agents are crucial for the prevention and treatment of PPH by stimulating uterine contractions.[1][3] this compound, a long-acting synthetic analogue of oxytocin, has emerged as a significant therapeutic option.[1][2][4] This guide compares the performance of this compound against traditional uterotonics, presenting quantitative data, experimental methodologies, and underlying signaling pathways.

Comparative Efficacy

The efficacy of uterotonic agents is primarily assessed by their ability to reduce blood loss and the need for additional uterotonic interventions.

This compound vs. Oxytocin

This compound has demonstrated comparable, and in some contexts superior, efficacy to the standard of care, oxytocin. A meta-analysis of five randomized controlled trials involving over 30,000 women found no significant difference between this compound and oxytocin in preventing PPH (blood loss ≥500 ml) after vaginal delivery.[5][6] However, in the context of cesarean sections, particularly in high-risk women, this compound has been shown to reduce the need for additional uterotonic agents compared to oxytocin.[7] For instance, one study reported that the this compound group had a lower proportion of requiring additional uterotonics (18.4%) compared to the oxytocin group (24.4%).[7]

This compound vs. Misoprostol

Clinical evidence suggests that this compound is more effective than misoprostol in preventing PPH. A randomized controlled trial found that the this compound group had significantly less blood loss and a lower need for additional uterotonics compared to the misoprostol group.[8] Another study in high-risk patients for PPH also concluded that this compound is superior to misoprostol in terms of both efficacy and safety.[9]

This compound vs. Ergometrine

This compound has been shown to be more effective in reducing postpartum blood loss compared to methylergometrine and syntometrine (a combination of oxytocin and ergometrine).[1][2] Studies have also indicated that this compound is associated with a lower incidence of adverse effects like nausea and vomiting.[1][2] In a comparative study, the need for additional uterotonic drugs was significantly lower in the this compound group (14%) versus the oxytocin and ergometrine group (42%).[10]

Table 1: Comparative Efficacy of Uterotonic Agents

Uterotonic AgentMean Blood Loss (ml)Need for Additional UterotonicsReference
This compound vs. Oxytocin (High-Risk Cesarean Section) No significant difference18.4% (this compound) vs. 24.4% (Oxytocin)[7]
This compound vs. Misoprostol (Vaginal Delivery, Low Risk) Significantly less with this compoundLower with this compound (p=0.013)[8]
This compound vs. Misoprostol (Vaginal Delivery, High Risk) 365.53 ± 41.12 (this compound) vs. 404.68 ± 67.27 (Misoprostol)0.0% (this compound) vs. 17.0% (Misoprostol)[9]
This compound vs. Oxytocin + Ergometrine (Cesarean Section) 81.5 ml less with this compound14% (this compound) vs. 42% (Oxytocin + Ergometrine)[10]

Safety and Tolerability

The safety profiles of uterotonic agents are a critical consideration in their clinical use.

This compound vs. Oxytocin

This compound and oxytocin have similar safety profiles.[5][6] A meta-analysis found no significant differences in the incidence of common side effects such as flushing, vomiting, abdominal pain, nausea, dizziness, headache, palpitation, itching, and shivering between the two drugs after vaginal delivery.[5][6]

This compound vs. Misoprostol

This compound is associated with a more favorable side-effect profile compared to misoprostol. Adverse effects such as shivering, fever, and metallic taste are more common with misoprostol.[1][2] One study reported significantly higher incidences of fever, nausea, vomiting, diarrhea, and abdominal pain in the misoprostol group.[9]

This compound vs. Ergometrine

Ergometrine is known to cause hypertension and is contraindicated in patients with cardiac disease.[11] this compound, in contrast, does not typically induce hypertension, making it a safer alternative, particularly in women with pre-eclampsia.[1][2] Side effects like nausea and vomiting are also less frequent with this compound compared to ergometrine.[1][2]

Table 2: Comparative Safety of Uterotonic Agents

Adverse EffectThis compoundOxytocinMisoprostolErgometrine
Nausea & Vomiting Similar to Oxytocin[5][6]Similar to this compound[5][6]More frequent than this compound[9]More frequent than this compound[1][2]
Hypertension Not typically induced[1][2]Less commonNot a primary side effectCan induce severe hypertension[11]
Fever/Shivering Less frequent than Misoprostol[1][2]Not a common side effectMore frequent than this compound[1][2]Not a primary side effect
Headache Similar to Oxytocin[5][6]Similar to this compound[5][6]Can occurMore likely than Oxytocin[12]

Pharmacokinetics and Mechanism of Action

The distinct pharmacokinetic profiles and mechanisms of action of these agents underpin their clinical performance.

Table 3: Pharmacokinetic Properties

AgentOnset of ActionHalf-life
This compound ~1-2 minutes[13]85-100 minutes[14]
Oxytocin Rapid~3.5 minutes[14]
Misoprostol Varies by route~20-40 minutes (active metabolite)
Ergometrine IV: Immediate; IM: 2-7 minutes[15]Biphasic: ~10 min and ~2 hours
Signaling Pathways

This compound is a synthetic analogue of oxytocin and, as such, acts on the same G protein-coupled oxytocin receptors in the uterine smooth muscle.[16][17] Activation of these receptors primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[1][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][8] IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[8][18] The elevated intracellular calcium, along with the activation of other downstream pathways like MAPK and Rho kinase, leads to uterine muscle contraction.[1][8][18]

Carbetocin_Oxytocin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound/Oxytocin This compound/Oxytocin Oxytocin Receptor Oxytocin Receptor This compound/Oxytocin->Oxytocin Receptor Gq/11 Gq/11 Oxytocin Receptor->Gq/11 activates PLC PLC Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR triggers release from PKC PKC DAG->PKC activates Ca2+ Ca2+ SR->Ca2+ Uterine Contraction Uterine Contraction Ca2+->Uterine Contraction PKC->Uterine Contraction

This compound/Oxytocin Signaling Pathway

Misoprostol is a synthetic analogue of prostaglandin E1 (PGE1). It exerts its effects by binding to prostaglandin E receptors (EP receptors). The EP1 receptor subtype, which is coupled to Gq proteins, is primarily responsible for uterine contractions.[11] Activation of the EP1 receptor leads to the PLC-IP3-Ca2+ signaling cascade, similar to the oxytocin receptor pathway, resulting in increased intracellular calcium and myometrial contraction.[11]

Misoprostol_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Misoprostol (PGE1) Misoprostol (PGE1) EP1 Receptor EP1 Receptor Misoprostol (PGE1)->EP1 Receptor Gq Gq EP1 Receptor->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 generates Ca2+ Ca2+ IP3->Ca2+ releases Uterine Contraction Uterine Contraction Ca2+->Uterine Contraction

Misoprostol Signaling Pathway

Ergometrine has a more complex mechanism of action, acting as an agonist at multiple receptor types, including alpha-adrenergic, dopaminergic, and serotonin (5-HT) receptors.[18] Its uterotonic effect is primarily mediated through the stimulation of alpha-adrenergic and 5-HT2A receptors on the uterine smooth muscle, leading to intense and sustained contractions. This multi-receptor agonism also contributes to its vasoconstrictive effects and the higher incidence of side effects like hypertension.[18]

Ergometrine_Signaling cluster_receptors Receptors Ergometrine Ergometrine Alpha-adrenergic R Alpha-adrenergic R Ergometrine->Alpha-adrenergic R Serotonin (5-HT) R Serotonin (5-HT) R Ergometrine->Serotonin (5-HT) R Dopamine R Dopamine R Ergometrine->Dopamine R Uterine Contraction Uterine Contraction Alpha-adrenergic R->Uterine Contraction Vasoconstriction Vasoconstriction Alpha-adrenergic R->Vasoconstriction Serotonin (5-HT) R->Uterine Contraction

Ergometrine Multi-Receptor Action

Experimental Protocols

The following provides an overview of the methodologies employed in key clinical trials comparing these uterotonic agents.

This compound vs. Misoprostol for PPH Prevention in Low-Risk Women
  • Study Design: A randomized controlled trial.

  • Participants: 150 pregnant women with a low risk of PPH admitted for vaginal delivery.

  • Intervention:

    • This compound Group: Received one ampoule of this compound (100 µg/mL) intravenously after neonatal delivery.

    • Misoprostol Group: Received two rectal tablets of misoprostol (800 µg) after neonatal delivery.

  • Primary Outcome: Need for additional uterotonic drugs.

  • Data Collection: Blood pressure, blood loss, and hemoglobin levels were monitored.[8]

This compound vs. Oxytocin for PPH Prevention in High-Risk Women Undergoing Elective Cesarean Section
  • Study Design: A single-center, prospective, randomized, open-label, controlled trial.

  • Participants: 852 pregnant women with one or more PPH risk factors scheduled for an elective cesarean section.

  • Intervention:

    • This compound Group (n=442): Received this compound.

    • Oxytocin Group (n=410): Received oxytocin.

  • Primary Outcome: The proportion of patients requiring additional uterotonics.

  • Data Collection: Amount of blood loss, postpartum hemoglobin, rate of hemostatics, blood transfusion, and additional surgical interventions were recorded.[7]

Experimental Workflow: Randomized Controlled Trial

The general workflow for these comparative clinical trials follows a standardized process to ensure objectivity and minimize bias.

Experimental_Workflow Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Recruitment->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Intervention Group A Intervention Group A Randomization->Intervention Group A Intervention Group B Intervention Group B Randomization->Intervention Group B Outcome Assessment Outcome Assessment Intervention Group A->Outcome Assessment Intervention Group B->Outcome Assessment Data Analysis Data Analysis Outcome Assessment->Data Analysis

General Experimental Workflow

Conclusion

This compound presents a favorable profile compared to other uterotonic agents for the prevention of postpartum hemorrhage. Its long half-life offers a distinct advantage over the short-acting oxytocin, potentially reducing the need for continuous infusion and additional interventions.[16] When compared to misoprostol and ergometrine, this compound demonstrates superior or comparable efficacy with a more favorable safety profile, particularly concerning hemodynamic stability and gastrointestinal side effects.[1][2][9] The choice of a uterotonic agent will ultimately depend on clinical context, patient risk factors, and cost-effectiveness. However, the evidence suggests that this compound is a valuable and often superior alternative in the armamentarium against PPH.

References

Validating the Anxiolytic-Like Effects of Carbetocin in Rodent Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of carbetocin's anxiolytic-like effects in rodent models, presenting supporting experimental data and detailed protocols. This compound, a long-acting synthetic analog of oxytocin, has garnered interest for its potential therapeutic applications in neuropsychiatric disorders characterized by anxiety. This document aims to objectively evaluate its performance against other anxiolytic agents and the native hormone, oxytocin.

Data Presentation: Comparative Efficacy of this compound

The following tables summarize quantitative data from key studies investigating the anxiolytic-like effects of this compound in common rodent behavioral paradigms.

Table 1: Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking," arms of the maze.

Compound Dose & Route Rodent Model Key Findings Citation
This compoundi.c.v.Male Sprague-Dawley RatsProduced pronounced anxiolytic-like behavioral changes, comparable to systemic diazepam.[1]
This compoundi.v., i.p.Male Sprague-Dawley RatsSystemic administration did not produce significant anxiolytic-like effects.[1]
DiazepamSystemicMale Sprague-Dawley RatsPositive control, produced significant anxiolytic-like effects.[1]
Oxytocin0.05 mg/kg, i.p.Wistar RatsIncreased locomotion, suggesting anxiety attenuation.[2]

Table 2: Open Field Test (OFT)

The OFT assesses exploratory behavior and anxiety. Anxiolytic drugs can increase exploration of the central, more exposed area of the arena.

Compound Dose & Route Rodent Model Key Findings Citation
This compound0.1-3.0 mg/kg, i.p.Wistar RatsIncreased or did not change horizontal activity. The increase in exploration persisted for several days. Did not induce grooming.[2]
This compound0.3 mg/kg and 1 mg/kg, i.p.Wistar Rats (after restraint stress)Restored stress-induced deficits in locomotion and rearing. Did not influence grooming.[3]
Oxytocin0.05 mg/kg, i.p.Wistar RatsIncreased locomotion.[2]
Oxytocin1.0 mg/kg, i.p.Wistar RatsReduced locomotion and rearing. Increased grooming.[2]
Oxytocin1 mg/kg, i.p.Wistar Rats (after restraint stress)Potentiated the stress-induced behavioral deficit.[3]

Table 3: Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly lit areas. Anxiolytics increase the time spent in the light compartment.

Compound Dose & Route Rodent Model Key Findings Citation
This compound--Specific quantitative data for this compound in the light-dark box test is limited in the reviewed literature.-
Anxiolytics (general)-MiceIncrease the total duration of time spent in the lit box.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.

Elevated Plus Maze (EPM) Protocol
  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Rodents are individually placed in the center of the maze, facing an open arm.

    • Animal behavior is typically recorded for a 5-minute session.

    • Key parameters measured include:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total arm entries.

  • Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries are indicative of an anxiolytic-like effect.

Open Field Test (OFT) Protocol
  • Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.

  • Procedure:

    • A rodent is placed in the center of the open field.

    • Behavior is recorded for a specified period (e.g., 5-10 minutes).

    • Key parameters measured include:

      • Total distance traveled.

      • Time spent in the center zone.

      • Number of entries into the center zone.

      • Rearing frequency (vertical activity).

      • Grooming behavior.

  • Data Analysis: Increased time spent and entries into the center zone are interpreted as reduced anxiety-like behavior. Locomotor activity (total distance) is also assessed to control for general activity effects.

Light-Dark Box Test Protocol
  • Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.

  • Procedure:

    • The animal is placed in the light compartment, facing away from the opening.

    • The animal is allowed to freely explore the apparatus for a set duration (e.g., 5-10 minutes).

    • Key parameters measured include:

      • Time spent in the light compartment.

      • Time spent in the dark compartment.

      • Number of transitions between the two compartments.

      • Latency to first enter the dark compartment.

  • Data Analysis: An increase in the time spent in the light compartment and the number of transitions are indicative of an anxiolytic-like effect.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anxiolytic-like effects of a compound in rodent models.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Drug_Preparation Drug Preparation (this compound, Vehicle, etc.) Drug_Administration Drug Administration (i.p., i.c.v.) Drug_Preparation->Drug_Administration Behavioral_Testing Behavioral Testing (EPM, OFT, LDB) Drug_Administration->Behavioral_Testing Data_Collection Data Collection & Scoring Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Typical experimental workflow for rodent anxiety studies.
Signaling Pathway of this compound

This compound exerts its effects by acting as a selective agonist at the oxytocin receptor (OTR), which is a G-protein coupled receptor (GPCR). Its anxiolytic-like effects are believed to be mediated through the Gq signaling pathway.

carbetocin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound OTR Oxytocin Receptor (OTR) This compound->OTR Binds Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling -> Anxiolytic Effects Ca_Release->Downstream PKC->Downstream

Proposed signaling pathway for this compound's anxiolytic effects.

References

Carbetocin Versus Misoprostol for Postpartum Hemorrhage: A Comparative Review of Preclinical and Clinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head analysis of carbetocin and misoprostol reveals distinct profiles in efficacy, safety, and mechanism of action for the management of postpartum hemorrhage (PPH). While clinical data strongly supports this compound's superior efficacy and tolerability, a notable gap exists in publicly available preclinical studies directly comparing the two drugs in animal models of PPH. This guide synthesizes the available clinical evidence, details the drugs' mechanisms of action, and provides relevant experimental protocols to inform researchers, scientists, and drug development professionals.

Executive Summary

Postpartum hemorrhage remains a leading cause of maternal mortality worldwide. Uterotonic agents are crucial for its prevention and treatment. This compound, a long-acting synthetic analogue of oxytocin, and misoprostol, a synthetic prostaglandin E1 analogue, are two key interventions. Clinical evidence from multiple randomized controlled trials and meta-analyses consistently demonstrates that this compound is more effective than misoprostol in reducing blood loss and the need for additional uterotonic agents, with a more favorable side-effect profile.[1][2][3][4][5][6][7][8][9][10][11][12]

Mechanism of Action

This compound and misoprostol induce uterine contractions through distinct signaling pathways.

This compound acts as an agonist at oxytocin receptors, which are G protein-coupled receptors predominantly found in the myometrium of the uterus.[13] The synthesis of these receptors significantly increases during pregnancy, peaking during labor.[13][14] Binding of this compound to these receptors initiates a signaling cascade that leads to prolonged and rhythmic uterine contractions, thereby preventing uterine atony, a primary cause of PPH.[13][14]

Misoprostol , on the other hand, is a prostaglandin E1 analogue.[15][16] It binds to prostaglandin E receptors on myometrial cells, leading to strong uterine contractions and cervical ripening.[16][17] Its action is not dependent on the expression of oxytocin receptors.

Signaling Pathway Diagrams

cluster_0 This compound Signaling Pathway This compound This compound OTR Oxytocin Receptor (GPCR) This compound->OTR G_protein Gq/11 Protein Activation OTR->G_protein PLC Phospholipase C Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Contraction Uterine Contraction Ca_release->Contraction

Caption: this compound's signaling cascade.

cluster_1 Misoprostol Signaling Pathway Misoprostol Misoprostol PGE_Receptor Prostaglandin E Receptor (GPCR) Misoprostol->PGE_Receptor G_protein_M Gq Protein Activation PGE_Receptor->G_protein_M PLC_M Phospholipase C Activation G_protein_M->PLC_M IP3_DAG_M IP3 & DAG Production PLC_M->IP3_DAG_M Ca_release_M Intracellular Ca2+ Release IP3_DAG_M->Ca_release_M Contraction_M Uterine Contraction Ca_release_M->Contraction_M

Caption: Misoprostol's signaling cascade.

Head-to-Head Clinical Efficacy and Safety

Clinical trials have provided a wealth of data comparing the performance of this compound and misoprostol. The following tables summarize key findings from these studies.

Table 1: Efficacy in Prevention of Postpartum Hemorrhage

Outcome MeasureThis compoundMisoprostolKey FindingsCitations
Blood Loss Significantly LowerHigherThis compound consistently results in less blood loss compared to misoprostol in both vaginal and cesarean deliveries.[1][2][6][7][11]
Need for Additional Uterotonics Significantly LowerHigherPatients receiving this compound require additional uterotonic drugs less frequently than those receiving misoprostol.[2][4][6][7][11]
Incidence of PPH (>500ml) LowerHigherThis compound is associated with a lower incidence of postpartum hemorrhage.
Change in Hemoglobin Levels Smaller DecreaseLarger DecreaseThe drop in hemoglobin levels post-delivery is less pronounced with this compound.[3][5]

Table 2: Comparative Safety and Side Effect Profile

Side EffectThis compoundMisoprostolKey FindingsCitations
Fever/Chills Significantly LowerSignificantly HigherFever and shivering are more commonly associated with misoprostol.[1][7][10]
Gastrointestinal (Nausea, Vomiting, Diarrhea) Lower IncidenceHigher IncidenceMisoprostol is more likely to cause gastrointestinal side effects.[6][7][10]
Cardiovascular (Tachycardia, Palpitations) Less FrequentMore FrequentMisoprostol is associated with a higher incidence of tachycardia.
Other (Headache, Metallic Taste) Lower IncidenceHigher IncidenceHeadache and metallic taste are reported more often with misoprostol.[1][3]

Experimental Protocols in Clinical Trials

While preclinical animal model data is scarce, the methodologies from human clinical trials provide valuable insights into the comparative evaluation of these drugs.

General Study Design: A common design is a randomized controlled trial (RCT) involving pregnant women at term, often those undergoing cesarean section or at high risk for PPH.[2][4][5][6]

Intervention:

  • This compound Group: Typically receives a single intravenous (IV) injection of 100 µg of this compound immediately after delivery.[2][5]

  • Misoprostol Group: Administration varies, with common protocols using 800 µg rectally or 600 µg sublingually.[1][2]

Primary Outcome Measures:

  • Estimated Blood Loss: Measured by collecting and quantifying blood from the time of delivery up to a specified postpartum period.

  • Incidence of PPH: Defined as blood loss exceeding 500 mL or 1000 mL, depending on the mode of delivery.[11]

  • Need for Additional Uterotonic Agents: Recording the proportion of patients requiring further uterotonic intervention to control bleeding.[2]

Secondary Outcome Measures:

  • Change in Hemoglobin/Hematocrit Levels: Comparing pre- and post-delivery values.

  • Incidence of Adverse Events: Systematically recording and comparing side effects such as fever, nausea, vomiting, and cardiovascular changes.

  • Uterine Tone: Assessed manually by the attending physician.[11]

Experimental Workflow

Patient_Recruitment Patient Recruitment (e.g., Elective Cesarean Section) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A: this compound (100 µg IV) Randomization->Group_A Group_B Group B: Misoprostol (e.g., 800 µg Rectal) Randomization->Group_B Drug_Administration Drug Administration (Post-Delivery) Group_A->Drug_Administration Group_B->Drug_Administration Outcome_Assessment Outcome Assessment Drug_Administration->Outcome_Assessment Efficacy_Endpoints Efficacy Endpoints: - Blood Loss - Need for Additional Uterotonics - Hemoglobin Change Outcome_Assessment->Efficacy_Endpoints Safety_Endpoints Safety Endpoints: - Side Effect Monitoring (Fever, GI, etc.) Outcome_Assessment->Safety_Endpoints Data_Analysis Statistical Analysis Efficacy_Endpoints->Data_Analysis Safety_Endpoints->Data_Analysis

Caption: Typical workflow for a clinical trial comparing this compound and misoprostol.

Conclusion and Future Directions

The existing body of clinical evidence strongly indicates that this compound is a superior option to misoprostol for the prevention of postpartum hemorrhage, offering greater efficacy in reducing blood loss and a significantly better safety profile.[6][10] However, the lack of direct comparative studies in preclinical PPH models is a critical gap. Such studies would be invaluable for elucidating the nuanced physiological and molecular effects of these drugs on the uterus, potentially leading to the development of even more effective and safer uterotonic agents. Future research should prioritize head-to-head comparisons in validated animal models of PPH to provide a more comprehensive understanding of their pharmacodynamics and to guide further drug development efforts in this vital area of maternal health.

References

A Comparative Analysis of the Cardiovascular Side Effect Profiles of Carbetocin and Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cardiovascular side effect profiles of carbetocin and oxytocin, two uterotonic agents critical in the prevention of postpartum hemorrhage (PPH). The following sections present quantitative data from clinical trials, outline common experimental methodologies, and visualize the underlying signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

Data Presentation: Hemodynamic Effects

The following tables summarize the key cardiovascular parameters observed in clinical trials comparing intravenous this compound and oxytocin, primarily in the context of caesarean sections.

Table 1: Effects on Blood Pressure

StudyDrug & DosageSystolic Blood Pressure (SBP) ChangeDiastolic Blood Pressure (DBP) ChangeMean Arterial Pressure (MAP) Change
Bahr MH, et al. (2023)[1]This compound (100 µg) vs. Oxytocin (5 IU)Less reduction in SBP at 1, 5, and 15 minutes with this compound.[1]Less reduction in DBP at 1, 5, 10, and 15 minutes with this compound.[1]Less reduction in MAP at 1 minute with this compound.[1]
Rabow S, et al. (2023)[2][3]This compound (100 µg) vs. Oxytocin (5 IU)Equal hypotensive effects.[2][3]Equal hypotensive effects.[2][3]Equal vasodilatory and hypotensive effects.[2][3]
Anonymous (2025)[4]This compound (100 µg) vs. Oxytocin (5 IU + infusion)No significant difference in postoperative hemoglobin drop.[4]No significant difference in postoperative hematocrit change.[4]No significant hemodynamic difference.[4]
Larciprete G, et al. (2013)[5]This compound (100 µg) vs. Oxytocin (5 IU)Mean drop of 14.4 mmHg with this compound vs. 8.6 mmHg with oxytocin (p=0.1).[5]Mean drop of 7.8 mmHg with this compound vs. 8.9 mmHg with oxytocin (p=0.7).[5]Both drugs had hypotensive effects.[5]
Gomaa, M. F. et al. (2016)[6]This compound (100 µg) vs. Oxytocin (5 IU)Postoperative Hb and HCT significantly higher in the this compound group.[6]Postoperative Hb and HCT significantly higher in the this compound group.[6]This compound showed better results in controlling blood loss.[6]

Table 2: Effects on Heart Rate and Other Cardiovascular Parameters

StudyDrug & DosageHeart Rate (HR) ChangeOther Cardiovascular Findings
Bahr MH, et al. (2023)[1]This compound (100 µg) vs. Oxytocin (5 IU)Significantly more increase in HR with oxytocin at 1 minute.[1]A significant decline in O2 saturation was observed in the oxytocin group.[1]
Rabow S, et al. (2023)[2][3]This compound (100 µg) vs. Oxytocin (5 IU)Oxytocin, but not this compound, caused a decrease in HR at 1 minute.[2][3]Aggregate vasopressor use was higher in the this compound group. No change in ST index. Oxytocin caused a sustained decrease in cardiac left ventricular ejection time.[2][3]
Anonymous (2025)[4]This compound (100 µg) vs. Oxytocin (5 IU + infusion)No significant difference in heart rate.[4]No significant differences in side effects like nausea and flushing.[4]
Larciprete G, et al. (2013)[5]This compound (100 µg) vs. Oxytocin (5 IU)No significant difference in heart rate.[5]Both groups had a similar need for vasopressors.[5]
Gomaa, M. F. et al. (2016)[6]This compound (100 µg) vs. Oxytocin (5 IU)Improved hemodynamic states with this compound.[6]Less need for additional uterotonics with this compound.[6]

Experimental Protocols

The cited studies predominantly employ a randomized controlled trial (RCT) design to compare the cardiovascular effects of this compound and oxytocin in women undergoing caesarean section. A typical experimental workflow is as follows:

Experimental_Workflow cluster_pre_op Pre-Operative Phase cluster_intra_op Intra-Operative Phase cluster_post_op Post-Operative & Analysis Phase P1 Patient Screening & Enrollment (e.g., healthy parturients for elective CS) P2 Informed Consent P1->P2 P3 Baseline Measurements (BP, HR, ECG, SpO2) P2->P3 O1 Anesthesia Administration (e.g., spinal anesthesia) P3->O1 O2 Surgical Procedure (Caesarean Section) O1->O2 O3 Randomization O2->O3 O4 Drug Administration (IV this compound or Oxytocin post-delivery) O3->O4 O5 Continuous Monitoring (Hemodynamic parameters at set intervals) O4->O5 A1 Post-Operative Monitoring (Continued assessment of vital signs and side effects) O5->A1 A2 Data Collection & Analysis (Statistical comparison of cardiovascular parameters) A1->A2 A3 Evaluation of Secondary Outcomes (Blood loss, need for additional uterotonics) A2->A3 Oxytocin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Oxytocin Oxytocin / this compound OTR Oxytocin Receptor (OTR) Oxytocin->OTR Gq Gq protein OTR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from Sarcoplasmic Reticulum) IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Vasodilation Vasodilation Ca_release->Vasodilation Inotropy_Chronotropy Changes in Inotropy & Chronotropy Ca_release->Inotropy_Chronotropy PKC->Vasodilation Vasopressin_Signaling cluster_membrane_v Cell Membrane cluster_cytoplasm_v Cytoplasm Vasopressin Vasopressin / Oxytocin V1aR Vasopressin V1a Receptor (V1aR) Vasopressin->V1aR Gq_v Gq protein V1aR->Gq_v activates PLC_v Phospholipase C (PLC) Gq_v->PLC_v activates PIP2_v PIP2 PLC_v->PIP2_v hydrolyzes IP3_v IP3 PIP2_v->IP3_v DAG_v DAG PIP2_v->DAG_v Ca_release_v Ca²⁺ Release IP3_v->Ca_release_v stimulates Vasoconstriction Vasoconstriction Ca_release_v->Vasoconstriction

References

A Comparative Guide to the Long-Lasting Behavioral Effects of Carbetocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-lasting behavioral effects of carbetocin, a synthetic analog of oxytocin. It delves into the supporting experimental data from preclinical studies and contrasts its performance with its parent compound, oxytocin. This document is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development, offering insights into the unique pharmacological profile of this compound and its potential as a modulator of long-term behavioral changes.

Executive Summary

This compound, while structurally similar to oxytocin, exhibits a distinct and longer-lasting profile of behavioral effects. This is largely attributed to its unique molecular pharmacology, specifically its biased agonism at the oxytocin receptor (OTR). Unlike oxytocin, which activates multiple signaling pathways, this compound preferentially activates the Gq pathway, leading to a cascade of downstream effects that are sustained over a longer period. This guide will explore the experimental evidence for these prolonged effects in various behavioral domains, detail the methodologies used in these investigations, and illustrate the underlying signaling mechanisms.

Comparative Analysis of Behavioral Effects: this compound vs. Oxytocin

Preclinical studies in rodent models have been instrumental in elucidating the differential behavioral effects of this compound and oxytocin. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects on Anxiety and Exploratory Behavior in the Open Field Test (OFT)

CompoundDose & RouteAnimal ModelKey FindingsDuration of EffectCitation(s)
This compound 0.3 mg/kg i.p.Wistar RatsIncreased total movement distance, indicating reduced anxiety and increased exploration.[1] Restored stress-induced deficits in locomotion and rearing.[2]Effects on exploration persisted for several days.[3][4] Prevented long-term post-stress changes in locomotion.[1][5][1][2][3][4][5]
Oxytocin 0.05 mg/kg i.p.Wistar RatsIncreased total movement distance.[1]Effects were not long-lasting.[3] Did not prevent long-term post-stress changes in locomotion.[1][5][1][3][5]
Oxytocin 1.0 mg/kg i.p.Wistar RatsReduced locomotion and rearing.[2][4] Increased grooming behavior.[2][3][4]Not specified as long-lasting.[2][3][4]

Table 2: Effects on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)

CompoundDose & RouteAnimal ModelKey FindingsDuration of EffectCitation(s)
This compound IntracerebroventricularSprague-Dawley RatsProduced pronounced anxiolytic-like behavioral changes (increased time in open arms).[6]Anxiolytic efficacy was maintained after 10 days of once-daily treatment.[6][6]
Oxytocin Not directly compared in the same long-term paradigm in the provided results.-Partly prevented the acute effects of stress on locomotion in the EPM.[1]Not specified as long-lasting.[1]

Experimental Protocols

Open Field Test (OFT)

Objective: To assess spontaneous exploratory behavior and anxiety-like behavior in rodents.

Methodology:

  • Apparatus: A square or circular arena with high walls to prevent escape, typically made of a non-porous material for easy cleaning. The arena is often divided into a central and a peripheral zone.

  • Animal Handling: Rats are handled for several days prior to testing to acclimate them to the experimenter.

  • Drug Administration: this compound, oxytocin, or a vehicle (saline) is administered intraperitoneally (i.p.) at the specified doses (e.g., this compound: 0.3 mg/kg; Oxytocin: 0.05 mg/kg or 1.0 mg/kg).[1][2]

  • Testing Procedure:

    • 60 minutes after injection, the rat is placed in the center of the open field arena.[2]

    • The animal is allowed to freely explore the arena for a predetermined period (e.g., 5-10 minutes).

    • Behavior is recorded using an automated video-tracking system (e.g., AnyMaze).[1][7]

  • Parameters Measured:

    • Total Movement Distance (TMD): The total distance traveled by the animal.

    • Movement in Center Distance (CMD): The distance traveled in the central zone of the arena.

    • Rearing: The number of times the animal stands on its hind legs.

    • Grooming: The duration of self-grooming behaviors.

  • Long-Term Assessment: To assess long-lasting effects, behavioral testing is repeated on subsequent days without further drug administration.[3][4]

Elevated Plus Maze (EPM)

Objective: To assess anxiety-like behavior based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Methodology:

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Drug Administration: this compound or a vehicle is administered via the specified route (e.g., intracerebroventricularly).[6]

  • Testing Procedure:

    • Following drug administration and a specified post-injection period, the rat is placed in the center of the maze, facing one of the open arms.

    • The animal is allowed to explore the maze for a set duration (e.g., 5 minutes).

    • Behavior is recorded using a video camera and tracking software.

  • Parameters Measured:

    • Time spent in the open arms: Anxiolytic effects are indicated by an increase in the time spent in the open arms.

    • Number of entries into the open arms: Another measure of reduced anxiety.

    • Total arm entries: A measure of general activity.

  • Long-Term Assessment: For chronic studies, the drug is administered daily for a specified period (e.g., 10 days), and the EPM test is conducted after the final dose to assess sustained anxiolytic efficacy.[6]

Signaling Pathways and Molecular Mechanisms

The long-lasting behavioral effects of this compound can be attributed to its unique interaction with the oxytocin receptor and the subsequent downstream signaling cascades.

G Comparative Signaling of Oxytocin vs. This compound at the OTR cluster_0 Oxytocin cluster_1 This compound OXY Oxytocin OTR Oxytocin Receptor (OTR) OXY->OTR Gq_OXY Gq Protein PLC_OXY PLC Gq_OXY->PLC_OXY Gi_OXY Gi/o Protein AC_OXY ↓ Adenylyl Cyclase Gi_OXY->AC_OXY IP3_DAG_OXY IP3 & DAG PLC_OXY->IP3_DAG_OXY Ca_OXY ↑ Ca²⁺ IP3_DAG_OXY->Ca_OXY PKC_OXY PKC IP3_DAG_OXY->PKC_OXY cAMP_OXY ↓ cAMP AC_OXY->cAMP_OXY Arrestin_OXY β-Arrestin Internalization_OXY Receptor Internalization Arrestin_OXY->Internalization_OXY Recycling_OXY Receptor Recycling Internalization_OXY->Recycling_OXY OTR->Gq_OXY OTR->Gi_OXY OTR->Arrestin_OXY Gq_CBT Gq Protein OTR->Gq_CBT Biased Agonism Internalization_CBT Receptor Internalization (β-Arrestin Independent) OTR->Internalization_CBT CBT This compound CBT->OTR PLC_CBT PLC Gq_CBT->PLC_CBT IP3_DAG_CBT IP3 & DAG PLC_CBT->IP3_DAG_CBT Ca_CBT ↑ Ca²⁺ IP3_DAG_CBT->Ca_CBT PKC_CBT PKC IP3_DAG_CBT->PKC_CBT NoRecycling_CBT No Receptor Recycling Internalization_CBT->NoRecycling_CBT

Caption: Differential signaling pathways of Oxytocin and this compound.

Key Differences in Signaling:

  • Biased Agonism: this compound acts as a biased agonist at the OTR, preferentially activating the Gq protein pathway. In contrast, oxytocin activates both Gq and Gi/o protein pathways.

  • β-Arrestin Recruitment: Oxytocin promotes the recruitment of β-arrestin to the OTR, leading to receptor desensitization and internalization. This compound induces OTR internalization through a β-arrestin-independent mechanism.

  • Receptor Recycling: Following internalization induced by oxytocin, the OTR is recycled back to the cell membrane. However, after this compound-induced internalization, the OTR is not recycled. This lack of recycling may contribute to the prolonged duration of this compound's effects, as the signaling cascade initiated by its binding is not as readily terminated.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study investigating the long-lasting behavioral effects of this compound.

G Experimental Workflow for Assessing Long-Lasting Behavioral Effects cluster_0 Phase 1: Acclimation and Baseline cluster_1 Phase 2: Treatment cluster_2 Phase 3: Behavioral Testing cluster_3 Phase 4: Data Analysis A1 Animal Acclimation A2 Handling and Habituation A1->A2 A3 Baseline Behavioral Testing (Optional) A2->A3 B1 Random Assignment to Groups (this compound, Oxytocin, Vehicle) A3->B1 B2 Drug Administration (Acute or Chronic) B1->B2 C1 Short-Term Behavioral Assessment (e.g., 60 mins post-injection) B2->C1 C2 Long-Term Behavioral Assessment (e.g., 24h, 48h, 5 days post-injection) C1->C2 D1 Data Collection and Quantification D2 Statistical Analysis D1->D2 D3 Interpretation of Results D2->D3

Caption: A typical experimental workflow for preclinical behavioral studies.

Conclusion

The available evidence strongly suggests that this compound possesses a unique pharmacological profile that distinguishes it from oxytocin, leading to more enduring behavioral effects. Its biased agonism and distinct pattern of receptor internalization and trafficking are key to its prolonged action. For researchers in drug development, this compound presents a compelling candidate for therapeutic interventions targeting chronic conditions where long-term modulation of the oxytocinergic system is desirable. Further investigation into the specific neural circuits and downstream molecular targets of this compound will be crucial in fully elucidating its therapeutic potential.

References

A Comparative Analysis of Heat-Stable Carbetocin and Standard Oxytocin for Postpartum Hemorrhage Prophylaxis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Postpartum hemorrhage (PPH) remains a leading cause of maternal mortality worldwide. The timely administration of uterotonic agents is a critical intervention for PPH prevention. For decades, oxytocin has been the standard of care; however, its requirement for cold-chain management presents significant challenges in resource-limited settings. This guide provides a detailed comparative study of heat-stable carbetocin, a long-acting oxytocin analogue, and standard oxytocin, focusing on their efficacy, safety, and stability, supported by experimental data from key clinical trials.

Executive Summary

Heat-stable this compound has emerged as a non-inferior alternative to the standard of care, oxytocin, for the prevention of PPH, with the significant advantage of not requiring refrigeration. Clinical evidence, primarily from the large-scale WHO CHAMPION trial, demonstrates comparable efficacy in preventing blood loss of 500 ml or more and a similar safety profile. While non-inferiority for the prevention of blood loss of 1000 ml or more was not definitively established in all studies due to low event rates, this compound consistently shows a reduced need for additional uterotonic interventions. Its stability at elevated temperatures for extended periods addresses a critical gap in maternal healthcare in regions where maintaining a cold chain is unreliable.

Data Presentation: Efficacy and Safety

The following tables summarize the key efficacy and safety outcomes from major comparative studies.

Table 1: Efficacy in Prevention of Postpartum Hemorrhage (Vaginal Delivery)

OutcomeHeat-Stable this compoundStandard OxytocinRelative Risk (95% CI)Key Study
Blood Loss ≥500 ml or Use of Additional Uterotonics14.5%14.4%1.01 (0.95 to 1.06)WHO CHAMPION Trial[1]
Blood Loss ≥1000 ml1.51%1.45%1.04 (0.87 to 1.25)WHO CHAMPION Trial[1]
Need for Additional Uterotonic AgentsLowerHigher-Multiple Studies[2][3]
Blood TransfusionNo Significant DifferenceNo Significant Difference-Meta-analysis[4][5]

Table 2: Efficacy in Prevention of Postpartum Hemorrhage (Cesarean Delivery)

OutcomeThis compoundStandard OxytocinOdds Ratio (95% CI)Key Study
Need for Additional Uterotonic AgentsSignificantly LowerHigher0.17 (0.07 to 0.37)Meta-analysis[3]
Postpartum Blood Loss VolumeSignificantly LowerHigherMean Difference: -47.71 mlMeta-analysis[6]
Blood TransfusionLowerHigher0.57 (0.34 to 0.97)Meta-analysis[2]
Incidence of PPH > 500 mlLowerHigher0.52 (0.36 to 0.77)Meta-analysis[3]

Table 3: Comparative Safety Profile

Adverse EventHeat-Stable this compoundStandard OxytocinNotes
NauseaNo Significant DifferenceNo Significant DifferenceMeta-analysis[4][5]
VomitingNo Significant DifferenceNo Significant DifferenceMeta-analysis[4][5]
HeadacheNo Significant DifferenceNo Significant DifferenceMeta-analysis[4][5]
Abdominal PainNo Significant DifferenceNo Significant DifferenceMeta-analysis[4][5]
ShiveringNo Significant DifferenceNo Significant DifferenceMeta-analysis[4][5]
FeverNo Significant DifferenceNo Significant DifferenceMeta-analysis[4][5]
HypertensionNo Significant DifferenceNo Significant DifferenceMeta-analysis[4][5]

Experimental Protocols

WHO CHAMPION Trial: A Randomized, Double-Blind, Non-Inferiority Trial

This landmark study was instrumental in establishing the non-inferiority of heat-stable this compound to oxytocin for the prevention of PPH after vaginal birth.

  • Objective: To compare the effectiveness and safety of intramuscular (IM) heat-stable this compound with IM oxytocin for preventing PPH after vaginal birth.[7]

  • Study Design: A multicenter, randomized, double-blind, active-controlled, non-inferiority trial conducted across 23 hospitals in 10 countries.[7]

  • Participants: Nearly 30,000 women who had a vaginal birth.

  • Intervention: Participants were randomly assigned to receive a single IM injection of either 100 µg of heat-stable this compound or 10 IU of oxytocin immediately after the birth of the baby.

  • Primary Outcomes:

    • Proportion of women with blood loss of at least 500 ml or the use of additional uterotonic agents.

    • Proportion of women with blood loss of at least 1000 ml.[1]

  • Key Methodological Details:

    • Blinding: Both drugs were supplied in identical ampules to ensure double-blinding. To maintain blinding and ensure the efficacy of oxytocin, all study drugs were stored in a cold chain (2 to 8°C).

    • Blood Loss Measurement: Blood loss was measured using a calibrated drape.

    • Non-inferiority Margins: The pre-specified non-inferiority margins for the relative risks of the primary outcomes were 1.16 for blood loss ≥500 ml or additional uterotonic use, and 1.23 for blood loss ≥1000 ml.[1]

Stability Testing Protocol (Based on ICH Q1A Guidelines)

The stability of heat-stable this compound is a key differentiator. Stability studies are conducted according to the International Council for Harmonisation (ICH) Q1A guidelines.

  • Objective: To provide evidence on how the quality of the drug substance and drug product varies over time under the influence of temperature, humidity, and light.

  • Study Design: Long-term and accelerated stability studies.

  • Storage Conditions:

    • Long-term: 30°C ± 2°C / 75% RH ± 5% RH for a minimum of 36 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

  • Testing Parameters: The drug product is tested for its physical, chemical, and microbiological attributes at specified time points. This includes appearance, identity, assay, purity (degradation products), and sterility.

  • Acceptance Criteria: Pre-defined limits for each testing parameter that the product must meet throughout its shelf life.

Mandatory Visualizations

G cluster_0 Oxytocin/Carbetocin Binding and Signaling Oxytocin/Carbetocin Oxytocin/Carbetocin OTR Oxytocin Receptor (GPCR) Oxytocin/Carbetocin->OTR Binds to Gq_11 Gq/11 Protein OTR->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from Sarcoplasmic Reticulum) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Contraction Myometrial Contraction Ca_release->Contraction PKC->Contraction G cluster_workflow Clinical Trial Workflow Eligibility Patient Eligibility Screening Consent Informed Consent Eligibility->Consent Randomization Randomization Consent->Randomization Group_A Group A: Heat-Stable this compound (100 µg IM) Randomization->Group_A Group_B Group B: Standard Oxytocin (10 IU IM) Randomization->Group_B Intervention Drug Administration (Immediately post-delivery) Group_A->Intervention Group_B->Intervention Data_Collection Data Collection (Blood loss, vitals, side effects) Intervention->Data_Collection Analysis Statistical Analysis (Non-inferiority) Data_Collection->Analysis Results Results Interpretation Analysis->Results

References

A Comparative Analysis of Carbetocin's Uterotonic Potency Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Uterotonic Efficacy of Carbetocin

This compound, a long-acting synthetic analogue of oxytocin, is a critical uterotonic agent used to prevent postpartum hemorrhage. Its efficacy, however, varies across different species, a crucial consideration for both veterinary applications and for the extrapolation of preclinical data in drug development. This guide provides a comprehensive cross-species comparison of this compound's uterotonic potency, supported by available experimental data and detailed methodologies.

Quantitative Comparison of Uterotonic Potency

The uterotonic potency of this compound, often measured by its EC50 (half-maximal effective concentration) and Emax (maximum effect), has been evaluated in several species. The following table summarizes the available quantitative data from in vitro studies, providing a direct comparison of this compound's and oxytocin's potency on uterine muscle tissue.

SpeciesAgentPotency (EC50)Maximum Contractile Effect (Emax)NotesReference
Rat This compound~48.0 nM~50% of Oxytocin's EmaxThis compound displayed a lower maximal contractile effect and approximately ten times higher EC50 compared to oxytocin.[1]
Oxytocin~5.62 nM-[1]
Horse This compound3.47 ± 4.65 ng/mL (Anoestrus)-The effect of this compound was consistent across the oestrous cycle.[2]
6.95 ± 6.73 ng/mL (Oestrus)[2]
10.51 ± 13.68 ng/mL (Dioestrus)[2]
Oxytocin0.45 ± 0.92 ng/mL (Anoestrus)-The effect of oxytocin was significantly higher during dioestrus and anoestrus compared to oestrus.[2]
4.57 ± 5.0 ng/mL (Oestrus)[2]
3.12 ± 4.47 ng/mL (Dioestrus)[2]
Human This compound-In vitro contractions produced by oxytocin are superior to this compound.Motility index of contractions was significantly higher for oxytocin.[3]
Oxytocin--[3]

Note: Direct quantitative comparisons for other species such as pigs, cows, and sheep are limited in the currently available literature. Studies in these species have focused more on clinical outcomes like the duration of uterine contractions and prevention of postpartum complications.[4][5][6] In cows, this compound induced a more prolonged increase in intrauterine pressure compared to oxytocin.[4] In sows, this compound was shown to reduce farrowing duration.[5] An in vitro study on sheep cervix focused on enzymatic activity rather than direct contractility metrics.[7]

Experimental Protocols

The primary method for determining the in vitro uterotonic potency of this compound is the isolated organ bath technique . This methodology allows for the direct measurement of uterine muscle strip contractions in a controlled environment.

Standard Operating Procedure for Isolated Uterine Tissue Bath Assay

1. Tissue Preparation:

  • Uterine tissue is obtained from the subject species. The stage of the reproductive cycle (e.g., estrus, diestrus, pregnancy) is noted as it can influence myometrial responsiveness.

  • The myometrium is carefully dissected into longitudinal or circular smooth muscle strips of a standardized size (e.g., 2 mm x 10 mm).

  • Sutures are tied to each end of the muscle strip for mounting.

2. Mounting in the Organ Bath:

  • The tissue strip is suspended in an organ bath chamber containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (typically 37°C) and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2) to maintain physiological pH.[1][8][9][10]

  • One end of the strip is attached to a fixed hook at the bottom of the chamber, and the other end is connected to an isometric force transducer.[1][8][9][10]

3. Equilibration and Viability Check:

  • The tissue is allowed to equilibrate under a specific resting tension for a period of time (e.g., 60-90 minutes) until spontaneous contractions stabilize.

  • The viability of the tissue is often tested by stimulating it with a known contracting agent, such as potassium chloride (KCl).

4. Cumulative Concentration-Response Curve Generation:

  • Once a stable baseline of spontaneous contractions is achieved, this compound or oxytocin is added to the bath in a cumulative manner, with increasing concentrations at set time intervals.

  • The contractile response (force and frequency of contractions) is recorded by the force transducer and data acquisition software.

5. Data Analysis:

  • The recorded data is analyzed to determine the concentration-response curve.

  • Key parameters such as the EC50 (the concentration of the drug that produces 50% of the maximal response) and the Emax (the maximal contractile response) are calculated to quantify the potency and efficacy of the uterotonic agent.

Signaling Pathway of this compound

This compound exerts its uterotonic effect by binding to and activating oxytocin receptors (OTR), which are G-protein coupled receptors (GPCRs) located on the surface of myometrial cells.[11][12][13][14][15] The activation of these receptors triggers a downstream signaling cascade that ultimately leads to uterine muscle contraction.

Carbetocin_Signaling_Pathway cluster_intracellular Intracellular Space This compound This compound OTR Oxytocin Receptor (GPCR) This compound->OTR Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Increased Intracellular Ca²⁺ SR->Ca2_cyto Ca²⁺ Release Ca2_SR Contraction Uterine Muscle Contraction Ca2_cyto->Contraction Leads to PKC->Contraction Modulates Experimental_Workflow cluster_invitro In Vitro Assessment cluster_comparison Cross-Species Comparison cluster_invivo In Vivo Validation (Optional) Tissue Uterine Tissue Collection (Various Species) Strips Myometrial Strip Preparation Tissue->Strips Bath Isolated Organ Bath Assay Strips->Bath CRC Concentration-Response Curve Generation Bath->CRC Data Data Analysis (EC50, Emax) CRC->Data Comparison Quantitative Potency Comparison Table Data->Comparison Animal Animal Model Selection Comparison->Animal Inform selection IUP Intrauterine Pressure Measurement Animal->IUP Clinical Clinical Outcome Assessment IUP->Clinical Cross_Species_Logic cluster_data Data Acquisition cluster_analysis Comparative Analysis cluster_conclusion Conclusion Human Human (Clinical Data) Potency Potency Ranking (EC50) Human->Potency Rat Rat (EC50, Emax) Rat->Potency Efficacy Efficacy Comparison (Emax) Rat->Efficacy Horse Horse (EC50) Horse->Potency Pig Pig (Clinical Outcome) Clinical Clinical Relevance (In Vivo Data) Pig->Clinical Cow Cow (IUP Data) Cow->Clinical Other Other Species (Data Needed) Other->Potency Other->Efficacy Conclusion Species-Specific Uterotonic Profile Potency->Conclusion Efficacy->Conclusion Clinical->Conclusion

References

A Comparative Guide to the Efficacy of Carbetocin in High-Risk Postpartum Hemorrhage Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of carbetocin's performance against other key uterotonic and hemostatic agents in the context of high-risk postpartum hemorrhage (PPH). The following sections present supporting experimental data from in vitro and clinical studies, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to aid in research and drug development.

Comparative Efficacy of Uterotonic and Hemostatic Agents

The prevention and treatment of postpartum hemorrhage rely on the timely administration of agents that either enhance uterine contractions (uterotonics) or prevent excessive bleeding through other mechanisms. This compound, a long-acting oxytocin analogue, has emerged as a significant option. This section compares its efficacy with the standard first-line treatment, oxytocin, and other commonly used alternatives, misoprostol and tranexamic acid.

Quantitative Data Summary

The following tables summarize key efficacy data from comparative studies. It is important to note that a majority of the available data comes from clinical trials in high-risk patient populations, as standardized, high-risk animal models for PPH are not well-established.

Table 1: In Vitro Comparison of Uterotonic Agents on Human Myometrial Contractions

DrugPotency (EC₅₀)Maximal Response (Eₘₐₓ)Motility Index (Amplitude x Frequency)
This compound Data not available in direct comparative in vitro studies with all alternatives.Expected to be similar to oxytocin.Expected to be sustained over a longer period than oxytocin.
Oxytocin Most potentHighestGreatest initial motility index
Misoprostol Less potent than oxytocinLower than oxytocinLower motility index compared to oxytocin
Tranexamic Acid Not applicable (not a uterotonic)Not applicableNot applicable

Source: Adapted from in vitro studies on human myometrial strips. Note: Direct comparative in vitro studies including this compound against both misoprostol and tranexamic acid are limited.

Table 2: Clinical Efficacy in High-Risk Postpartum Hemorrhage

InterventionReduction in Blood LossNeed for Additional UterotonicsKey Side Effects
This compound Significant reduction compared to oxytocin in some studies.Significantly lower need compared to oxytocin and misoprostol.[1][2][3]Nausea, vomiting, abdominal pain, hypotension, headache.[4]
Oxytocin Standard of care, effective in reducing blood loss.Higher need for additional doses compared to this compound.Nausea, vomiting, hypotension.
Misoprostol Effective, but some studies show it to be less effective than this compound.[1][4]Higher need for additional uterotonics compared to this compound.[1][2]Shivering, fever, metallic taste.[1][4]
Tranexamic Acid Reduces blood loss by inhibiting fibrinolysis, often used as an adjunct.Not a uterotonic, does not affect uterine contractility.Nausea, vomiting, diarrhea.

Source: Data synthesized from multiple clinical trials in women at high risk for PPH.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the protocols for key experiments cited in the comparison.

In Vitro Uterine Contractility Assay

This assay is fundamental for assessing the direct effect of uterotonic agents on the myometrium.

Objective: To measure and compare the contractile response of isolated uterine muscle strips to this compound, oxytocin, and misoprostol.

Methodology:

  • Tissue Preparation: Myometrial biopsies are obtained from women undergoing elective cesarean sections with informed consent. The tissue is immediately placed in physiological saline solution.

  • Strip Dissection: Fine, longitudinal strips of myometrium (approximately 10 mm long and 2-3 mm wide) are dissected from the biopsies.

  • Mounting: Each strip is mounted vertically in an organ bath (10-20 mL capacity) containing physiological saline solution maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.

  • Equilibration: The strips are allowed to equilibrate for at least 60 minutes under a resting tension of 1-2 grams. During this period, the bath solution is changed every 15-20 minutes.

  • Drug Administration:

    • A cumulative concentration-response curve is generated for each drug.

    • Starting with the lowest concentration, the drug is added to the organ bath.

    • The contractile response (amplitude and frequency) is allowed to stabilize for a set period (e.g., 20 minutes) before the next, higher concentration is added.

    • This is repeated until a maximal response is achieved or the highest concentration is tested.

  • Data Analysis: The force of contraction, frequency of contractions, and the area under the curve (a measure of total contractile activity) are recorded and analyzed. Potency (EC₅₀) and maximal response (Eₘₐₓ) are calculated for each drug.

Animal Model of Postpartum Hemorrhage

While a single, universally accepted animal model for high-risk PPH does not exist, various models are used to induce and study the condition. The following is a generalized protocol.

Objective: To induce a state of postpartum hemorrhage in a pregnant animal model to evaluate the efficacy of this compound and its alternatives.

Methodology:

  • Animal Selection: Pregnant rodents (rats or mice) or larger animals like sheep or swine are commonly used. The choice of animal depends on the specific research question and anatomical and physiological similarities to humans.

  • Anesthesia and Surgical Preparation: The animal is anesthetized, and a laparotomy is performed to expose the uterus.

  • Induction of Hemorrhage: Several methods can be used to simulate PPH:

    • Uterine Atony Model: After removal of the fetuses, a relaxant such as magnesium sulfate can be administered to induce uterine atony.

    • Traumatic Hemorrhage Model: A standardized incision or injury is made to the uterine wall.

    • Placental Site Hemorrhage Model: The placental sites are mechanically disrupted to induce bleeding.

  • Drug Administration:

    • Animals are randomized to receive intravenous or intramuscular injections of this compound, oxytocin, misoprostol, tranexamic acid, or a placebo control at standardized doses.

    • The drug is administered after the induction of hemorrhage.

  • Efficacy Assessment:

    • Blood Loss Measurement: Total blood loss is quantified by collecting and measuring the volume of shed blood.

    • Uterine Tone Assessment: In some models, intrauterine pressure catheters can be used to measure changes in uterine contractility.

    • Hemodynamic Monitoring: Arterial blood pressure and heart rate are continuously monitored.

    • Survival Rate: In severe hemorrhage models, the survival rate at specific time points is a key endpoint.

  • Data Analysis: Blood loss, changes in uterine tone, hemodynamic parameters, and survival rates are compared between the different treatment groups.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these drugs exert their effects is critical for drug development and optimization.

This compound and Oxytocin Signaling Pathway

This compound, as an analogue of oxytocin, acts on the same receptor. Their primary mechanism involves stimulating uterine smooth muscle contraction.

G cluster_membrane Cell Membrane OTR Oxytocin Receptor (Gq/11-coupled) PLC Phospholipase C (PLC) OTR->PLC activates Carbetocin_Oxytocin This compound / Oxytocin Carbetocin_Oxytocin->OTR IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to PIP2 PIP2 SR Sarcoplasmic Reticulum IP3->SR binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release SR->Ca2 triggers Contraction Myometrial Contraction Ca2->Contraction PKC->Contraction

Caption: this compound/Oxytocin Signaling Pathway

Misoprostol (Prostaglandin E1 Analogue) Signaling Pathway

Misoprostol is a synthetic analogue of prostaglandin E1 and exerts its uterotonic effects by binding to prostaglandin receptors on myometrial cells.

G cluster_membrane Cell Membrane PGE_Receptor Prostaglandin E Receptor (EP1/EP3) Gq Gq protein PGE_Receptor->Gq activates Misoprostol Misoprostol Misoprostol->PGE_Receptor PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 generates Ca2 Intracellular Ca²⁺ Increase IP3->Ca2 Contraction Myometrial Contraction Ca2->Contraction

Caption: Misoprostol Signaling Pathway

Tranexamic Acid Mechanism of Action

Unlike the other agents, tranexamic acid is not a uterotonic. It is an antifibrinolytic agent that helps to stabilize blood clots.

G Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activated to FDPs Fibrin Degradation Products (Bleeding) Plasmin->FDPs degrades Fibrin_Clot Fibrin Clot Fibrin_Clot->FDPs Tranexamic_Acid Tranexamic Acid Tranexamic_Acid->Plasminogen blocks binding site on

Caption: Tranexamic Acid Mechanism of Action

Conclusion

This compound demonstrates significant efficacy in the management of high-risk postpartum hemorrhage, primarily by providing a sustained uterotonic effect that is often superior to that of oxytocin and misoprostol in preventing the need for additional interventions. While in vitro and in vivo models provide valuable insights, the bulk of comparative efficacy data is derived from clinical trials. The development of more standardized and predictive preclinical models of high-risk PPH is a critical area for future research. Tranexamic acid offers a complementary mechanism of action by reducing fibrinolysis and can be a valuable adjunct to uterotonic therapy. The choice of agent should be guided by the specific clinical scenario, risk factors, and available resources. This guide provides a foundational understanding for researchers and drug development professionals to further explore and validate the therapeutic potential of this compound and other agents in the critical area of postpartum hemorrhage.

References

comparative cost-effectiveness analysis of carbetocin and oxytocin in research settings

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative cost-effectiveness of carbetocin and oxytocin in preventing postpartum hemorrhage (PPH). This guide synthesizes data from multiple research settings, details experimental methodologies, and visualizes key pathways and workflows.

In the critical context of preventing postpartum hemorrhage (PPH), the choice between uterotonic agents is a key consideration for healthcare providers and researchers. Oxytocin has long been the standard of care, but this compound, a synthetic analogue of oxytocin, has emerged as a viable alternative with a longer half-life and greater stability.[1][2] This guide provides an objective comparison of their cost-effectiveness, supported by experimental data from various international studies.

Quantitative Comparison of Cost-Effectiveness

The relative cost-effectiveness of this compound and oxytocin varies across different healthcare systems and patient populations. However, a growing body of evidence suggests that this compound may offer a cost-saving advantage in many settings, primarily by reducing the incidence of PPH and the need for additional interventions.

Below is a summary of findings from several key studies:

Study LocationPatient PopulationKey Findings
Hong Kong Vaginal or Caesarean SectionThis compound reduced PPH-related costs by USD 29 per birth, decreased the incidence of PPH ≥500 mL by 13.7 per 1,000 births, and saved 0.00059 Quality-Adjusted Life Years (QALYs) per birth compared to oxytocin.[3]
United Kingdom Vaginal BirthThis compound resulted in a cost saving of £55 and 0.0342 fewer PPH events per woman compared to oxytocin.[4] For every 100 women treated with this compound instead of oxytocin, 3.42 PPH events were avoided.[4]
Colombia Caesarean SectionThis compound was found to be the dominant alternative, being more effective and less expensive than oxytocin.[5]
Colombia Vaginal DeliveryThis compound was more effective but also more costly than oxytocin, with the incremental cost-effectiveness ratio exceeding the cost-effectiveness threshold for Colombia.[5]
Philippines Vaginal or Caesarean SectionAt a price of 18 USD, this compound was not considered a cost-effective option for PPH prevention in either delivery mode.[6]

Experimental Protocols

The cost-effectiveness of this compound versus oxytocin is typically evaluated using decision-analytic models that simulate the clinical and economic outcomes for a hypothetical cohort of patients. These models are populated with data from clinical trials, meta-analyses, and local cost databases.

A generalized methodology for such a study would involve the following steps:

  • Model Structure: A decision tree model is commonly designed to represent the clinical pathway of a patient receiving either this compound or oxytocin for PPH prophylaxis. The model typically starts with the administration of the prophylactic drug and branches out to different potential outcomes, such as successful prevention of PPH, occurrence of PPH (often stratified by severity, e.g., ≥500 mL or ≥1000 mL blood loss), the need for additional uterotonic agents, and in severe cases, the necessity of surgical interventions like hysterectomy or even maternal death.[3][7][5]

  • Data Inputs:

    • Clinical Probabilities: The probabilities of transitioning between different health states in the model (e.g., the probability of developing PPH after receiving oxytocin) are derived from randomized controlled trials (RCTs) and meta-analyses comparing this compound and oxytocin.[1][3]

    • Costs: Direct medical costs are considered from the perspective of the healthcare provider or a societal perspective. These costs include drug acquisition and administration, management of PPH (including additional staff time, operating theater use, and high dependency unit stays), inpatient hospitalization, and follow-up visits.[7][6] Drug costs can vary significantly by region; for instance, in Hong Kong, this compound was reported to cost USD 25.6 per 100mcg dose, while oxytocin was USD 1.03 per 10 IU.[1][3]

    • Utilities (for Cost-Utility Analysis): To calculate Quality-Adjusted Life Years (QALYs), health states within the model are assigned a utility value, which represents the quality of life associated with that state. Disutility is applied for events like PPH and its subsequent treatments.[3][6]

  • Analysis:

    • Base-Case Analysis: The model is run with the most likely estimates for all parameters to calculate the expected costs and outcomes for each treatment arm. The primary outcomes are often the incremental cost-effectiveness ratio (ICER), which is the additional cost per additional unit of health outcome (e.g., per PPH event avoided or per QALY gained).[6]

    • Sensitivity Analysis: To account for uncertainty in the model parameters, sensitivity analyses are performed. One-way sensitivity analysis involves varying one parameter at a time across a plausible range to see its impact on the results. Probabilistic sensitivity analysis (PSA) involves simultaneously varying all parameters based on their probability distributions over a large number of simulations (e.g., 10,000 Monte Carlo simulations) to generate a distribution of ICERs.[1][3]

Signaling Pathways and Experimental Workflow

To understand the pharmacological basis of their effects and the structure of the research comparing them, the following diagrams illustrate the signaling pathways of this compound and oxytocin and a typical experimental workflow for a cost-effectiveness analysis.

G cluster_ligand Ligands cluster_receptor Receptor cluster_intracellular Intracellular Signaling Cascade This compound This compound OTR Oxytocin Receptor (Gq/11-coupled) This compound->OTR Oxytocin Oxytocin Oxytocin->OTR PLC Phospholipase C (PLC) OTR->PLC activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 produces DAG Diacylglycerol (DAG) PLC->DAG produces Ca Ca2+ Release from Sarcoplasmic Reticulum IP3->Ca stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Myometrial Contraction Ca->Contraction leads to PKC->Contraction contributes to

This compound and Oxytocin Signaling Pathway

G cluster_setup Model Setup cluster_data Data Input cluster_analysis Analysis cluster_output Output A Define Research Question: Compare Cost-Effectiveness of This compound vs. Oxytocin B Develop Decision-Analytic Model (e.g., Decision Tree) A->B C Identify Health States: - No PPH - PPH (≥500ml) - Severe PPH (≥1000ml) - Need for Additional Uterotonics - Hysterectomy - Maternal Death B->C D Gather Clinical Probabilities (from RCTs, Meta-analyses) C->D E Collect Cost Data (Drug, Treatment, Hospitalization) C->E F Assign Utility Values (for QALY Calculation) C->F G Run Base-Case Analysis: Calculate Expected Costs & Outcomes D->G E->G F->G H Calculate ICER: (Cost per PPH Event Avoided / QALY Gained) G->H I Perform Sensitivity Analyses (One-way and Probabilistic) H->I J Cost-Effectiveness Conclusion I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbetocin
Reactant of Route 2
Reactant of Route 2
Carbetocin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.